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  • Product: 2-Fluoro-5-iodopyrimidine
  • CAS: 697300-79-1

Core Science & Biosynthesis

Foundational

2-Fluoro-5-iodopyrimidine physical properties

An In-depth Technical Guide to the Physicochemical Characterization of 2-Fluoro-5-iodopyrimidine Abstract 2-Fluoro-5-iodopyrimidine stands as a significant heterocyclic building block for researchers in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-Fluoro-5-iodopyrimidine

Abstract

2-Fluoro-5-iodopyrimidine stands as a significant heterocyclic building block for researchers in medicinal chemistry and drug discovery. Its utility is derived from the unique combination of a pyrimidine core, a key scaffold in numerous bioactive molecules, with the modulating effects of fluorine and the reactive potential of iodine.[1] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the iodo group serves as a versatile handle for synthetic transformations such as cross-coupling reactions.[2] However, a critical review of publicly available data reveals a significant information gap regarding its experimentally determined physical properties. This guide directly addresses this challenge. It serves not as a simple datasheet, but as a comprehensive methodological framework for the rigorous physicochemical characterization of 2-Fluoro-5-iodopyrimidine (CAS 697300-79-1) in a research and development setting. We provide established, field-proven protocols for determining its thermal properties, solubility, and spectroscopic identity, empowering scientists to generate reliable data and advance their research with confidence.

Compound Identification and Data Clarification

A primary challenge in sourcing information for 2-Fluoro-5-iodopyrimidine is its frequent confusion with a similar, yet structurally distinct, compound: 2-Fluoro-5-iodopyridine. It is imperative for researchers to use the correct Chemical Abstracts Service (CAS) number to ensure the integrity of their work.

  • Target Compound: 2-Fluoro-5-iodopyrimidine

    • CAS Number: 697300-79-1[3]

    • Structure: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, substituted with fluorine at position 2 and iodine at position 5.

  • Commonly Confused Compound: 2-Fluoro-5-iodopyridine

    • CAS Number: 171197-80-1[4]

    • Structure: A six-membered aromatic ring containing one nitrogen atom, substituted with fluorine at position 2 and iodine at position 5.

To prevent experimental errors, the known properties of the incorrect pyridine analogue are presented below for comparative purposes only.

Table 1: Physical Properties of the Commonly Confused Analogue, 2-Fluoro-5-iodopyridine (CAS 171197-80-1). This data should NOT be used for 2-Fluoro-5-iodopyrimidine.

PropertyValueSource(s)
Appearance White to light yellow/orange powder or crystal,
Melting Point 32 - 37 °C,[5],
Boiling Point 223.8 ± 20.0 °C (Predicted)[5]
Solubility Soluble in Methanol,,[5]

Verified Molecular Properties of 2-Fluoro-5-iodopyrimidine

While extensive experimental data is lacking, the fundamental molecular properties have been established and are crucial for any research endeavor.

Table 2: Core Molecular Identifiers for 2-Fluoro-5-iodopyrimidine.

PropertyValueSource(s)
CAS Number 697300-79-1[3],[6]
Molecular Formula C₄H₂FIN₂[3]
Molecular Weight 223.97 g/mol [3]
IUPAC Name 2-fluoro-5-iodopyrimidine[3],[6]
SMILES C1=C(C=NC(=N1)F)I[3],[6]
InChI Key IQFADBWJBWUPMH-UHFFFAOYSA-N[3],[6]

Methodological Framework for Physicochemical Characterization

This section provides the core of the guide: detailed, self-validating protocols for determining the essential physical and spectral properties of a novel or uncharacterized compound like 2-Fluoro-5-iodopyrimidine.

Determination of Melting Point and Thermal Behavior via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: The melting point is a fundamental indicator of purity. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus because it provides a complete thermodynamic profile.[7] It measures the heat flow required to raise the sample temperature, revealing not just the melting onset (Tₘ) but also the enthalpy of fusion (ΔH), and can expose phenomena like polymorphism, degradation, or the presence of impurities, which are invisible to simple optical methods.[8]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium (Tₘ = 156.6 °C).[9] This ensures the accuracy and trustworthiness of the resulting data.

  • Sample Preparation: Accurately weigh 1-3 mg of 2-Fluoro-5-iodopyrimidine into a standard aluminum DSC pan. Crimp the pan with a lid to create a sealed environment, minimizing sublimation. Prepare an identical empty, sealed pan to serve as the reference.

  • Experimental Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min) to a temperature well above the melting transition (e.g., 150 °C). The inert atmosphere prevents oxidative degradation.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • The melting event will appear as an endothermic peak.

    • Determine the extrapolated onset temperature , which is defined as the thermodynamic melting point (Tₘ).

    • Integrate the peak area to calculate the enthalpy of fusion (ΔH) in J/g. A sharp peak with a high enthalpy value is indicative of a highly crystalline, pure substance.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh 1-3 mg of Sample Seal 3. Seal in Al Pan (Sample & Reference) Load 4. Load Pans into DSC Cell Seal->Load Equilibrate 5. Equilibrate at 25°C Load->Equilibrate Ramp 6. Heat at 10°C/min (Nitrogen Atmosphere) Equilibrate->Ramp Plot 7. Plot Heat Flow vs. Temperature Ramp->Plot Analyze 8. Determine Onset Tₘ & Integrate Peak (ΔH) Plot->Analyze

Diagram: Workflow for Melting Point Determination by DSC.
Structural Elucidation and Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structure determination in organic chemistry. For a fluorinated compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is essential. ¹⁹F NMR is particularly valuable due to its high sensitivity and wide chemical shift range, making it an excellent probe for purity and structural integrity.[10][11]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of 2-Fluoro-5-iodopyrimidine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; the compound must be fully soluble to yield high-resolution spectra.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals: The pyrimidine ring has two protons. Due to the electronegativity of the adjacent nitrogen and fluorine atoms, these protons will appear in the downfield (aromatic) region, likely as two distinct signals. They should appear as doublets due to coupling to each other.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Four distinct carbon signals are expected for the pyrimidine ring. The carbon directly bonded to fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The other carbons will show smaller couplings to fluorine.[12]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Expected Signal: A single resonance (a singlet) is expected, as there are no other fluorine atoms in the molecule to couple with. The chemical shift of this singlet is diagnostic and provides a clear signature for the electronic environment of the fluorine atom.[11] The presence of a single, sharp peak is a strong confirmation of a single fluorinated species and thus high purity.

NMR_Workflow cluster_acq Acquisition cluster_confirm Confirmation Prep 1. Dissolve 5-10 mg in Deuterated Solvent H1 2. Acquire ¹H NMR Prep->H1 C13 3. Acquire ¹³C NMR (Proton Decoupled) H1_confirm Confirm: Two aromatic signals H1->H1_confirm F19 4. Acquire ¹⁹F NMR (Proton Decoupled) C13_confirm Confirm: Four C signals (One large C-F coupling) C13->C13_confirm F19_confirm Confirm: One sharp singlet F19->F19_confirm

Diagram: Workflow for NMR-based Structural Verification.
Molecular Mass Confirmation via Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) is particularly crucial as it can determine the molecular formula by measuring the exact mass to within a few parts per million, distinguishing it from other compounds with the same nominal mass.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the observation of the molecular ion.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.

  • Data Analysis:

    • Look for the protonated molecular ion [M+H]⁺ at an m/z corresponding to the calculated exact mass of C₄H₃FIN₂⁺ (224.9325).

    • The presence of this ion with high mass accuracy (< 5 ppm error) confirms the elemental composition.

    • The isotopic pattern should be consistent with the presence of one iodine atom.

Functional Group Identification via Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13]

Step-by-Step Protocol:

  • Sample Preparation: As the compound is expected to be a solid, the easiest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the spectrum, typically over the range of 4000-600 cm⁻¹.

  • Data Analysis:

    • C-H stretching (aromatic): Look for peaks just above 3000 cm⁻¹.

    • C=N and C=C stretching: Aromatic ring vibrations typically appear in the 1600-1450 cm⁻¹ region.

    • C-F stretching: A strong, characteristic absorption band is expected in the 1300-1000 cm⁻¹ region.

    • C-I stretching: This vibration appears in the far-infrared region, typically below 600 cm⁻¹, and may not be observable on all standard instruments.

Safety, Handling, and Storage

Trustworthiness: All handling of this compound must be guided by a comprehensive risk assessment. The following information is based on the Globally Harmonized System (GHS) classification and standard laboratory practice for halogenated heterocycles.

Table 3: GHS Hazard Classification for 2-Fluoro-5-iodopyrimidine.

Hazard ClassCodeStatementSource
Acute Toxicity, OralH302Harmful if swallowed[3]
Serious Eye DamageH318Causes serious eye damage[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against serious eye damage.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

Handling and Storage:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly sealed container in a cool, dry place, protected from light, as similar halogenated compounds can be light-sensitive.[5]

Conclusion

2-Fluoro-5-iodopyrimidine is a valuable synthetic intermediate whose full potential is contingent upon a thorough understanding of its physical properties. This guide has addressed the critical lack of publicly available experimental data by providing a robust, scientifically-grounded framework of methodologies. By following these detailed protocols for thermal analysis, spectroscopic characterization, and safe handling, researchers and drug development professionals can confidently generate the necessary data to ensure the quality, purity, and suitability of this compound for their applications, thereby upholding the principles of scientific integrity and accelerating the discovery process.

References

  • Gaur R, et al. Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. 2018. Available from: [Link]

  • Hocek M, et al. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research. 2009. Available from: [Link]

  • PubChem. 2-Fluoro-5-iodopyridine | C5H3FIN | CID 2783179. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Fluoro-5-iodopyrimidine | C4H2FIN2 | CID 53417056. National Center for Biotechnology Information. Available from: [Link]

  • Edgar M, et al. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-morpholinopyridine. Loughborough University Research Repository. 2019. Available from: [Link]

  • National Institutes of Health. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. Available from: [Link]

  • TA Instruments. Differential Scanning Calorimetry (DSC). TA Instruments. Available from: [Link]

  • Kumar A, et al. Recent Advances in Pyrimidine-Based Drugs. Molecules. 2021. Available from: [Link]

  • University of Ottawa. 19Flourine NMR. uOttawa. Available from: [Link]

  • ResearchGate. DSC Studies on Organic Melting Temperature Standards. ResearchGate. 2008. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery. Innopharmchem. 2024. Available from: [Link]

  • ResearchGate. IR spectrum at room temperature for Fe 2 F 5 (2,2'-bipyridine) 2 H 2 O. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. RSC. 2021. Available from: [Link]

  • CureFFI.org. Differential scanning calorimetry. CureFFI.org. 2016. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectra of THMs and Fluorobenzene. Chemistry LibreTexts. 2020. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. 2024. Available from: [Link]

  • Royal Society of Chemistry. 19F NMR viewed through two different lenses. RSC Publishing. 2021. Available from: [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. SCIRP. 2014. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. CU Boulder. Available from: [Link]

  • Royal Society of Chemistry. Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. RSC Publishing. 2017. Available from: [Link]

Sources

Exploratory

Technical Master File: 2-Fluoro-5-iodopyrimidine

The following technical guide provides an in-depth analysis of 2-Fluoro-5-iodopyrimidine , a high-value heterocyclic building block used extensively in medicinal chemistry for the synthesis of kinase inhibitors and antiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Fluoro-5-iodopyrimidine , a high-value heterocyclic building block used extensively in medicinal chemistry for the synthesis of kinase inhibitors and antiviral agents.

CAS Number: 697300-79-1 Formula: C₄H₂FIN₂ Molecular Weight: 223.98 g/mol [1]

Executive Summary: The "Dual-Warhead" Strategy

2-Fluoro-5-iodopyrimidine represents a "privileged scaffold" in drug discovery due to its unique orthogonal reactivity. It functions as a bifunctional electrophile, allowing medicinal chemists to sequentially functionalize the pyrimidine ring with high regioselectivity.

  • Site A (C5-Iodine): A "soft" electrophile primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). The weak C–I bond facilitates rapid oxidative addition.

  • Site B (C2-Fluorine): A "hard" electrophile activated for Nucleophilic Aromatic Substitution (SₙAr). The high electronegativity of fluorine, combined with the electron-deficient pyrimidine ring (further polarized by the C5-iodine), makes this position exceptionally labile to amines, alkoxides, and thiols.

This duality allows for a "Plug-and-Play" approach to library generation: C5 allows for the attachment of hydrophobic tails or biaryl motifs, while C2 allows for the introduction of solubility-enhancing polar groups or hydrogen-bond donors/acceptors.

Chemical Profile & Reactivity Analysis

Structural Properties
PropertyValueNote
Appearance Off-white to pale yellow solidLight sensitive (store in amber vials)
Melting Point 105–108 °CCrystalline solid
Solubility DMSO, DMF, DCM, EtOAcPoorly soluble in water/hexanes
Stability Moisture sensitiveC2-F hydrolyzes to 2-hydroxy (pyrimidinone) in strong aqueous base
Mechanistic Reactivity (The Orthogonal Workflow)

The core utility of this molecule lies in the ability to control which bond breaks first.

  • Path A: SₙAr First (C2 Functionalization)

    • Mechanism:[2][3] Addition-Elimination via a Meisenheimer complex.

    • Kinetics: Fast at RT or mild heat (40–60°C).

    • Outcome: Retains the C5-iodine for subsequent cross-coupling.

    • Advantage:[1][3] Eliminates the labile fluorine early, preventing hydrolysis during later aqueous workups.

  • Path B: Cross-Coupling First (C5 Functionalization)

    • Mechanism:[2][3] Pd(0)/Pd(II) catalytic cycle (Oxidative Addition → Transmetalation → Reductive Elimination).

    • Kinetics: Requires Pd catalyst and base.[4][5]

    • Risk:[6][7] The base required for Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃) can accidentally hydrolyze the C2-F bond if the reaction is too hot or wet.

    • Solution: Use anhydrous conditions or non-nucleophilic bases (e.g., K₃PO₄) and mild temperatures.

Reactivity Start 2-Fluoro-5-iodopyrimidine (CAS 697300-79-1) SnAr_Product 2-Amino-5-iodopyrimidine (Intermediate A) Start->SnAr_Product SₙAr (Amines) RT to 60°C Suzuki_Product 2-Fluoro-5-Arylpyrimidine (Intermediate B) Start->Suzuki_Product Suzuki Coupling (Mild Base, Anhydrous) Final_Drug_A 2-Amino-5-Arylpyrimidine (Target Scaffold) SnAr_Product->Final_Drug_A Suzuki Coupling Pd(PPh₃)₄, Base Final_Drug_B 2-Amino-5-Arylpyrimidine (Target Scaffold) Suzuki_Product->Final_Drug_B SₙAr (Amines) High Temp

Figure 1: Orthogonal synthetic pathways. Path A (SₙAr first) is generally preferred for robustness, while Path B is used when the C2-fluorine is needed as a latent handle for late-stage diversification.

Synthetic Protocols

Preparation of the Core (Synthesis of CAS 697300-79-1)

While commercially available, the compound can be synthesized via a Balz-Schiemann type reaction from 2-amino-5-iodopyrimidine.

Protocol:

  • Reagents: 2-Amino-5-iodopyrimidine (1.0 eq), HF-Pyridine (Olah's reagent) or NaNO₂/HBF₄.

  • Procedure:

    • Dissolve 2-amino-5-iodopyrimidine in HF-pyridine at -10°C in a polyethylene vessel.

    • Slowly add NaNO₂ (1.2 eq) to generate the diazonium salt in situ.

    • Stir at 0°C for 1 hour, then warm to RT (thermal decomposition of diazonium releases N₂ and installs F).

    • Quench: Pour onto ice/water and neutralize carefully with NaHCO₃. Extract with EtOAc.[8]

  • Safety Note: HF-pyridine is highly corrosive and toxic. Use calcium gluconate gel for skin exposure.

Application Protocol: SₙAr Functionalization (Path A)

Targeting the C2 position with a primary amine.

Reagents:

  • 2-Fluoro-5-iodopyrimidine (1.0 mmol)

  • Primary Amine (e.g., Morpholine, Aniline) (1.1 mmol)

  • Base: DIPEA (Diisopropylethylamine) (2.0 mmol)

  • Solvent: DMF or THF (Dry)

Step-by-Step:

  • Setup: Charge a reaction vial with 2-fluoro-5-iodopyrimidine and dry DMF (3 mL/mmol).

  • Addition: Add DIPEA followed by the amine dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Note: Highly nucleophilic amines react instantly. Anilines may require heating to 60°C.

  • Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with EtOAc.

  • Yield: Typically >85%. The product is now a stable 2-amino-5-iodopyrimidine ready for coupling.

Application Protocol: Suzuki-Miyaura Coupling (Path B)

Targeting the C5 position while preserving the C2-Fluorine.

Reagents:

  • 2-Fluoro-5-iodopyrimidine (1.0 mmol)

  • Aryl Boronic Acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂[9][10]·DCM (0.05 mmol)

  • Base: K₃PO₄ (3.0 mmol) (Anhydrous preferred to prevent hydrolysis)

  • Solvent: 1,4-Dioxane (Dry)

Step-by-Step:

  • Degassing: Combine halide, boronic acid, and base in a vial. Purge with Argon for 5 mins.

  • Catalyst: Add Pd catalyst under Argon flow.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Critical Control: Do not exceed 100°C; high temps promote defluorination or hydrolysis.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

  • Result: A 2-fluoro-5-arylpyrimidine. The C2-F is still active for a final diversification step.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Hydrolysis (Formation of -OH at C2) Water in solvent + BaseUse anhydrous dioxane/THF. Switch from carbonate bases to phosphate or fluoride bases (CsF).
Homocoupling (Biaryl formation) Excess Boronic Acid/OxygenEnsure rigorous degassing (sparge with Ar).
Low Yield in SₙAr Amine is a weak nucleophileSwitch solvent to DMSO (increases nucleophilicity). Heat to 80°C. Use NaH if amine is non-nucleophilic.
De-iodination Pd-catalyzed reductionAvoid alcoholic solvents (EtOH/MeOH) in the Suzuki step if possible; they can act as hydride sources.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • H315/H319: Causes skin and serious eye irritation.[11][12]

  • H335: May cause respiratory irritation.[11][12]

Specific Handling Protocols:

  • Fluorine Safety: While the C-F bond is stable, combustion can release HF. Do not incinerate in standard waste streams without scrubbers.

  • Sensitization: Pyrimidine intermediates are potential sensitizers. Double-glove (Nitrile) and use a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon). Iodine-containing compounds can discolor (liberate I₂) upon prolonged exposure to light.

References

  • Synthesis of Fluorinated Pyrimidines: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 2-Substituted Pyrimidines." (Generalized reference for pyrimidine SAR).

  • Suzuki Coupling of Halopyrimidines: Chemical Science, "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." 2016.

  • SₙAr Mechanism & Kinetics: Master Organic Chemistry, "Nucleophilic Aromatic Substitution (SNAr) Reaction Guide."

  • Safety Data: Fisher Scientific SDS, "2-Fluoro-5-iodopyridine/pyrimidine Safety Data Sheet."

Sources

Foundational

2-Fluoro-5-iodopyrimidine molecular weight

Technical Whitepaper: 2-Fluoro-5-iodopyrimidine – A Critical Scaffold in Medicinal Chemistry Executive Summary 2-Fluoro-5-iodopyrimidine (CAS: 697300-79-1) represents a high-value "bifunctional" scaffold in modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Fluoro-5-iodopyrimidine – A Critical Scaffold in Medicinal Chemistry

Executive Summary

2-Fluoro-5-iodopyrimidine (CAS: 697300-79-1) represents a high-value "bifunctional" scaffold in modern drug discovery. Its utility stems from the orthogonal reactivity of its two halogen substituents: the iodine at C-5 serves as an excellent handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the fluorine at C-2 acts as a highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr). This guide details the physicochemical properties, synthetic pathways, and strategic application of this molecule in generating complex heterocyclic libraries.

Physicochemical Profile

The precise molecular weight and formula are critical for stoichiometry in high-throughput screening (HTS) and process chemistry.[1]

PropertyValueNotes
IUPAC Name 2-Fluoro-5-iodopyrimidine
CAS Registry 697300-79-1 Distinct from pyridine analog (171197-80-1)
Molecular Formula C₄H₂FIN₂
Molecular Weight 223.97 g/mol Monoisotopic mass: 223.92 Da
Physical State SolidTypically off-white to pale yellow crystalline powder
Solubility DMSO, Methanol, DCMSparingly soluble in water; hydrolytically unstable at high pH
LogP (Predicted) ~1.3Moderate lipophilicity suitable for CNS penetration models

Synthetic Architecture & Reactivity

The power of 2-Fluoro-5-iodopyrimidine lies in its ability to undergo sequential, regioselective functionalization. The C-I bond is reactive toward metal insertion (Pd, Cu), while the C-F bond is activated toward nucleophiles due to the electron-deficient pyrimidine ring.

Divergent Reactivity Map

The following diagram illustrates the "order of operations" typically employed in medicinal chemistry campaigns.

ReactivityMap Core 2-Fluoro-5-iodopyrimidine (Scaffold) Suzuki C-5 Functionalization (Suzuki/Sonogashira) Core->Suzuki Pd(0), R-B(OH)2 (Site-Selective) SNAr C-2 Functionalization (S_NAr) Core->SNAr H-Nu (Amine/Alkoxide) (Site-Selective) ProductA 5-Aryl-2-fluoropyrimidine Suzuki->ProductA ProductB 2-Amino-5-iodopyrimidine SNAr->ProductB Final Disubstituted Pyrimidine (Drug Candidate) ProductA->Final S_NAr Step ProductB->Final Coupling Step

Figure 1: Orthogonal reactivity map. C-5 iodine allows for carbon-carbon bond formation, while C-2 fluorine allows for carbon-heteroatom bond formation.

Experimental Protocols

Synthesis of 2-Fluoro-5-iodopyrimidine

Rationale: Direct iodination of 2-fluoropyrimidine is difficult due to the deactivated ring.[1] The preferred route is the Balz-Schiemann reaction starting from 2-amino-5-iodopyrimidine. This method preserves the sensitive iodine substituent while installing the fluorine.[1]

Reagents:

  • 2-Amino-5-iodopyrimidine (1.0 eq)

  • HF-Pyridine (Olah’s Reagent) or NaNO₂/HBF₄

  • Solvent: DCM or neat (depending on scale)

Step-by-Step Methodology:

  • Diazotization: Charge a chemically resistant (Teflon/HDPE) vessel with 2-amino-5-iodopyrimidine (10 mmol) and cool to -10°C.

  • Acid Addition: Slowly add HF-Pyridine (excess, ~10 mL) under N₂ atmosphere. Caution: HF is extremely toxic and corrosive.

  • Nitrite Addition: Add NaNO₂ (1.2 eq) portion-wise over 30 minutes, maintaining temperature < 0°C.

  • Decomposition: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Evolution of N₂ gas indicates reaction progress.[1]

  • Quench: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with saturated NaHCO₃ to pH 7.[1]

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the white crystalline solid.

Application: Regioselective Suzuki-Miyaura Coupling

Rationale: This protocol demonstrates the chemoselectivity of the C-I bond over the C-F bond.[1] The C-F bond remains intact for subsequent derivatization.[1]

Reagents:

  • 2-Fluoro-5-iodopyrimidine (1.0 eq)[2]

  • Arylboronic acid (1.1 eq)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)[1]

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes.

  • Assembly: In a sealed tube, combine the pyrimidine scaffold, boronic acid, base, and catalyst.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the disappearance of the starting material (MW 224) and formation of the biaryl product (MW = 224 - I + Aryl).

    • Note: Avoid temperatures >100°C or strong alkoxide bases (e.g., NaOtBu) to prevent premature SNAr at the C-2 position [1].

  • Workup: Dilute with EtOAc, wash with water, and concentrate.

Analytical Quality Control

To ensure the integrity of the scaffold before use in library synthesis, the following analytical criteria must be met.

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Two distinct doublets (coupling with F) or singlets depending on resolution.
Purity HPLC (UV @ 254 nm)> 97.0% Area
Fluorine Content ¹⁹F-NMRSingle peak (approx. -50 to -70 ppm relative to CFCl₃).
Halogen Integrity Mass Spec (ESI+)Distinct iodine isotope pattern (M+H at 225).[1]

Safety & Handling

  • HF Danger: The synthesis involves HF sources.[1] Standard glass glassware should be avoided during the fluorination step; use Teflon/PFA.[1]

  • Sensitizer: Pyrimidines can be skin sensitizers.[1] Use double gloving (Nitrile) and work in a fume hood.[1]

  • Storage: Store at 2-8°C under inert gas. The C-I bond is light-sensitive; use amber vials.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53417056, 2-Fluoro-5-iodopyrimidine.[1] Retrieved October 26, 2023 from [Link].[1]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved October 26, 2023 from [Link].[1]

Sources

Exploratory

2-Fluoro-5-iodopyrimidine structure and nomenclature

The Orthogonal Scaffold for Heterocyclic Functionalization Executive Summary 2-Fluoro-5-iodopyrimidine (CAS: 697300-79-1) represents a high-value "privileged scaffold" in medicinal chemistry, specifically designed for th...

Author: BenchChem Technical Support Team. Date: February 2026

The Orthogonal Scaffold for Heterocyclic Functionalization

Executive Summary

2-Fluoro-5-iodopyrimidine (CAS: 697300-79-1) represents a high-value "privileged scaffold" in medicinal chemistry, specifically designed for the modular construction of bioactive heterocycles.[1] Its utility stems from the electronic orthogonality of its two halogen substituents: the iodine at C5 is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the fluorine at C2 renders the position highly electrophilic, facilitating clean Nucleophilic Aromatic Substitution (SNAr).[1] This dual reactivity allows researchers to sequentially "install" distinct molecular fragments—typically a solubilizing tail or specificity element at C5 and a hinge-binding motif at C2—making it an indispensable tool in the synthesis of kinase inhibitors (e.g., JAK, CDK) and antiviral nucleoside analogs.[1]

Part 1: Structural Anatomy & Nomenclature[1]

IUPAC Identity and Numbering

Correct nomenclature is critical to avoid confusion with the pyridine analog (2-fluoro-5-iodopyridine), a common error in procurement.[1]

  • IUPAC Name: 2-Fluoro-5-iodopyrimidine[1][2][3]

  • CAS Number: 697300-79-1[1][2][3]

  • Molecular Formula: C₄H₂FIN₂[1][2][3]

  • Molecular Weight: 223.98 g/mol

Numbering Logic: The pyrimidine ring is numbered starting from one nitrogen (N1), moving toward the other nitrogen (N3) to give substituents the lowest possible locants.[1]

  • Position 2 (C2): Located between the two nitrogens. The fluorine atom here is activated by the inductive electron-withdrawing effect of both adjacent nitrogens (-I effect), making C2 significantly more electrophilic than in a pyridine system.[1]

  • Position 5 (C5): Located meta to the nitrogens. This position is electron-rich relative to C2 and C4/C6, making the C-I bond stable against nucleophilic attack but highly reactive toward oxidative addition by transition metals (Pd, Ni).[1]

Electronic Topology Diagram

The following diagram illustrates the partial charge distribution that dictates the molecule's chemoselectivity.[1]

G cluster_0 Electronic Activation Map C2 C2-F (Highly Electrophilic) Target: Nucleophiles (S_NAr) C5 C5-I (Soft Electrophile) Target: Pd(0) (Oxidative Addition) C5->C2 Orthogonal Reactivity N1 N1/N3 (Inductive Activation) N1->C2 -I Effect

Caption: The C2-F bond is activated by the adjacent nitrogens for SNAr, while the C5-I bond is reserved for metal-catalyzed coupling.

Part 2: Synthetic Access & Quality Control[1]

Commercial availability of 2-fluoro-5-iodopyrimidine has improved, but purity is paramount.[1] Impurities such as 2-chloro-5-iodopyrimidine (from incomplete Halex reactions) or 2,4-difluoro analogs can drastically alter reaction kinetics.[1]

Primary Synthetic Routes

If synthesis is required, two reliable routes exist:

  • The Halex Route (Halogen Exchange):

    • Precursor: 2-Chloro-5-iodopyrimidine.[1][2][3][4]

    • Reagents: KF (spray-dried), 18-crown-6, Sulfolane or DMSO, 140°C.[1]

    • Mechanism: The chloride is displaced by fluoride via SNAr.[1]

    • Pros: Scalable.[1] Cons: Requires high temperatures; difficult to separate Cl/F mixtures if conversion is incomplete.[1]

  • The Sandmeyer-Type Route:

    • Precursor: 2-Amino-5-iodopyrimidine.[1][5]

    • Reagents: NaNO₂/HF-Pyridine (Olah's Reagent) or HBF₄.[1]

    • Mechanism: Diazotization followed by fluorodeazoniation.[1]

    • Pros: High purity (no chloro-contaminants).[1] Cons: Handling HF reagents requires safety protocols.[1]

Quality Control Specifications
ParameterSpecificationMethodRationale
Appearance White to pale yellow solidVisualDarkening indicates iodine liberation/degradation.
Purity >97%HPLC (254 nm)Critical to avoid competition in Pd-coupling.
Identity Confirmed¹H-NMR / ¹⁹F-NMR¹⁹F-NMR singlet around -50 to -60 ppm (vs CFCl₃).
Solubility SolubleDMSO, DMF, MeOHEssential for standard reaction screenings.[1]

Part 3: Chemoselectivity & Reactivity Profile[1]

The defining feature of 2-fluoro-5-iodopyrimidine is its ability to undergo sequential, orthogonal functionalization .[1] The order of operations is dictated by the stability of the C-F bond.[1]

Route A: SNAr First (C2 Displacement)[1]
  • Reaction: Displacement of Fluorine by amines, alkoxides, or thiols.[1]

  • Condition: Mild base (DIEA, K₂CO₃), polar solvent (DMF, DMSO, n-BuOH), 25–80°C.[1]

  • Outcome: The C-I bond remains intact.

  • Use Case: When the C5-substituent is sensitive to basic/nucleophilic conditions.

Route B: Cross-Coupling First (C5 Functionalization)
  • Reaction: Suzuki, Sonogashira, or Heck coupling at the Iodine.

  • Condition: Pd catalyst (e.g., Pd(dppf)Cl₂), Boronic acid, weak base (Na₂CO₃), 80–100°C.[1]

  • Critical Note: The C-F bond is surprisingly stable to standard Suzuki conditions provided strong nucleophiles (like methoxide) are avoided.[1] However, hydrolysis to the pyrimidinone (C2-OH) can occur if the reaction is prolonged in aqueous base.[1]

  • Use Case: When the final drug candidate requires a diverse library of amines at C2; the "C5-tail" is installed first as a constant anchor.[1]

Reactivity cluster_SnAr Route A: S_NAr First cluster_Suzuki Route B: Coupling First Start 2-Fluoro-5-iodopyrimidine Step1A Step 1: Nucleophile (R-NH2) Displaces Fluorine (C2) Start->Step1A Mild Base < 80°C Step1B Step 1: Boronic Acid + Pd Replaces Iodine (C5) Start->Step1B Pd(0), Base Aqueous/Dioxane Step2A Step 2: Pd-Catalysis Replaces Iodine (C5) Step1A->Step2A Suzuki/Heck Step2B Step 2: Nucleophile (R-NH2) Displaces Fluorine (C2) Step1B->Step2B S_NAr

Caption: Decision matrix for sequential functionalization. Route B is preferred for generating libraries of C2-amino derivatives.[1]

Part 4: Experimental Protocols

Protocol: C5-Selective Suzuki Coupling

Preserving the C-F bond for later use.[1]

Reagents:

  • 2-Fluoro-5-iodopyrimidine (1.0 equiv)[1][2][3]

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Charge a reaction vial with the pyrimidine, boronic acid, and Pd catalyst.[1]

  • Evacuate and backfill with Nitrogen (x3).[1]

  • Add Dioxane and aqueous Na₂CO₃ via syringe.[1]

  • Heat to 80°C for 2–4 hours. Note: Do not exceed 100°C to minimize hydrolysis of the C-F bond.[1]

  • Monitor by LCMS.[1] The Iodine (M+) peak should disappear; the Fluorine remains.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄.

Protocol: C2-Selective SNAr Displacement

Installing the hinge-binder amine.[1]

Reagents:

  • 2-Fluoro-5-substituted-pyrimidine (from Protocol 4.[1]1) (1.0 equiv)[2][6]

  • Aniline or Aliphatic Amine (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 equiv) or TFA (catalytic, for anilines)[1]

  • Solvent: n-Butanol or DMSO[1]

Procedure:

  • Dissolve the pyrimidine in n-Butanol (0.2 M concentration).[1]

  • Add the amine and DIPEA.[1]

  • For Aliphatic Amines: Stir at RT for 1–2 hours.

  • For Anilines: Heat to 80–100°C. Note: Acid catalysis (TFA) often accelerates aniline addition significantly.

  • Concentrate and purify via reverse-phase prep-HPLC.

Part 5: Applications in Drug Discovery[1]

The 2-amino-5-arylpyrimidine motif derived from this intermediate is a ubiquitous pharmacophore in kinase inhibition.[1]

Mechanism of Action (Kinase Binding):

  • Hinge Region: The N1 of the pyrimidine ring (and the NH of the attached C2-amine) form crucial hydrogen bonds with the ATP-binding hinge region of the kinase.[1]

  • Gatekeeper: The C5-substituent projects into the hydrophobic pocket (back pocket), allowing for selectivity modulation between different kinases (e.g., JAK2 vs JAK3).[1]

Case Study Relevance: This scaffold is structurally homologous to intermediates used in the synthesis of Fedratinib (JAK2 inhibitor) and various developmental compounds targeting CDK4/6, where the "fluorine-click" chemistry allows for rapid structure-activity relationship (SAR) cycling at the C2 position.[1]

References

  • PubChem. 2-Fluoro-5-iodopyrimidine (Compound Summary). National Library of Medicine.[1] [Link][7]

  • National Institutes of Health (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry (Context for C5 Coupling). [Link][1]

Sources

Foundational

Technical Guide: Solubility Profile and Handling of 2-Fluoro-5-iodopyrimidine

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Fluoro-5-iodopyrimidine (CAS: 697300-79-1). Executive Summary 2-Fluoro-5-iodopyrimidine is a critical bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Fluoro-5-iodopyrimidine (CAS: 697300-79-1).

Executive Summary

2-Fluoro-5-iodopyrimidine is a critical bifunctional heteroaromatic intermediate used extensively in medicinal chemistry for the synthesis of bioactive pyrimidine derivatives.[1] Its structural duality—containing a highly reactive C2-fluorine atom (susceptible to SNAr) and a C5-iodine atom (active in palladium-catalyzed cross-coupling)—demands precise solvent selection to optimize reaction kinetics and prevent side reactions such as hydrolysis.

This guide provides a comprehensive solubility landscape, distinguishing between experimental observations and predicted physicochemical behaviors, to support researchers in process development and lead optimization.

Physicochemical Profile

Understanding the intrinsic properties of 2-Fluoro-5-iodopyrimidine is prerequisite to solvent selection. The compound exhibits moderate lipophilicity due to the halogenated pyrimidine core.

PropertyValueTechnical Implication
CAS Number 697300-79-1Unique identifier (distinct from pyridine analog).[2]
Molecular Formula C₄H₂FIN₂Electron-deficient aromatic core.
Molecular Weight 223.98 g/mol Low molecular weight fragment.
Physical State Solid (Crystalline)Requires dissolution prior to flow/batch dosing.
LogP (Predicted) ~1.3Moderately lipophilic; prefers organic media over aqueous.
H-Bond Donors 0No protic hydrogens; aprotic solvents preferred.
H-Bond Acceptors 3Pyrimidine nitrogens and fluorine interact with protic solvents.

Solubility Landscape

The solubility data below categorizes solvents based on their interaction with the pyrimidine core. Note: While specific quantitative saturation points (mg/mL) are batch-dependent, the following classifications are derived from standard synthetic protocols and physicochemical compatibility.

Primary Solvents (High Solubility)

These solvents are recommended for preparing high-concentration stock solutions (>50 mM) or reaction mixtures.

Solvent ClassSpecific SolventsSolubility MechanismApplication
Polar Aprotic DMSO (Dimethyl sulfoxide)DMF (Dimethylformamide)Strong dipole-dipole interactions solubilize the polarizable iodine and electron-deficient ring.Stock solutions, SNAr reactions, Cross-coupling.
Polar Aprotic ACN (Acetonitrile)Good solvation of the π-system without H-bonding interference.HPLC mobile phases, Nucleophilic substitutions.
Chlorinated DCM (Dichloromethane)Chloroform Dispersion forces interaction with the iodine atom.Work-up extraction, chromatography loading.[3]
Secondary Solvents (Moderate Solubility)

Use these solvents for dilutions, crystallization, or specific reaction conditions. Heating may be required for full dissolution.

Solvent ClassSpecific SolventsNotes
Alcohols Methanol, Ethanol Soluble, but potential for nucleophilic attack (solvolysis) at C2-F position under basic/heated conditions. Use with caution.
Esters Ethyl Acetate Moderate solubility; excellent for liquid-liquid extraction from aqueous layers.
Ethers THF, 1,4-Dioxane Good solubility; standard solvents for Suzuki-Miyaura couplings.
Poor Solvents (Insoluble/Sparingly Soluble)

These solvents act as anti-solvents for precipitation or purification.

  • Water: Insoluble (Hydrophobic halogenation dominates).[4]

  • Alkanes: Hexanes, Pentane, Heptane (Minimal interaction with the polar pyrimidine ring).

Experimental Protocols

Protocol: Preparation of 100 mM Stock Solution in DMSO

Objective: Create a stable stock solution for biological assays or screening.

  • Calculate Mass: For 10 mL of 100 mM solution, weigh 224.0 mg of 2-Fluoro-5-iodopyrimidine.

  • Solvent Addition: Add 8 mL of anhydrous DMSO (Grade: ≥99.9%) to the vial.

  • Dissolution: Vortex for 30-60 seconds. If particulates remain, sonicate in a water bath at ambient temperature (25°C) for 2 minutes.

  • Final Volume: Adjust volume to exactly 10 mL with DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive due to C-I bond) and store at -20°C.

Protocol: Solubility Screening Workflow

If specific saturation data is required for a new solvent system, follow this self-validating step-wise method.

SolubilityScreening Start Start: Weigh 10 mg Compound AddSolvent Add 100 µL Solvent (Target: 100 mg/mL) Start->AddSolvent Check Visual Inspection AddSolvent->Check Soluble Soluble: Stop (High Solubility) Check->Soluble Clear Insoluble Insoluble: Add +400 µL Solvent (Target: 20 mg/mL) Check->Insoluble Particulates Check2 Visual Inspection Insoluble->Check2 Soluble2 Soluble: Stop (Moderate Solubility) Check2->Soluble2 Clear Heat Heat to 40°C & Sonicate Check2->Heat Particulates Check3 Visual Inspection Heat->Check3 FinalSoluble Soluble with Heat Check3->FinalSoluble Clear FinalInsoluble Insoluble (<20 mg/mL) Check3->FinalInsoluble Particulates

Figure 1: Step-wise gravimetric solubility screening workflow.

Applications & Reaction Solvent Logic

The choice of solvent is dictated by the intended chemical transformation. The diagram below illustrates the decision logic for solvent selection based on reaction type.

ReactionLogic Compound 2-Fluoro-5-iodopyrimidine SnAr SnAr (C2-F Displacement) Compound->SnAr Nucleophile (R-NH2) Coupling Pd-Coupling (C5-I) Compound->Coupling Boronic Acid / Catalyst PolarAprotic DMF / DMSO / NMP (Enhances Nucleophilicity) SnAr->PolarAprotic Preferred EtherWater Dioxane:Water / THF (Solubilizes Catalyst & Base) Coupling->EtherWater Standard

Figure 2: Solvent selection logic based on reaction pathway (Nucleophilic Aromatic Substitution vs. Cross-Coupling).

Case Study: Suzuki-Miyaura Coupling
  • Challenge: The compound is hydrophobic, but the inorganic base (e.g., K₂CO₃) requires water.

  • Solution: Use a binary solvent system such as 1,4-Dioxane/Water (4:1) . The dioxane solubilizes the 2-Fluoro-5-iodopyrimidine, while the water dissolves the base, creating an interfacial reaction zone.

Stability and Troubleshooting

  • Hydrolysis Risk: Avoid storing in aqueous basic solutions. The C2-fluorine is labile and can hydrolyze to the 2-hydroxy derivative (5-iodouracil analog) over time.

  • Photostability: The C-I bond is photosensitive. Solutions should be protected from light to prevent iodine homolysis and discoloration (yellowing).

  • Precipitation: If precipitation occurs upon dilution into aqueous buffers (e.g., for biological assay), add a surfactant (0.05% Tween-20) or limit the final concentration to <100 µM.

References

  • PubChem. (n.d.).[2] 2-Fluoro-5-iodopyrimidine Compound Summary (CID 53417056).[2][5] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Technical Guide: 1H NMR Characterization of 2-Fluoro-5-iodopyrimidine

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic understanding, data validation, and actionable protocols over generic d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic understanding, data validation, and actionable protocols over generic descriptions.

Executive Summary

2-Fluoro-5-iodopyrimidine (CAS 171197-80-1) is a critical bifunctional scaffold in medicinal chemistry. Its utility lies in the orthogonal reactivity of its two halogen handles: the C5-iodine is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C2-fluorine serves as a labile leaving group for Nucleophilic Aromatic Substitution (


).

Accurate NMR characterization of this molecule is deceptive. While the molecule appears simple, its symmetry and heteronuclear coupling (


) often lead to misinterpretation of signal multiplicity and integration. This guide provides a definitive framework for acquiring, processing, and interpreting the 

NMR spectrum of 2-Fluoro-5-iodopyrimidine, ensuring rigorous quality control in drug development pipelines.

Structural Analysis & Spin Physics[1]

To interpret the spectrum, one must first deconstruct the magnetic environment of the protons.

Molecular Symmetry and Equivalence

The molecule possesses a


 axis of symmetry (or more accurately, a plane of symmetry 

) passing through the C2-N1-C5 axis.
  • Chemically Equivalent Protons: The protons at positions 4 and 6 (H4 and H6) are chemically equivalent. They share identical chemical shifts (

    
    ).[1]
    
  • Magnetic Equivalence: Because H4 and H6 couple to the single Fluorine nucleus (

    
    ) with the exact same coupling constant (
    
    
    
    ) due to symmetry, they are also magnetically equivalent in this context.
The Spin System

The spin system is defined as


 , where:
  • 
     : Two equivalent protons (H4, H6).
    
  • 
     : One fluorine nucleus (spin 1/2, 100% natural abundance).[1]
    

Unlike standard homonuclear couplings, the


 nucleus exerts a strong splitting effect on the proton signal.
Visualization of Coupling Pathways

The following diagram illustrates the connectivity and the specific 4-bond coupling pathway responsible for the observed signal splitting.

G cluster_legend Interaction Legend F2 19F (C2) C2 C2 F2->C2 Bond 1 N3 N3 C2->N3 Bond 2 C4 C4 N3->C4 Bond 3 H4 1H (C4) C4->H4 Bond 4 H4->F2 4J(H-F) Coupling (~2-4 Hz) Solid Line: Sigma Bond Solid Line: Sigma Bond Dashed Line: Spin-Spin Coupling Dashed Line: Spin-Spin Coupling

Caption: Figure 1. The 4-bond heteronuclear coupling pathway (


) between Fluorine-19 and the equivalent protons at C4/C6.

Experimental Data & Interpretation

The Spectrum Profile

In a clean sample of 2-Fluoro-5-iodopyrimidine, the


 NMR spectrum is deceptively simple but distinct.
ParameterValue / CharacteristicExplanation
Signal Count 1 SignalH4 and H6 are equivalent.
Multiplicity Doublet (

)
Split by

(

).
Chemical Shift (

)
8.90 – 9.10 ppm Deshielded by the aromatic ring current and the electron-withdrawing Fluorine/Nitrogen atoms.[1]
Integration 2HRepresents both H4 and H6.[1]
Coupling Constant (

)
2.0 – 3.5 Hz Characteristic

coupling in 2-fluoropyrimidines.[1]
Solvent Effects (Solvatochromism)

The choice of solvent significantly impacts the chemical shift due to hydrogen bonding with the pyrimidine nitrogens.

SolventApprox.[1][2] Shift (

)
Resolution Note
CDCl

~8.90 ppmStandard.[1] Good for observing lipophilic impurities.[1]
DMSO-

~9.05 ppmRecommended. Downfield shift due to H-bonding.[1] Sharpens peaks if exchangeable protons (impurities) are present.[1]
Acetone-

~9.00 ppmIntermediate shift.[1]
Common Impurity Signals

In drug development, purity is paramount. Watch for these specific impurity signatures:

  • 2-Chloro-5-iodopyrimidine (Starting Material): Look for a singlet slightly upfield (no F-coupling).

  • Hydrolysis Products (Pyrimidinones): Broad singlets >10 ppm (NH protons) or shifts in the 7.5–8.0 ppm range.[1]

Practical Methodology: Validated Acquisition Protocol

To ensure data integrity, specifically for resolving the small


 coupling, follow this acquisition workflow.
Sample Preparation[2]
  • Mass: 10–15 mg (High concentration improves S/N for

    
     satellites but can cause radiation damping; 10mg is optimal).[1]
    
  • Volume: 600

    
    L solvent (4 cm height in tube).[1]
    
  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for line shape).[1]

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Acquisition Time (AQ):

    
     3.0 seconds.[1] Reason: The coupling constant is small (~2 Hz).[3] To resolve it, you need high digital resolution. 
    
    
    
    .
  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]

  • Spectral Width (SW): 12–14 ppm (Capture aromatic region and potential acidic impurities).[1]

  • Scans (NS): 16 (Sufficient for >98% purity).

Processing Workflow

The following diagram outlines the logic flow for processing and validating the spectrum.

Workflow Start Raw FID Acquisition Window Apodization (LB = 0.3 Hz) Start->Window FT Fourier Transform Window->FT Phase Phase Correction (Manual) FT->Phase Check Check Multiplicity Phase->Check Singlet Singlet Observed Check->Singlet No Splitting Doublet Doublet Observed Check->Doublet Splitting Visible Action1 ERROR: Decoupling on? Check 19F Decoupler Singlet->Action1 Action2 Measure J-value (Target: 2-4 Hz) Doublet->Action2 Final Validate Structure Action2->Final

Caption: Figure 2. Logic flow for spectral processing and troubleshooting multiplicity anomalies.

Troubleshooting & Quality Control

The "Singlet" Trap

Observation: The peak at 9.0 ppm appears as a broad singlet rather than a doublet. Root Cause:

  • Field Inhomogeneity: Poor shimming masks the small 2-3 Hz coupling.

  • 
     Decoupling:  Some standard proton parameters (like zgpg for 
    
    
    
    decoupled) might accidentally include
    
    
    decoupling if the probe is triple-resonance. Solution: Re-shim on the lock signal until the solvent linewidth is <0.5 Hz. Ensure the pulse program is strictly
    
    
    observe without decoupling.
Satellite Verification

To confirm the molecule is not a symmetric impurity (like 5-iodopyrimidine, lacking fluorine), look for


 satellites .
  • The satellites will appear as a doublet of doublets (large

    
     ~180 Hz, small 
    
    
    
    ).
  • If the main peak is a singlet but satellites are doublets, your sample is correct, but your resolution is insufficient.

References

  • Sigma-Aldrich. 2-Fluoro-5-iodopyrimidine Product Specification & CAS Data. Retrieved from

  • Reich, H. J. Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. (Standard reference for heterocycle shifts). Retrieved from [1]

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists.
  • PubChem. Compound Summary: 2-Fluoro-5-iodopyrimidine. National Library of Medicine. Retrieved from [1]

Sources

Foundational

13C NMR spectrum of 2-Fluoro-5-iodopyrimidine

This guide outlines the structural elucidation of 2-Fluoro-5-iodopyrimidine using C NMR. It is written for analytical chemists and medicinal chemistry researchers who require a robust method for verifying this specific h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of 2-Fluoro-5-iodopyrimidine using


C NMR. It is written for analytical chemists and medicinal chemistry researchers who require a robust method for verifying this specific halogenated scaffold.

Technical Whitepaper: Structural Elucidation of 2-Fluoro-5-iodopyrimidine via C NMR

Executive Summary

2-Fluoro-5-iodopyrimidine (CAS: 34907-28-3) is a critical intermediate in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-couplings (at C5) and nucleophilic aromatic substitutions (


) at C2.

The


C NMR spectrum of this molecule is distinct and non-intuitive for novices due to two competing quantum mechanical phenomena:
  • The Heavy Atom Effect (Iodine): Causing significant upfield shielding at C5.

  • Heteronuclear Spin-Spin Coupling (

    
    F):  Resulting in complex splitting patterns (doublets) across the entire carbon skeleton.
    

This guide provides the theoretical framework, predicted spectral data, and experimental protocols necessary to unambiguously assign this structure.

The Physics of the Spectrum

To interpret the spectrum correctly, one must understand the causality behind the signal positions and shapes.

The Heavy Atom Effect (Spin-Orbit Coupling)

Unlike the deshielding effect seen with Chlorine or Bromine, Iodine exerts a "Heavy Atom Effect" on the attached carbon (C5). The large electron cloud of Iodine facilitates spin-orbit coupling, which mixes excited states into the ground state. This results in a shielding effect (upfield shift), often moving the C-I signal into the aliphatic region (70–100 ppm), confusing researchers expecting aromatic signals >110 ppm.

Heteronuclear Coupling ( F - C)

Fluorine-19 (


, 100% natural abundance) couples strongly with Carbon-13. Since standard 

C experiments use proton decoupling (

H-decoupled) but not fluorine decoupling, every carbon signal in this molecule will appear as a doublet .
  • C2 (Ipso): Direct one-bond coupling (

    
    ).
    
  • C4/C6 (Meta): Three-bond coupling (

    
    ).
    
  • C5 (Para): Four-bond coupling (

    
    ).
    

Predicted Spectral Assignments

The following data is derived from Substituent Chemical Shift (SCS) additivity rules for pyrimidines and empirical data from analogous fluorinated heteroaromatics.

Table 1: Chemical Shift & Coupling Constants
Carbon PositionTypePredicted Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Logic
C-2 Quaternary162.0 – 166.0 Doublet (

)
~215 - 225 Hz (

)
Deshielded by adjacent N atoms and direct F attachment.
C-4 / C-6 Methine (CH)164.0 – 168.0 Doublet (

)
~15 - 22 Hz (

)
Deshielded by adjacent N and Iodine ortho-effect. Symmetry makes these equivalent.
C-5 Quaternary88.0 – 96.0 Doublet (

)
~2 - 6 Hz (

)
Shielded significantly by Iodine (Heavy Atom Effect).

Note on C5: The C5 signal is the most diagnostic. If you observe a quaternary carbon doublet near 90 ppm, it confirms the presence of the C-I bond. A missing peak here often indicates insufficient relaxation delay (


) during acquisition.

Experimental Protocol

To ensure "Trustworthiness" in your data, the acquisition parameters must account for the long relaxation times of the quaternary carbons (C2 and C5).

Sample Preparation
  • Solvent: DMSO-

    
     (preferred for solubility) or CDCl
    
    
    
    .
  • Concentration: Minimum 20 mg/0.6 mL. High concentration is required to detect the low-intensity quaternary carbons split into doublets.

  • Tube: 5mm high-precision NMR tube.

Pulse Sequence Parameters (Bruker Standard)
  • Pulse Program: zgpg30 (Power-gated decoupling) or zgig (Inverse gated - quantitative).

  • Relaxation Delay (

    
    ): Set to 
    
    
    
    3.0 seconds.
    • Reasoning: C2 and C5 lack attached protons (NOE enhancement is minimal) and have long

      
       relaxation times. Short 
      
      
      
      leads to signal saturation and "missing" peaks.
  • Scans (NS): Minimum 1024 scans (due to splitting reducing signal height).

  • Spectral Width: 240 ppm (ensure C2 is not aliased).

Workflow Logic

The following diagram illustrates the logical flow for assigning the spectrum.

AssignmentLogic Start Acquire 13C{1H} Spectrum CheckRegion1 Check 160-170 ppm Region Start->CheckRegion1 IsDoublet1 Are there 2 Large Doublets? CheckRegion1->IsDoublet1 AssignC2 Assign C2 (Larger Splitting ~220Hz) IsDoublet1->AssignC2 Yes AssignC46 Assign C4/C6 (Smaller Splitting ~20Hz) IsDoublet1->AssignC46 Yes Failure Missing Peaks? IsDoublet1->Failure No CheckRegion2 Check 80-100 ppm Region AssignC2->CheckRegion2 AssignC46->CheckRegion2 IsDoublet2 Is there a small Doublet? CheckRegion2->IsDoublet2 AssignC5 Assign C5 (Iodine Bound) IsDoublet2->AssignC5 Yes IsDoublet2->Failure No Action Increase d1 (Relaxation Delay) Check Solubility Failure->Action

Figure 1: Decision tree for the structural assignment of 2-Fluoro-5-iodopyrimidine.

Troubleshooting & Artifacts

"Missing" Quaternary Carbons

If C2 or C5 are invisible:

  • Cause: Saturation due to short relaxation delay (

    
    ) or insufficient S/N ratio (splitting divides peak height by 2).
    
  • Solution: Increase

    
     to 5s and double the number of scans.
    
Confusing C4/C6 with C2

Both appear in the downfield region (160+ ppm).

  • Differentiation: Measure the coupling constant (

    
    ).
    
    • If

      
       Hz 
      
      
      
      C2 (1-bond).[1]
    • If

      
       Hz 
      
      
      
      C4/C6 (3-bond).
  • Intensity: C4/C6 has NOE enhancement (attached proton) and will generally be more intense than C2 if

    
     is short.
    
Solvent Peaks
  • CDCl

    
    :  Triplet at 77.0 ppm. Can overlap with C5 if the iodine shielding is strong.
    
  • DMSO-

    
    :  Septet at 39.5 ppm. Usually safe, but ensure no impurities hide in the baseline.
    

References

  • Heavy Atom Effects: Pyykkö, P. (2020).[2] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 7062–7108. Link

  • C-F Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
  • Pyrimidine NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Experimental Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

Exploratory

19F NMR chemical shift of 2-Fluoro-5-iodopyrimidine

The is a critical diagnostic parameter used primarily to monitor nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Based on structural analogues and high-fidelity...

Author: BenchChem Technical Support Team. Date: February 2026

The is a critical diagnostic parameter used primarily to monitor nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Based on structural analogues and high-fidelity spectral data of the 5-bromo derivative, the characteristic signal appears in the range of -47.0 to -49.0 ppm (referenced to CFCl₃).

Part 1: Executive Technical Summary

Parameter Value / Characteristic Notes
19F Chemical Shift (

)
-47.6 ppm (approx.)Based on 5-Bromo-2-fluoropyrimidine in CDCl₃.
Multiplicity Singlet (s) In ¹H-decoupled mode.
Coupling Constants

Hz
Direct C2-F coupling (observed in ¹³C NMR).
Solvent Sensitivity Low (< 2 ppm)Slight downfield shift in polar aprotic solvents (DMSO-

).
Reference Standard CFCl₃ (0.0 ppm)Trichlorofluoromethane.

Part 2: Theoretical Framework & Electronic Environment

The chemical shift of the fluorine atom at the C2 position is governed by the unique electronic architecture of the pyrimidine ring. Unlike fluorobenzene (


 -113 ppm) or 2-fluoropyridine (

-70 ppm), the 2-fluoropyrimidine scaffold places the fluorine atom between two electronegative nitrogen atoms.
Deshielding Mechanism (The "Diaza" Effect)

The nitrogen atoms at positions 1 and 3 exert a powerful inductive effect (-I), withdrawing electron density from the C2 carbon. This deshields the attached fluorine nucleus, shifting its resonance significantly downfield (to a higher frequency, less negative ppm value) compared to carbocyclic analogs.

  • Fluorobenzene: -113 ppm

  • 2-Fluoropyridine: -70 ppm (One adjacent N)

  • 2-Fluoropyrimidine: ~ -48 ppm (Two adjacent Ns)

Impact of the 5-Iodo Substituent

The iodine atom at C5 is para-oriented relative to the C2-fluorine. While iodine is a heavy atom known to cause significant shielding on directly attached carbons (the "Heavy Atom Effect" via spin-orbit coupling), its effect on the distant fluorine (4 bonds away) is dominated by electronic resonance and induction.

  • Inductive Effect: Iodine is weakly electron-withdrawing, which would theoretically deshield the ring further.

  • Resonance Effect: Iodine can donate electron density into the ring, potentially shielding the C2 position slightly.

  • Net Result: The 5-Iodo derivative exhibits a chemical shift almost identical to the 5-Bromo derivative (

    
     -47.6 ppm), indicating that the halogen at C5 has a negligible perturbation on the C2-F electronic environment.
    
Electronic Effects Diagram

ElectronicEffects cluster_shift Net Resulting Shift F Fluorine (C2) Result -47.6 ppm (Downfield due to N1/N3) F->Result N1 Nitrogen (N1) C2 Carbon (C2) N1->C2 -I Inductive (Deshielding) N3 Nitrogen (N3) N3->C2 -I Inductive (Deshielding) C2->F Direct Attachment I Iodine (C5) I->C2 Weak Resonance (+R) Negligible Shift Effect

Caption: Electronic influences on the C2-Fluorine. The strong inductive withdrawal by N1 and N3 dominates, pushing the shift downfield to ~ -48 ppm.

Part 3: Experimental Data & Protocol

Spectral Characterization Data

The following data is derived from the structural analogue 5-Bromo-2-fluoropyrimidine , which is electronically isostructural to the 5-Iodo congener.

NucleusFrequencySolventChemical Shift (

)
MultiplicityCoupling Constants (

)

F
376 MHz CDCl₃ -47.6 ppm Singlet N/A (decoupled)

H
600 MHzCDCl₃8.68 ppmSinglet

Hz (unresolved)

C
150 MHzCDCl₃161.8 ppmDoublet

Hz (C2)

C
150 MHzCDCl₃161.5 ppmDoublet

Hz (C4/C6)

C
150 MHzCDCl₃116.8 ppmDoublet

Hz (C5)

Note: The


F signal typically appears as a singlet. While coupling to the H4/H6 protons is possible (

), it is often unresolved or appears as slight line broadening (< 2 Hz) in standard acquisitions.
Acquisition Protocol

To ensure reproducible data for regulatory or publication purposes, follow this standardized workflow.

Step 1: Sample Preparation

  • Concentration: Dissolve 10–15 mg of 2-Fluoro-5-iodopyrimidine in 0.6 mL of deuterated solvent (CDCl₃ is preferred for baseline resolution; DMSO-

    
     may cause a +1 to +2 ppm shift).
    
  • Internal Standard: Add 0.05% v/v

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) or Trichlorofluoromethane (CFCl₃,
    
    
    0.0 ppm) if exact referencing is required. Most modern spectrometers reference via the deuterium lock signal (unified scale), rendering internal standards optional but recommended for strict QC.

Step 2: Instrument Parameters

  • Spectral Width (SW): Set to at least 200 ppm (-100 to +100 ppm range) to capture the signal and any potential hydrolysis products (e.g., fluoride ion at -120 ppm).

  • Relaxation Delay (D1): Set D1

    
     3.0 seconds. Fluorine nuclei on heteroaromatics can have long 
    
    
    
    relaxation times; insufficient delay will compromise integration accuracy.
  • O1P (Offset): Center at -50 ppm.

Part 4: Synthetic Utility & Reaction Monitoring

19F NMR is the superior method for monitoring reactions of 2-Fluoro-5-iodopyrimidine because it provides a "clean" window free from solvent overlap.

Differentiation of Reaction Pathways

This scaffold has two reactive sites: the C2-Fluorine (susceptible to SNAr) and the C5-Iodine (susceptible to Pd-catalyzed coupling).

  • SNAr Reaction (Displacement of Fluorine):

    • Reagent: Amines, Alkoxides.[1]

    • Observation: Disappearance of the signal at -47.6 ppm .

    • New Signal: Appearance of inorganic fluoride (if using anionic nucleophiles) or total loss of organic fluorine signal.

  • Suzuki/Sonogashira Coupling (Displacement of Iodine):

    • Reagent: Boronic acids, Alkynes, Pd catalyst.

    • Observation: The signal at -47.6 ppm will shift but remain in the fluoro-pyrimidine region.

    • Shift Prediction: Coupling an aryl group to C5 typically shields the fluorine slightly (upfield shift to ~ -50 to -55 ppm) due to conjugation.

Reaction Monitoring Workflow

ReactionMonitoring Start Start: 2-Fluoro-5-iodopyrimidine (Signal at -47.6 ppm) Reaction Perform Reaction Start->Reaction Check Analyze 19F NMR Reaction->Check SNAr Pathway A: S_NAr (C2 Attack) Target: 2-Amino-5-iodopyrimidine Check->SNAr Nucleophile added Suzuki Pathway B: Suzuki (C5 Attack) Target: 2-Fluoro-5-arylpyrimidine Check->Suzuki Pd + Boronic Acid Out_SNAr Outcome: Signal at -47.6 ppm DISAPPEARS. No new organic F signal. SNAr->Out_SNAr Out_Suzuki Outcome: Signal SHIFTS (e.g., to -52 ppm). F is retained. Suzuki->Out_Suzuki

Caption: Decision tree for monitoring functionalization using 19F NMR. Retention of the signal confirms C5 reactivity; loss confirms C2 reactivity.

References

  • PubChem Compound Summary. (2025). 5-Bromo-2-fluoropyrimidine (CID 600690). National Center for Biotechnology Information. Link[2]

  • Fujimoto, T., et al. (2013). PhenoFluor: Practical Synthesis, New Formulation and Deoxyfluorination of Heteroaromatics. Supporting Information, S15. (Confirming 19F shift of 5-bromo-2-fluoropyrimidine at -47.6 ppm). Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
  • Reif, B., et al. (1997). Structural Comparison of Oligoribonucleotides and Their 2'-Deoxy-2'-fluoro Analogs by Heteronuclear NMR Spectroscopy. Journal of the American Chemical Society. Link

Sources

Foundational

Technical Whitepaper: Optimized Deaminative Fluorination Strategies for 2-Fluoro-5-iodopyrimidine Synthesis

Executive Summary The synthesis of 2-fluoro-5-iodopyrimidine represents a critical junction in medicinal chemistry. This scaffold serves as a bifunctional electrophile: the C-5 iodo group is primed for palladium-catalyze...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-fluoro-5-iodopyrimidine represents a critical junction in medicinal chemistry. This scaffold serves as a bifunctional electrophile: the C-5 iodo group is primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C-2 fluoro group acts as a labile handle for nucleophilic aromatic substitution (


) with amines or alkoxides.

Converting 2-amino-5-iodopyrimidine to its 2-fluoro analog requires overcoming the inherent electron deficiency of the pyrimidine ring, which destabilizes the diazonium intermediate. This guide details two robust protocols: the industry-standard Olah’s Reagent (HF/Pyridine) method and the Non-Aqueous Sandmeyer (BF₃·Et₂O) alternative. Both methods are designed to maximize yield while mitigating the risks associated with diazonium instability and hydrolysis.

Mechanistic Analysis & Strategy

The Challenge of Pyrimidine Diazotization

Unlike electron-rich anilines, 2-aminopyrimidines are poor nucleophiles. The presence of the electron-withdrawing 5-iodo substituent further deactivates the exocyclic amine, making the initial nitrosation the rate-limiting step. Furthermore, the resulting 2-pyrimidinyldiazonium species is highly electrophilic and prone to:

  • Hydrolysis: Reaction with water to form 2-pyrimidinone (the thermodynamic tautomer of 2-hydroxypyrimidine).

  • Halogen Exchange: Competition from other nucleophiles (Cl⁻, Br⁻) if present.

Strategic Solution

To suppress hydrolysis, we must minimize water activity.

  • Method A (Olah's Reagent): Uses a complex of 70% HF in pyridine. The high concentration of fluoride ions (

    
    ) and the acidic medium stabilize the diazonium salt and drive the 
    
    
    
    -like displacement.
  • Method B (Non-Aqueous): Uses boron trifluoride etherate (

    
    ) and alkyl nitrites (
    
    
    
    ). This excludes water entirely, forming a diazonium tetrafluoroborate intermediate that decomposes thermally to the fluoride.
Reaction Mechanism Diagram

G Substrate 2-Amino-5-iodopyrimidine Nitrosation Nitrosation (NO+ Attack) Substrate->Nitrosation + NaNO2/HF or t-BuONO Diazonium Diazonium Intermediate [R-N2]+ Nitrosation->Diazonium - H2O/ROH Transition Dediazoniation (Transition State) Diazonium->Transition Thermal Activation SideProduct Side Product: 2-Pyrimidinone Diazonium->SideProduct + H2O (Hydrolysis) Product 2-Fluoro-5-iodopyrimidine Transition->Product + F-

Figure 1: Mechanistic pathway for the deaminative fluorination of 2-amino-5-iodopyrimidine.

Method A: The HF/Pyridine Protocol (Standard)

This method is preferred for scalability and high yields (typically 60-80%). The HF/Pyridine complex (Olah's Reagent) acts as both solvent and reagent.

Safety Warning
  • HF Hazard: HF/Pyridine is corrosive and toxic. It penetrates skin and attacks bone calcium. Calcium gluconate gel must be available. Work exclusively in a well-ventilated fume hood using HF-resistant labware (HDPE or Teflon; avoid glass if possible, though HF/Pyridine is less aggressive to glass than anhydrous HF).

Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4]Role
2-Amino-5-iodopyrimidine 1.0Substrate
HF/Pyridine (70% HF) 10-15 volSolvent/Reagent
Sodium Nitrite (NaNO₂) 1.2 - 1.5Diazotizing Agent
Water/Ice ExcessQuenching
DCM / Ethyl Acetate SolventExtraction
Step-by-Step Protocol
  • Setup: Charge a Teflon or HDPE vessel with HF/Pyridine (approx. 10 mL per gram of substrate). Cool the solution to -10°C using an acetone/dry ice or salt/ice bath.

  • Substrate Addition: Add 2-amino-5-iodopyrimidine portion-wise. Ensure the internal temperature does not rise above 0°C. The solution may darken.

  • Diazotization: Add solid NaNO₂ (1.2 equiv) in small portions over 30 minutes.

    • Critical Control Point: The exotherm must be managed.[2] If the temperature exceeds 5°C, the diazonium species may decompose prematurely or hydrolyze.

  • Reaction: Stir at -10°C for 1 hour , then allow the mixture to warm to Room Temperature (20-25°C) . Stir for an additional 1-2 hours.

    • Observation: Evolution of

      
       gas indicates the displacement is occurring.
      
  • Quenching: Pour the reaction mixture carefully onto a slurry of ice/water and CaCO₃ or NaHCO₃ (to neutralize excess HF).

    • Note: Neutralization is extremely exothermic. Add slowly.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Method B: Non-Aqueous Sandmeyer (BF₃·Et₂O)

This method is ideal for laboratories lacking HF-specific safety infrastructure or for substrates sensitive to the acidic aqueous quench of Method A.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4]Role
2-Amino-5-iodopyrimidine 1.0Substrate
BF₃·Et₂O 1.5 - 2.0Lewis Acid / Fluoride Source
t-Butyl Nitrite (t-BuONO) 1.2 - 1.5Diazotizing Agent
DCM or DCM/THF SolventAnhydrous Solvent
Step-by-Step Protocol
  • Setup: Flame-dry a glass round-bottom flask (borosilicate is safe here) and purge with Argon/Nitrogen. Dissolve 2-amino-5-iodopyrimidine in anhydrous DCM .

  • Activation: Cool to -15°C . Add BF₃·Et₂O dropwise. A thick precipitate (the Lewis acid-base adduct) may form.

  • Diazotization: Add t-butyl nitrite dropwise over 20 minutes.

  • Decomposition: Allow the reaction to warm to -5°C and stir for 1 hour. Then, warm to reflux (40°C) for 1-2 hours to force the decomposition of the diazonium tetrafluoroborate intermediate.

  • Workup: Cool to RT. Quench with water.[1][2] Extract with DCM.[1]

  • Purification: Silica gel chromatography (typically 5-20% EtOAc in Hexanes).

Experimental Workflow Visualization

Workflow Start Start: 2-Amino-5-iodopyrimidine Cooling Cool to -10°C (Acetone/Ice Bath) Start->Cooling Addition Add Reagents: Method A: HF/Py + NaNO2 Method B: BF3 + t-BuONO Cooling->Addition Stirring Stir 1h @ -10°C Then Warm to RT Addition->Stirring Quench Quench: Pour onto Ice/Base Stirring->Quench Extract Extraction: DCM (3x) Quench->Extract Purify Purification: Silica Column (Hex/EtOAc) Extract->Purify Final Yield: 2-Fluoro-5-iodopyrimidine (White/Pale Yellow Solid) Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Characterization & Stability

Expected Analytical Data
  • Appearance: White to pale yellow crystalline solid.

  • ¹H NMR (CDCl₃): Two singlets (or doublets due to F-coupling) in the aromatic region (approx.

    
     8.8 - 9.0 ppm). The broad 
    
    
    
    signal (
    
    
    5-7 ppm) of the starting material must be absent.
  • ¹⁹F NMR: A singlet around

    
     -50 to -70 ppm (referenced to 
    
    
    
    ).
  • MS (ESI): m/z

    
     consistent with the replacement of 
    
    
    
    (16 Da) by
    
    
    (19 Da).
Stability Note

2-Fluoropyrimidines are susceptible to nucleophilic attack by water (hydrolysis) upon prolonged storage, especially if traces of acid remain.

  • Storage: Store at -20°C under an inert atmosphere.

  • Handling: Avoid leaving the compound in methanolic or aqueous solutions for extended periods.

References

  • Olah, G. A., et al. (1973). Synthetic Methods and Reactions; I. Preparation of Fluorobenzenes and Fluoropyridines with Pyridinium Poly(hydrogen fluoride). Synthesis , 1973(08), 487-488. Link

  • Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Boron Trifluoride. Journal of Organic Chemistry , 42(14), 2426–2430. Link

  • Schlosser, M., et al. (2005). Halogen/Metal Permutation at the 2-Position of Pyrimidines: A Direct Access to 2-Fluoropyrimidines. Journal of Organic Chemistry , 70(6), 2494–2502. Link

  • Fukuhara, T., et al. (1988).[5] A Facile Preparation of Fluoropyridines from Aminopyridines via Diazotization and Fluorodediazoniation in Hydrogen Fluoride or Hydrogen Fluoride-Pyridine Solutions.[5] Journal of Fluorine Chemistry , 38(3), 435-438.[5] Link[5]

Sources

Exploratory

An In-depth Technical Guide to the Diazotization and Fluorination of 2-Amino-5-iodopyrimidine

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-fluoro-5-iodopyrimidine, a valuable building block in medicinal chemistry and drug development. The core of this transformation involv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-fluoro-5-iodopyrimidine, a valuable building block in medicinal chemistry and drug development. The core of this transformation involves the diazotization of 2-amino-5-iodopyrimidine followed by a Balz-Schiemann-type fluorination. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and addresses the critical parameters and safety considerations inherent to this synthetic sequence. The content is tailored for researchers, scientists, and drug development professionals seeking to implement or optimize this crucial fluorination reaction.

Introduction: The Significance of Fluorinated Pyrimidines

Fluorine-containing heterocyclic compounds are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms into a molecule can profoundly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Consequently, the synthesis of fluorinated pyrimidines, such as 2-fluoro-5-iodopyrimidine, is a critical endeavor for the development of novel therapeutics. 2-Fluoro-5-iodopyrimidine, in particular, serves as a versatile intermediate, enabling further structural elaboration through cross-coupling reactions at the iodine-bearing position.

This guide focuses on a robust and widely applicable method for the introduction of fluorine onto the pyrimidine ring: the diazotization of an amino group, followed by the thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.

The Underlying Chemistry: A Tale of Two Reactions

The conversion of 2-amino-5-iodopyrimidine to its 2-fluoro counterpart is a two-stage process, each with its own mechanistic nuances and critical control points.

Stage 1: The Diazotization of 2-Amino-5-iodopyrimidine

Diazotization is the process of converting a primary aromatic or heteroaromatic amine to a diazonium salt.[1] This reaction is typically carried out at low temperatures (0–5 °C) using a source of nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid.[1]

The mechanism, in a strongly acidic medium like tetrafluoroboric acid (HBF₄), proceeds via the formation of the highly electrophilic nitrosyl cation (NO⁺).[1] The weakly basic amino group of the pyrimidine attacks the nitrosyl cation, initiating a series of proton transfers and dehydrations to ultimately yield the 5-iodopyrimidine-2-diazonium cation.

The choice of a strong acid is crucial. Aromatic primary amines, and particularly heteroaromatic amines like aminopyrimidines, are relatively weak bases and require a strongly acidic environment to facilitate the formation of a sufficient concentration of the nitrosyl cation for the reaction to proceed efficiently.[1] The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing iodine atom, decreases the nucleophilicity of the 2-amino group, necessitating these robust reaction conditions.

Stage 2: The Balz-Schiemann Reaction for Fluorination

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry.[2][3] It involves the thermal decomposition of an aryl or heteroaryl diazonium tetrafluoroborate salt, which yields the corresponding fluoroaromatic compound, nitrogen gas, and boron trifluoride.[2][3]

The reaction is believed to proceed through an Sɴ1-type mechanism involving the heterolytic cleavage of the C-N bond of the diazonium salt to form a short-lived aryl cation intermediate. This highly reactive cation is then trapped by the fluoride ion from the tetrafluoroborate counterion.[2]

The stability of the diazonium tetrafluoroborate salt is a critical factor. While many are stable enough to be isolated at low temperatures, they are energetic compounds and can decompose exothermically, sometimes violently, upon heating.[4] The presence of heteroatoms in the aromatic ring can influence the stability of these salts.[5] Therefore, controlled heating is paramount for a safe and successful reaction.

Experimental Protocols and Methodologies

The following protocols are presented as a self-validating system, with explanations for each critical step. Researchers should always perform a thorough risk assessment before conducting any chemical reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-5-iodopyrimidine≥97%Standard chemical suppliersEnsure dryness before use.
Tetrafluoroboric acid (HBF₄)~50% aqueous solutionStandard chemical suppliersHighly corrosive.[4]
Sodium Nitrite (NaNO₂)ACS grade or higherStandard chemical suppliersPrepare aqueous solution fresh.
Diethyl EtherAnhydrousStandard chemical suppliersFor washing and precipitation.
AcetoneACS gradeStandard chemical suppliersFor dissolving the diazonium salt.
Step-by-Step Protocol for the Synthesis of 2-Fluoro-5-iodopyrimidine

Part A: Diazotization and Isolation of 5-Iodopyrimidine-2-diazonium Tetrafluoroborate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-iodopyrimidine (1.0 eq.) in a ~50% aqueous solution of tetrafluoroboric acid (3.0-4.0 eq.). The use of a significant excess of acid ensures complete protonation of the amine and provides the counterion for the diazonium salt.

  • Cooling: Cool the stirred suspension to between -5 °C and 0 °C using an ice-salt or acetone-dry ice bath. Maintaining this low temperature is critical to ensure the stability of the nitrous acid and the resulting diazonium salt.

  • Diazotization: Prepare a solution of sodium nitrite (1.1-1.2 eq.) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension via the dropping funnel, ensuring the internal temperature does not rise above 0 °C. The slow addition rate is crucial to control the exotherm of the reaction and prevent the premature decomposition of nitrous acid.

  • Stirring: After the addition is complete, continue to stir the reaction mixture at 0 °C for 1-2 hours to ensure the diazotization is complete.[3]

  • Isolation: Isolate the precipitated 5-iodopyrimidine-2-diazonium tetrafluoroborate salt by vacuum filtration.

  • Washing and Drying: Wash the filter cake sequentially with cold water, cold ethanol, and finally with cold diethyl ether to remove residual acid and water. Dry the isolated salt under vacuum at room temperature. Caution: Do not use heat to dry the diazonium salt as it is thermally unstable and potentially explosive.[4]

Part B: Thermal Decomposition (Balz-Schiemann Reaction)

  • Setup: Place the dried 5-iodopyrimidine-2-diazonium tetrafluoroborate salt in a round-bottom flask equipped with a condenser and a gas outlet connected to a bubbler or a scrub system to handle the evolved nitrogen and boron trifluoride gases.

  • Decomposition: Heat the solid diazonium salt gently in an oil bath. The decomposition temperature will need to be determined empirically but is likely in the range of 130-150 °C, based on analogous compounds.[2][3] The decomposition is often visually indicated by the evolution of gas and a change in the color of the solid.

  • Completion: Continue heating for 30-60 minutes after the initial vigorous gas evolution subsides to ensure complete decomposition.[3]

  • Work-up and Purification: Cool the reaction flask to room temperature. The crude 2-fluoro-5-iodopyrimidine can be purified by sublimation, recrystallization, or column chromatography on silica gel.

Critical Parameters and Optimization

The success of this synthesis hinges on the careful control of several key parameters.

ParameterRecommended RangeRationale and Field-Proven Insights
Temperature (Diazotization) -5 °C to 0 °CEssential for the stability of nitrous acid and the diazonium salt.[1] Temperatures above 5 °C can lead to decomposition and reduced yields.
**Stoichiometry (NaNO₂) **1.1 - 1.2 equivalentsA slight excess of sodium nitrite ensures complete conversion of the amine. A large excess can lead to unwanted side reactions.
Acid Concentration 3.0 - 4.0 equivalents of HBF₄Ensures a sufficiently low pH for the formation of the nitrosyl cation and provides the necessary tetrafluoroborate counterion.
Temperature (Decomposition) 130 °C - 150 °CThis is a critical parameter that balances reaction rate with safety. The optimal temperature should be determined on a small scale. Too low a temperature will result in an incomplete reaction, while too high a temperature can lead to a runaway reaction.
Purity of Starting Material ≥97%Impurities in the 2-amino-5-iodopyrimidine can interfere with the diazotization reaction and lead to the formation of colored byproducts.

Safety and Hazard Management

This synthetic procedure involves hazardous materials and potentially energetic intermediates. A thorough understanding of the risks and adherence to strict safety protocols are mandatory.

  • Tetrafluoroboric Acid (HBF₄): This is a highly corrosive acid that can cause severe burns to the skin and eyes and is toxic if inhaled or ingested.[4] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.

  • Diazonium Salts: Aryl and heteroaryl diazonium salts are known to be thermally unstable and can be explosive, especially in the dry state.[4] They should be handled with extreme care, avoiding heat, friction, and shock. It is advisable to work with small quantities and to proceed with the thermal decomposition step as soon as the salt is dried.

  • Gas Evolution: The thermal decomposition step releases nitrogen (N₂) and boron trifluoride (BF₃) gases. The reaction must be conducted in a well-ventilated fume hood, and the off-gases should be directed to a suitable scrubbing system (e.g., a calcium hydroxide slurry) to neutralize the acidic BF₃.

Visualizing the Process

Reaction Mechanism

reaction_mechanism cluster_diazotization Part A: Diazotization cluster_fluorination Part B: Balz-Schiemann Reaction 2-Amino-5-iodopyrimidine 2-Amino-5-iodopyrimidine Protonation Protonation 2-Amino-5-iodopyrimidine->Protonation + HBF₄ Nitrosation Nitrosation Protonation->Nitrosation + NaNO₂ Dehydration Dehydration Nitrosation->Dehydration - H₂O Diazonium Salt Diazonium Salt Dehydration->Diazonium Salt Formation Thermal Decomposition Thermal Decomposition Diazonium Salt->Thermal Decomposition Heat (Δ) Aryl Cation + N₂ + BF₄⁻ Aryl Cation + N₂ + BF₄⁻ Thermal Decomposition->Aryl Cation + N₂ + BF₄⁻ Heterolysis 2-Fluoro-5-iodopyrimidine 2-Fluoro-5-iodopyrimidine Aryl Cation + N₂ + BF₄⁻->2-Fluoro-5-iodopyrimidine Fluoride Attack

Caption: Overall workflow from starting material to final product.

Experimental Workflow

experimental_workflow Start Suspend Amine in HBF₄ Suspend Amine in HBF₄ Start->Suspend Amine in HBF₄ Cool to 0°C Cool to 0°C Suspend Amine in HBF₄->Cool to 0°C Add NaNO₂ solution Add NaNO₂ solution Cool to 0°C->Add NaNO₂ solution Stir for 1-2h Stir for 1-2h Add NaNO₂ solution->Stir for 1-2h Filter Diazonium Salt Filter Diazonium Salt Stir for 1-2h->Filter Diazonium Salt Wash and Dry Wash and Dry Filter Diazonium Salt->Wash and Dry Heat for Decomposition Heat for Decomposition Wash and Dry->Heat for Decomposition Purify Product Purify Product Heat for Decomposition->Purify Product End End Purify Product->End

Caption: Step-by-step experimental procedure.

Conclusion

The diazotization of 2-amino-5-iodopyrimidine followed by the Balz-Schiemann reaction is a reliable and effective method for the synthesis of 2-fluoro-5-iodopyrimidine. This guide has detailed the critical mechanistic considerations, provided a robust experimental protocol, and emphasized the necessary safety precautions. By understanding and carefully controlling the key reaction parameters, researchers can successfully employ this methodology to access this valuable fluorinated building block for applications in drug discovery and development.

References

  • Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation.
  • Synthesis of 2-amino-5-fluoropyridine. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Preparation of aromatic fluoro-compounds. (1981). Google Patents.
  • Diazotization Titrations in Pharmaceutical Analysis. (n.d.). Unacademy. Retrieved from [Link]

  • Preparation method of 2,4, 5-trifluorophenylacetic acid. (n.d.). Google Patents.
  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.). Google Patents.
  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF TRIAZOLOPYRIMIDINE COMPOUNDS. (2018, December 5). EPO Patent 2794575. Retrieved from [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from [Link]

  • Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds. (n.d.). Google Patents.
  • A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. (n.d.). ChemRxiv. Retrieved from [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023, June 27). NIH. Retrieved from [Link]

  • Basic Principles, Methods and Application of Diazotization Titration. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Decomposition of a Diazonium Salt. (2012, January 17). Truman ChemLab. Retrieved from [Link]

  • The thermal decomposition of azidopyridines. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Reaction of 4,5‐diamino, 5‐amino‐4‐glucosylamino and 4‐amino‐5‐glucosylaminopyrimidines with nitrous acid. synthesis, anticancer and anti‐aids activities of 8‐azapurines. (2025, August 9). ResearchGate. Retrieved from [Link]

Sources

Foundational

Precision Synthesis of 2-Fluoro-5-iodopyrimidine via the Schiemann Reaction

Technical Guide for Medicinal Chemistry Applications Executive Summary The synthesis of 2-Fluoro-5-iodopyrimidine represents a critical transformation in the development of nucleoside analogs and kinase inhibitors. While...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry Applications

Executive Summary

The synthesis of 2-Fluoro-5-iodopyrimidine represents a critical transformation in the development of nucleoside analogs and kinase inhibitors. While the 5-iodo position provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the introduction of the fluorine atom at the C2 position is electronically demanding due to the electron-deficient nature of the pyrimidine ring.

This guide details the Schiemann reaction (Balz-Schiemann) protocol, specifically optimized for the 2-aminopyrimidine scaffold. Unlike electron-rich anilines, 2-amino-5-iodopyrimidine requires aggressive diazotization conditions to overcome poor nucleophilicity while suppressing the formation of the hydrolysis byproduct, 5-iodo-2(1H)-pyrimidinone.[1] This document prioritizes a non-aqueous nitrosation protocol (Doyle modification) to maximize yield and safety.

Mechanistic Foundation

The transformation proceeds via the formation of a diazonium tetrafluoroborate salt, followed by thermal decomposition.[2][3][4][5] For pyrimidines, the mechanism is complicated by the ring's susceptibility to nucleophilic attack by water.

Reaction Pathway[6][7]
  • Diazotization: The amine attacks the nitrosonium species (

    
    ), generated in situ.
    
  • Salt Formation: The diazonium cation pairs with the non-nucleophilic tetrafluoroborate anion (

    
    ).
    
  • Dediazoniation: Thermal decomposition generates a highly unstable aryl cation at the C2 position.

  • Fluorination: The ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     anion donates a fluoride ion to quench the cation.
    

SchiemannMechanism Substrate 2-Amino-5-iodopyrimidine Diazo Diazonium Intermediate [Ar-N≡N]+ BF4- Substrate->Diazo Diazotization (t-BuONO / BF3·Et2O) Nitrosonium NO+ (Active Species) Nitrosonium->Diazo Cation Aryl Cation (C2+) Transient Diazo->Cation Thermal Decomposition (-N2) Byproduct 5-Iodo-2-pyrimidinone (Hydrolysis impurity) Diazo->Byproduct H2O Attack (Avoid!) Product 2-Fluoro-5-iodopyrimidine Cation->Product Fluoride Abstraction (from BF4-)

Figure 1: Mechanistic pathway of the Schiemann reaction for pyrimidines.[1] Note the competitive hydrolysis pathway (red dashed line) which necessitates anhydrous conditions.

Strategic Protocol Selection

For 2-amino-5-iodopyrimidine, the choice of diazotization method is the determinant of success.

FeatureMethod A: Classic AqueousMethod B: Non-Aqueous (Recommended)
Reagents

/ aq.


-Butyl Nitrite (

-BuONO) /

Solvent Water / AcidDichloromethane (DCM) or THF
Temperature -5°C to 0°C-10°C to RT
Intermediate Isolated Solid SaltIn situ decomposition or Isolated
Risk High Hydrolysis (Formation of Pyrimidinone)Minimal Hydrolysis
Yield Low to Moderate (30-50%)High (60-85%)

Expert Insight: The electron-withdrawing iodine at C5, combined with the ring nitrogens, makes the exocyclic amine weakly basic (


). In aqueous acid, the concentration of the free amine available for reaction with 

is low, and the competing reaction of water with the formed diazonium species is rapid. Therefore, Method B (Doyle Modification) is the standard for this specific substrate.[1]

Detailed Experimental Protocol (Non-Aqueous)

Target: 2-Fluoro-5-iodopyrimidine Scale: 10 mmol (adaptable to 100 mmol with safety checks)[1]

Reagents & Equipment[1][8][9]
  • Precursor: 2-Amino-5-iodopyrimidine (Dry, >98% purity).[1]

  • Nitrosating Agent:

    
    -Butyl Nitrite (90%, technical grade).[1]
    
  • Lewis Acid: Boron Trifluoride Diethyl Etherate (

    
    ).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, reflux condenser, inert gas (

    
     or Ar) line.[1]
    
Step-by-Step Procedure
Phase 1: Diazotization[1][6]
  • Setup: Flame-dry the glassware and purge with Nitrogen.

  • Solvation: Charge the flask with 2-Amino-5-iodopyrimidine (2.21 g, 10 mmol) and anhydrous DCM (20 mL). The starting material may be a suspension; this is normal.

  • Lewis Acid Addition: Cool the mixture to -10°C using an acetone/ice bath. Add

    
     (1.5 equiv, 1.85 mL) dropwise via syringe.[1]
    
    • Observation: A thick precipitate (the amine-

      
       complex) may form.
      
  • Nitrosation: Add

    
    -Butyl Nitrite (1.2 equiv, 1.4 mL) dropwise over 15 minutes, maintaining internal temperature < 0°C.
    
    • Critical Control: The reaction is exothermic.[4] Evolution of heat indicates diazonium formation.

  • Completion: Stir at -5°C for 1 hour, then allow to warm to Room Temperature (RT) over 30 minutes. The suspension should become a finer precipitate of the diazonium tetrafluoroborate salt.

Phase 2: Thermal Decomposition (One-Pot)
  • Solvent Swap (Optional but recommended for yield): If the diazonium salt precipitates cleanly, filter it rapidly under

    
    , wash with cold ether, and resuspend in 1,2-dichlorobenzene or keep in DCM if safety permits.[1] For this scale, we proceed in DCM.
    
  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (40°C for DCM).

    • Observation: Nitrogen gas evolution (

      
      ) will be observed.[6]
      
    • Endpoint: Monitor by TLC or LCMS until the diazonium intermediate is consumed (usually 1-2 hours).

  • Alternative (High Temp): If conversion is sluggish in DCM, add 1,2-dichlorobenzene and distill off the DCM, raising the internal temperature to 60-80°C to force decomposition.[1]

Phase 3: Workup & Purification[1]
  • Quench: Cool to RT. Pour the reaction mixture into saturated aqueous

    
     (50 mL) to neutralize excess acid.
    
  • Extraction: Extract with DCM (

    
     mL).
    
  • Washing: Wash combined organics with water and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

    • Target: 2-Fluoro-5-iodopyrimidine typically elutes in non-polar fractions (0-10% EtOAc).

    • Stability:[1][4][6][7] The product is volatile; avoid prolonged high-vacuum.

Process Safety & Scale-Up[1][6]

The Schiemann reaction involves energetic intermediates.[2] The following safety workflow is mandatory.

SafetyWorkflow Step1 Thermal Analysis (DSC) Test Diazonium Salt (<5mg) Step2 Determine Onset Temp (T_onset) Step1->Step2 Decision T_onset < Process Temp? Step2->Decision Safe Proceed with Controlled Heating Decision->Safe No Unsafe STOP: Use Flow Chemistry or Dilution Decision->Unsafe Yes

Figure 2: Safety decision tree for scaling diazonium decomposition.

Critical Hazards
  • Explosion Risk: Dry diazonium tetrafluoroborates are shock-sensitive and can detonate. Never dry the salt completely on a sinter funnel if scaling up (>10g). Keep it solvated or wet with solvent.

  • Thermal Runaway: The decomposition step is exothermic.[4] On a large scale, the heat generated can accelerate the reaction, leading to rapid over-pressurization.[1]

    • Mitigation: Add the diazonium slurry portion-wise to a pre-heated solvent (inverse addition) rather than heating the whole batch at once.

Troubleshooting Guide

ProblemCauseSolution
Low Yield (<30%) Hydrolysis to PyrimidinoneEnsure glassware is dry; switch from aqueous

to

.
Incomplete Reaction Poor solubility of Amine-

complex
Use THF as a co-solvent or increase stirring rate.
Violent Gas Evolution Decomposition too fastLower the bath temperature; use a higher boiling solvent (e.g., Chlorobenzene) and add salt slowly.
Product Loss Volatility (Sublimation)Do not use high vacuum (<10 mbar) for extended periods. Keep rotavap bath <30°C.

References

  • Balz, G.; Schiemann, G. (1927).[1] "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft, 60(5), 1186–1190.[1] [1]

  • Doyle, M. P.; Bryker, W. J. (1979).[1] "Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of arenediazonium tetrafluoroborate salts from aromatic amines, tert-butyl nitrite, and boron trifluoride etherate in anhydrous media."[1] The Journal of Organic Chemistry, 44(10), 1572–1574.[1]

  • Schiemann, G.; Cornils, B. (1969).[1] "Chemie und Technologie cyclischer Fluorverbindungen." Ferdinand Enke Verlag. (Seminal text on Fluorine Chemistry).

  • Furuya, T.; Kamlet, A. S.; Ritter, T. (2011).[1] "Catalysis for Fluorination and Trifluoromethylation." Nature, 473, 470–477.[1] [1]

  • Dunn, A. D.; Kinnear, K. I. (2011).[1] "The synthesis of some 2-fluoropyrimidines." Journal of Heterocyclic Chemistry, 23(1), 53-55.[1] (Specific application to pyrimidine systems).

Sources

Exploratory

Strategic Sourcing &amp; Technical Guide: 2-Fluoro-5-iodopyrimidine

This guide provides a technical deep-dive into the sourcing, quality control, and application of 2-Fluoro-5-iodopyrimidine , a critical "linchpin" scaffold in medicinal chemistry. CAS Number: 697300-79-1 Formula: C₄H₂FIN...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the sourcing, quality control, and application of 2-Fluoro-5-iodopyrimidine , a critical "linchpin" scaffold in medicinal chemistry.

CAS Number: 697300-79-1 Formula: C₄H₂FIN₂ Molecular Weight: 223.98 g/mol [1][2]

Executive Technical Summary

2-Fluoro-5-iodopyrimidine is a high-value heterocyclic building block characterized by orthogonal reactivity .[3] It features two distinct reaction centers:

  • C-5 (Iodo): Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • C-2 (Fluoro): An activated electrophile for Nucleophilic Aromatic Substitution (SₙAr), superior to its chloro-analog due to the high electronegativity of fluorine accelerating the rate-determining addition step.

⚠️ CRITICAL SOURCING WARNING: Do NOT confuse this compound with 2-Fluoro-5-iodopyridine (CAS 171197-80-1). The pyridine analog is significantly more common and cheaper ($20/g vs. $100+/g). Many chemical search engines will auto-correct to the pyridine if the pyrimidine is out of stock. Always verify the structure (2 nitrogens in the ring) and CAS (697300-79-1) before ordering.

Commercial Supply Landscape

The supply chain for 2-Fluoro-5-iodopyrimidine is tiered based on synthesis scale. Unlike commodity reagents, this compound is often "made-to-order" in bulk but stocked in gram-scale by catalog vendors.

Tier 1: Catalog Suppliers (Discovery Scale: mg – 100g)

Best for: Medicinal chemistry SAR, hit-to-lead optimization.

SupplierTypical PurityStock LocationNotes
BLD Pharm ≥97%USA / ChinaReliable stock; often carries the specific CAS 697300-79-1.
Enamine ≥95%Ukraine / USAExcellent for building blocks; often has diverse analogs.
Combi-Blocks ≥98%USAHigh reliability; checks for regio-isomeric impurities.
Sigma-Aldrich ≥97%GlobalOften re-sources from Tier 1; check "Empower" or "Marketplace" listings.
Tier 2: Bulk & Custom Synthesis (Development Scale: >1kg)

Best for: Process chemistry, GLP tox batches.

  • WuXi AppTec / Sta Pharmaceutical: Capable of developing scalable routes avoiding hazardous diazotization steps often used in small-scale synthesis.

  • King-Pharm: Specialized in halogenated heterocycles; offers competitive pricing for >500g batches.

  • PharmBlock: Strong expertise in fluorinated heterocycles.[4]

Sourcing Decision Logic (DOT Visualization)

SourcingLogic Start Requirement Analysis Scale Scale Needed? Start->Scale Small < 100g Scale->Small Discovery Large > 100g Scale->Large Process/Dev Check Verify CAS (697300-79-1) Small->Check Custom Tier 2: CMO/Bulk (WuXi, King-Pharm) Large->Custom Catalog Tier 1: Catalog (BLD, Combi-Blocks) Check->Catalog Valid

Figure 1: Decision tree for sourcing based on project stage and scale.

Technical Specifications & Quality Control

When sourcing this material, "Purity >95%" is insufficient. You must control for specific process impurities that affect downstream chemistry.

Critical Impurities Profile
  • 2-Chloro-5-iodopyrimidine:

    • Origin: Incomplete Halex reaction (Cl → F exchange) if synthesized from the chloro-precursor.

    • Impact: Competes in SₙAr reactions but reacts slower, leading to complex mixtures.

  • 5-H-2-Fluoropyrimidine (De-iodinated):

    • Origin: Over-reduction during synthesis or instability.

    • Impact: Acts as a chain terminator in Suzuki couplings.

  • Regioisomers (4-Fluoro-5-iodo...):

    • Origin: Isomeric mixtures in starting materials.

    • Impact: Difficult to separate; leads to "wrong isomer" drugs.

Recommended QC Protocol
  • ¹H NMR (DMSO-d₆): Look for the characteristic doublet of the pyrimidine protons. The coupling constant

    
     is diagnostic.
    
  • ¹⁹F NMR: Essential. The 2-Fluoro signal should be a clean singlet (or doublet depending on H-coupling). Any secondary peaks indicate Cl/F exchange failure or regioisomers.

  • HPLC: Use a Phenyl-Hexyl column rather than C18 for better separation of the halo-pyrimidines.

Application Logic: The "Linchpin" Strategy

The value of 2-Fluoro-5-iodopyrimidine lies in its ability to serve as a programmable scaffold.

Reactivity Hierarchy
  • Position 5 (Iodo): The C-I bond is weak and electron-rich enough for oxidative addition by Pd(0). It reacts first under standard cross-coupling conditions.

  • Position 2 (Fluoro): The C-F bond is strong but the position is highly electron-deficient due to the two adjacent nitrogens. It is inert to Pd-catalysis (generally) but highly reactive toward nucleophiles (amines, alkoxides, thiols).

Synthetic Workflow (DOT Visualization)

Reactivity cluster_note Chemist's Note Core 2-Fluoro-5-iodopyrimidine (The Linchpin) PathA Path A: C-5 First (Suzuki/Sonogashira) Core->PathA Pd(PPh₃)₄, Ar-B(OH)₂ (Mild Base) PathB Path B: C-2 First (SₙAr Substitution) Core->PathB R-NH₂, Heat (Nucleophilic Attack) InterA Intermediate A: 2-Fluoro-5-Arylpyrimidine PathA->InterA InterB Intermediate B: 2-Amino-5-iodopyrimidine PathB->InterB Final Final Drug Scaffold (5-Aryl-2-Aminopyrimidine) InterA->Final SₙAr (R-NH₂) InterB->Final Suzuki (Ar-B(OH)₂) Note Path A is preferred if the C-2 nucleophile is sensitive to Pd conditions.

Figure 2: Orthogonal reactivity map allowing flexible synthetic route design.

Experimental Protocol: Suzuki Coupling (C-5 Selective)

To couple an aryl boronic acid without displacing the fluoride.

  • Reagents: 2-Fluoro-5-iodopyrimidine (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas solvents thoroughly. Heat to 80°C for 2-4 hours.

  • Note: Avoid strong alkoxide bases (e.g., NaOtBu) which may cause competitive SₙAr at the C-2 position (displacing F with OtBu). Use carbonate or phosphate bases.

Handling & Safety

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The C-I bond is light-sensitive; use amber vials.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Stability: The C-F bond is stable to acid but hydrolyzes under strong aqueous basic conditions at high heat (forming the 2-hydroxy/pyrimidone).

References

  • PubChem. 2-Fluoro-5-iodopyrimidine Compound Summary (CID 53417056).[2] National Library of Medicine. Link

  • BLD Pharm. Product Specifications: 2-Fluoro-5-iodopyrimidine (CAS 697300-79-1).[1][3][5][6][7]Link[3]

  • Sigma-Aldrich. Heterocyclic Building Blocks: Pyrimidines. (Note: Verify specific catalog entries for CAS 697300-79-1 vs pyridine analogs). Link

  • WuXi AppTec. Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrimidines: Regioselectivity Insights. (Contextual reactivity data). Link

Sources

Foundational

2-Fluoro-5-iodopyrimidine stability and storage conditions

CAS: 697300-79-1 | Formula: C₄H₂FIN₂ | MW: 223.97 g/mol [1] Executive Summary 2-Fluoro-5-iodopyrimidine is a bifunctional heteroaromatic scaffold critical in the synthesis of kinase inhibitors and advanced pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 697300-79-1 | Formula: C₄H₂FIN₂ | MW: 223.97 g/mol [1]

Executive Summary

2-Fluoro-5-iodopyrimidine is a bifunctional heteroaromatic scaffold critical in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Its value lies in its orthogonal reactivity: the C2-fluorine atom serves as a highly reactive handle for Nucleophilic Aromatic Substitution (SNAr), while the C5-iodine atom provides a site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

However, this dual reactivity renders the compound inherently unstable. The electron-deficient pyrimidine ring activates the C-F bond toward rapid hydrolysis, while the C-I bond is susceptible to photolytic cleavage. This guide outlines the rigorous storage, handling, and quality control protocols required to maintain the integrity of this reagent.

Chemical Profile & Critical Sensitivities

The stability profile of 2-Fluoro-5-iodopyrimidine is dictated by the electronic environment of the pyrimidine ring.

PropertySpecificationTechnical Note
Physical State Solid (White to off-white)Discoloration (yellowing) indicates iodine liberation.
Melting Point Determine ExperimentallyLow-melting solid range expected; avoid bulk heating.
Hygroscopicity HighThe C2-F bond is prone to moisture-driven SNAr.
Photosensitivity Moderate to HighC-I bond cleavage occurs under UV/visible light exposure.
Reactivity ElectrophileReacts violently with strong nucleophiles and bases.
The "Element Effect" in SNAr

Unlike standard alkyl halides where iodide is the best leaving group, in SNAr reactions on electron-deficient rings (like pyrimidine), fluorine is the superior leaving group . The high electronegativity of fluorine stabilizes the anionic Meisenheimer complex intermediate. Consequently, 2-Fluoro-5-iodopyrimidine is significantly more labile to hydrolysis than its 2-chloro analog.

Degradation Mechanisms

Two primary pathways compromise the purity of this reagent. Understanding these mechanisms is the basis for the storage protocols defined in Section 4.

Pathway A: Hydrolysis (Moisture Induced)

Water acts as a nucleophile at the C2 position. The electron-withdrawing nitrogen atoms at positions 1 and 3 activate the C2 carbon, facilitating the displacement of fluoride. This generates 2-hydroxy-5-iodopyrimidine (often existing as the pyrimidin-2(1H)-one tautomer) and hydrofluoric acid (HF).

Pathway B: Photodeiodination (Light Induced)

Exposure to light causes homolytic cleavage of the weak C-I bond, generating an aryl radical. This leads to polymerization or the formation of deiodinated byproducts (2-fluoropyrimidine) and free iodine, which turns the sample yellow/brown.

DegradationPathways Parent 2-Fluoro-5-iodopyrimidine (Intact Reagent) Meisenheimer Meisenheimer Complex (Stabilized by F) Parent->Meisenheimer Nucleophilic Attack (C2) Radical Aryl Radical (•C₄H₂FN₂) Parent->Radical Homolytic Cleavage (C5) Water H₂O / Moisture Water->Meisenheimer Light hν (Light) Light->Radical HydrolysisProd 2-Hydroxy-5-iodopyrimidine (Inactive Impurity) Meisenheimer->HydrolysisProd - F⁻ HF HF (Acidic) Meisenheimer->HF DeiodoProd 2-Fluoropyrimidine + I₂ (Yellowing) Radical->DeiodoProd H-Abstraction / Dimerization

Figure 1: Primary degradation pathways. Pathway A (Hydrolysis) is the dominant risk during improper storage.

Storage & Handling Protocols

Tier 1: Long-Term Storage (Archive > 1 Month)
  • Temperature: -20°C (Strictly controlled).

  • Atmosphere: Inert gas blanket (Argon preferred over Nitrogen due to density).

  • Container: Amber glass vial with a PTFE-lined screw cap. Parafilm or electrical tape seal over the cap is recommended to prevent gas exchange.

  • Desiccant: Store the vial inside a secondary container (e.g., a jar) containing active silica gel or molecular sieves.

Tier 2: Working Bench Protocol
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, accelerating Pathway A.

  • Handling: Weigh quickly in a fume hood. Do not leave the container open.

  • Solvent Choice: If preparing a stock solution, use anhydrous solvents (DMSO, DMF, or DCM). Avoid protic solvents (Methanol, Ethanol) unless immediate reaction is intended.

StorageWorkflow Receipt Receipt of Material (Check Seal Integrity) Equilibrate Equilibrate to RT (Prevent Condensation) Receipt->Equilibrate Aliquot Aliquot under Argon (Avoid Freeze-Thaw) Equilibrate->Aliquot If Bulk > 1g Use Experimental Use (Anhydrous Conditions) Equilibrate->Use Immediate Use Storage Store at -20°C (Amber Vial + Desiccant) Aliquot->Storage Storage->Equilibrate Next Use

Figure 2: Lifecycle management for preserving reagent integrity.

Quality Control & Re-validation

Do not assume purity based on visual appearance alone. White powder can still contain significant hydrolyzed impurities.

MethodExpected Signal (Intact)Failure Mode Signal
¹⁹F NMR Single singlet (approx -50 to -70 ppm range depending on solvent).Appearance of new peak (usually upfield) corresponding to HF or fluoride salts; disappearance of signal if C-F is lost.
¹H NMR Two doublets (if coupling visible) or distinct aromatic signals for H4/H6.Broadening of peaks; appearance of exchangeable protons (OH) from hydrolysis product.
LC-MS Single peak, m/z 224 [M+H]⁺.Peak at m/z 222 (2-Hydroxy derivative) or m/z 98 (De-iodinated).

Pass/Fail Criteria:

  • Purity > 98%: Acceptable for GMP/GLP synthesis.

  • Purity 95-98%: Purify via recrystallization (non-protic solvent) or silica plug filtration.

  • Purity < 95%: Discard. Impurities may poison Palladium catalysts in subsequent coupling steps.

Safety & Emergency (GHS Highlights)

Signal Word: DANGER

  • H302: Harmful if swallowed.[1]

  • H318: Causes serious eye damage.[1] (Critical: The hydrolysis releases HF-like species locally).

  • H315/H335: Skin and respiratory irritation.

Emergency Response:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses. Immediate medical attention is required due to potential fluorinated acid burns.

  • Spill: Neutralize with weak base (Sodium Bicarbonate) before sweeping. Do not use water initially.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53417056, 2-Fluoro-5-iodopyrimidine. Retrieved January 29, 2026 from [Link]

  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines (QM Magic Class). (Mechanistic insight on Pyrimidine SNAr reactivity). Retrieved January 29, 2026 from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-Fluoro-5-iodopyrimidine.[1] Retrieved January 29, 2026 from [Link]

Sources

Exploratory

Potential applications of 2-Fluoro-5-iodopyrimidine in medicinal chemistry

Executive Summary: The "Privileged Scaffold" Advantage In the landscape of modern drug discovery, few heterocycles command as much utility as the pyrimidine ring. 2-Fluoro-5-iodopyrimidine (CAS: N/A for generic search, w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Advantage

In the landscape of modern drug discovery, few heterocycles command as much utility as the pyrimidine ring. 2-Fluoro-5-iodopyrimidine (CAS: N/A for generic search, widely available as building block ) represents a high-value "linchpin" intermediate. Its structural uniqueness lies in its orthogonal reactivity profile : the C2-position is highly activated for nucleophilic aromatic substitution (


), while the C5-position serves as an ideal handle for transition-metal-catalyzed cross-coupling.

This guide details the strategic application of 2-Fluoro-5-iodopyrimidine in synthesizing 2-amino-5-arylpyrimidine motifs—a pharmacophore ubiquitous in kinase inhibitors (e.g., JAK, CDK, and EGFR inhibitors). By leveraging the electronic disparity between the C2 and C5 positions, medicinal chemists can rapidly generate diverse libraries with high atom economy.

Structural Rationale & Reactivity Profile[1][2]

To utilize this compound effectively, one must understand the electronic "push-pull" dynamics of the pyrimidine core.

The Electronic Landscape

The pyrimidine ring is inherently electron-deficient (π-deficient) due to the two electronegative nitrogen atoms.

  • C2 Position (The Electrophile): The carbon at position 2 is flanked by two nitrogen atoms, making it the most electron-deficient site. The presence of a fluorine atom—a highly electronegative/inductively withdrawing group—supercharges this position for

    
    . Fluorine is often superior to chlorine in 
    
    
    
    on heterocycles because its high electronegativity stabilizes the Meisenheimer complex intermediate, despite being a poorer leaving group in
    
    
    /
    
    
    contexts.
  • C5 Position (The Coupling Handle): The C5 position is less electron-deficient than C2 or C4. The iodine atom here provides a weak C-I bond (bond dissociation energy ~53 kcal/mol), facilitating rapid oxidative addition by Palladium(0) species.

Orthogonality Visualization

The following diagram illustrates the divergent reactivity channels available to the chemist.

ReactivityMap Core 2-Fluoro-5-iodopyrimidine C2_Path C2: Nucleophilic Aromatic Substitution (SnAr) Target: Amines, Alkoxides, Thiols Mechanism: Meisenheimer Complex Core->C2_Path High Electrophilicity (F-activated) C5_Path C5: Pd-Catalyzed Cross-Coupling Target: Aryl/Vinyl Boronic Acids, Alkynes Mechanism: Oxidative Addition Core->C5_Path Labile C-I Bond Applications Downstream Applications: - Kinase Inhibitors (Hinge Binders) - Nucleoside Analogs - PET Radiotracers C2_Path->Applications C5_Path->Applications

Figure 1: Orthogonal reactivity map of 2-Fluoro-5-iodopyrimidine. The C2-F bond drives


, while the C5-I bond drives cross-coupling.

Synthetic Utility: The "Toolbox"

Sequencing Strategy: First or Coupling First?

The order of operations is critical and depends on the stability of the C2-fluorine and the electronic deactivation caused by substitution.

  • Route A:

    
     followed by Suzuki (
    
    
    
    
    
    X-Coupling)
    • Mechanism:[1][2] Displacing the C2-F with an amine (e.g., aniline) installs an electron-donating group (EDG). This increases electron density in the ring, potentially making the subsequent oxidative addition at C5-I slower but generally cleaner.

    • Advantage:[3][4][5][6][7] Prevents side reactions at the sensitive C2-F site during basic Suzuki conditions.

    • Verdict:Preferred Route for kinase inhibitor synthesis.[7]

  • Route B: Suzuki followed by

    
     (X-Coupling 
    
    
    
    
    
    )
    • Mechanism:[1][2][8] Performing Suzuki first retains the electron-withdrawing C2-F, keeping the ring electron-poor and facilitating the Pd cycle.

    • Risk: The C2-F is liable to hydrolysis (to the pyrimidone) or substitution by the base (alkoxide/hydroxide) used in the Suzuki coupling.

Workflow Diagram: Kinase Inhibitor Library Generation

This workflow demonstrates the synthesis of a "Type I" kinase inhibitor library.

Workflow Start Starting Material: 2-Fluoro-5-iodopyrimidine Step1 Step 1: SnAr Displacement Reagent: Primary Amine (R1-NH2) Condition: DIPEA, Dioxane, Heat Start->Step1 Install Hinge Binding Motif Intermed Intermediate: 2-Amino-5-iodopyrimidine Step1->Intermed Step2 Step 2: Suzuki-Miyaura Coupling Reagent: Aryl Boronic Acid (R2-B(OH)2) Condition: Pd(dppf)Cl2, K2CO3, Dioxane/H2O Intermed->Step2 Install Selectivity Pocket Motif Final Final Library: 2-Amino-5-Aryl-Pyrimidine (Kinase Hinge Binder) Step2->Final

Figure 2: Sequential functionalization strategy for generating 2-amino-5-arylpyrimidine libraries.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. The color changes and LCMS checkpoints ensure the operator can monitor progress in real-time.

Protocol A: Displacement (Installation of Amine at C2)

Objective: Synthesis of N-substituted-5-iodopyrimidin-2-amine.

Reagents:

  • 2-Fluoro-5-iodopyrimidine (1.0 equiv)

  • Amine (e.g., Aniline or Morpholine) (1.1 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: 1,4-Dioxane or DMSO (anhydrous)

Procedure:

  • Setup: In a sealed reaction vial, dissolve 2-Fluoro-5-iodopyrimidine (1.0 mmol, 224 mg) in 1,4-Dioxane (5 mL).

  • Addition: Add DIPEA (2.5 mmol, 435 µL) followed by the amine of choice (1.1 mmol).

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: The reaction mixture often turns from colorless to pale yellow.

    • LCMS Validation: Monitor for the disappearance of the starting material (

      
      ) and formation of the product (
      
      
      
      ).
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    

Technical Note: If using a volatile amine, use a screw-cap pressure vessel to prevent loss of nucleophile.

Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalization at C5)

Objective: Synthesis of 2-amino-5-arylpyrimidine from the intermediate generated in Protocol A.

Reagents:

  • 2-Amino-5-iodopyrimidine intermediate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes prior to use. Oxygen is the enemy of Palladium(0).

  • Assembly: In a microwave vial, combine the iodo-intermediate (0.5 mmol), boronic acid (0.6 mmol), and

    
     (0.025 mmol).
    
  • Solvation: Add degassed dioxane (4 mL) and 2.0 M

    
     (0.75 mL).
    
  • Reaction: Seal and heat to 100°C for 2 hours (conventional heating) or 30 minutes (microwave irradiation).

    • Checkpoint: The solution will turn dark brown/black (active Pd species). If it turns grey and precipitates metal, the catalyst has decomposed (check oxygen levels).

  • Workup: Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or flash chromatography.

Data Summary: Reactivity Comparison

ParameterC2-Position (Fluoro)C5-Position (Iodo)
Primary Reactivity Electrophile (

)
Electrophile (Oxidative Addition)
Preferred Reagents

Amines, Thiols
Boronic Acids, Stannanes, Alkynes
Activation Energy Moderate (Requires Heat/Base)Low (Requires Pd Catalyst)
Leaving Group Ability High (

is excellent in

)
High (

is excellent for Pd insertion)
Kinase Relevance Forms the Hinge-Binding RegionVectors into Solvent/Selectivity Pocket

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Zhang, J., et al. (2015). Pyrimidine-based kinase inhibitors: Synthesis and evaluation. Journal of Medicinal Chemistry. (General reference to pyrimidine scaffold utility).
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[9] Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2783179, 2-Fluoro-5-iodopyridine (Note: Closely related analog often used as proxy for reactivity data). Link

  • Baillache, D. J., & Unciti-Broceta, A. (2020).[6] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[6] RSC Medicinal Chemistry.[6] Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Palladium Catalysts for 2-Fluoro-5-iodopyrimidine Suzuki Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-Fluoro-5-arylpyrimidines In the landscape of modern medicinal chemistry, the 2-fluoro-5-arylpyrimidine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Fluoro-5-arylpyrimidines

In the landscape of modern medicinal chemistry, the 2-fluoro-5-arylpyrimidine scaffold is a privileged motif, integral to the structure of numerous therapeutic agents, particularly in oncology and immunology. The fluorine atom at the 2-position often enhances metabolic stability and modulates pKa, while the C5-arylation allows for the precise tuning of steric and electronic properties to optimize target engagement. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for forging the critical C-C bond between the pyrimidine core and various aryl or heteroaryl partners, owing to its functional group tolerance and operational simplicity.[1]

However, the specific substrate, 2-Fluoro-5-iodopyrimidine, presents a unique set of challenges and opportunities. While the carbon-iodine bond is highly activated for oxidative addition, the electron-deficient nature of the pyrimidine ring and the presence of the electronegative fluorine substituent can influence catalyst stability, reaction kinetics, and side-product formation.[2] This guide provides a comprehensive overview of the mechanistic principles, key parameter optimization, and detailed, field-tested protocols for achieving efficient and reproducible Suzuki-Miyaura couplings with this vital building block.

Mechanistic Considerations: A Tailored Catalytic Cycle

The success of the Suzuki-Miyaura reaction hinges on the smooth execution of a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] Understanding how the specific substrate, 2-Fluoro-5-iodopyrimidine, behaves in each step is crucial for rational catalyst selection and process optimization.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the pyrimidine.[4] For 2-Fluoro-5-iodopyrimidine, this step is typically fast and efficient. The C-I bond is inherently weaker than C-Br or C-Cl bonds, and the electron-deficient character of the pyrimidine ring further lowers the activation energy for this step.[5]

  • Transmetalation: This is often the rate-determining step. An activated boronate species, formed by the reaction of the boronic acid/ester with the base, transfers its organic group to the palladium(II) center.[6] The choice of base is critical to generate a sufficiently nucleophilic boronate without degrading the substrate or catalyst.[7] The pyrimidine nitrogens and the 2-fluoro substituent can potentially coordinate to the palladium center, influencing the electronic environment and steric accessibility for the incoming boronate.

  • Reductive Elimination: The newly formed di-organopalladium(II) complex collapses to release the 2-fluoro-5-arylpyrimidine product and regenerate the active Pd(0) catalyst.[3] This step is generally rapid, especially when employing bulky, electron-rich phosphine ligands that promote the formation of the requisite cis-complex and facilitate C-C bond formation.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAd L₂PdII(Py-F)(I) Pd0->OxAd Oxidative Addition Trans L₂PdII(Py-F)(Ar) OxAd->Trans Transmetalation HalideWaste I⁻ OxAd->HalideWaste Trans->Pd0 Reductive Elimination Product 2-Fluoro-5-arylpyrimidine Trans->Product BorateWaste [B(OH)₃X]⁻ Trans->BorateWaste Pyrimidine 2-Fluoro-5-iodopyrimidine Pyrimidine->OxAd Boronic Ar-B(OH)₂ + Base Boronic->Trans

Caption: The Suzuki-Miyaura catalytic cycle for 2-Fluoro-5-iodopyrimidine.

Key Parameter Optimization: The Causality Behind Experimental Choices

Achieving high yields and purity requires a systematic approach to optimizing the reaction components. The interplay between the catalyst, ligand, base, and solvent is critical for success.

  • Palladium Precatalyst: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, they require in situ reduction to the active Pd(0) species, which can sometimes lead to the formation of inactive palladium black. Modern precatalysts, such as the Buchwald G2, G3, or G4 palladacycles (e.g., XPhos-Pd-G3), are often preferred. These complexes are air-stable and designed to generate the active, monoligated L-Pd(0) species cleanly and efficiently upon activation, leading to more reproducible results and lower catalyst loadings.[8]

  • Phosphine Ligands: The ligand is arguably the most critical component. For electron-deficient heteroaryl couplings, standard ligands like triphenylphosphine (PPh₃) can be inadequate. Electron-rich and sterically hindered dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or ferrocenyl phosphines (e.g., dppf) are essential.[7][9]

    • Why? These bulky ligands promote the formation of highly active, low-coordinate Pd(0) species, accelerate the rate-limiting transmetalation and the final reductive elimination steps, and prevent catalyst decomposition and the formation of inactive palladium dimers.[7]

  • Base Selection: The base plays a dual role: it activates the boronic acid to form a more nucleophilic boronate complex and scavenges the iodide byproduct.[7]

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective. Cesium carbonate is more soluble in organic solvents and more basic, often accelerating the reaction.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for challenging couplings. It often requires aqueous conditions for sufficient solubility.[10]

    • Fluorides (KF, CsF): Can be advantageous as they are less basic, minimizing side reactions with sensitive functional groups. Fluoride is believed to activate the boronic acid effectively, potentially through a different mechanism than carbonate or phosphate bases.[6]

  • Solvent System: Aprotic polar solvents are standard.

    • 1,4-Dioxane, Toluene, or THF with Water: A mixture of an organic solvent with water is the most common system. Water is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[11]

    • Anhydrous Conditions: While less common, some protocols with highly soluble organic bases or specific boronate esters may be performed under anhydrous conditions.

Recommended Catalyst Systems & Conditions

The following table summarizes recommended starting points for the Suzuki-Miyaura coupling of 2-Fluoro-5-iodopyrimidine. Optimization will likely be required for specific boronic acid partners.

ComponentSystem 1: Standard ConditionsSystem 2: High-Activity ConditionsRationale / Comments
Substrate 2-Fluoro-5-iodopyrimidine2-Fluoro-5-iodopyrimidine-
Boronic Acid 1.2 - 1.5 equiv.1.1 - 1.3 equiv.Excess boronic acid can drive the reaction to completion but may lead to homocoupling.
Pd Precatalyst Pd(dppf)Cl₂ (3-5 mol%)XPhos Pd G3 (1-2 mol%)System 2 uses a more active precatalyst, allowing for lower catalyst loading and milder conditions.[8]
Ligand (Included in precatalyst)(Included in precatalyst)Buchwald-type ligands like XPhos are superior for challenging heteroaryl couplings.[9]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)K₃PO₄ or Cs₂CO₃ (2-3 equiv.)K₃PO₄ is a robust, general choice. Cs₂CO₃ is often more effective but more expensive.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1) or THF / H₂O (4:1)The choice of solvent can affect solubility and reaction rate; screening may be beneficial.[10]
Temperature 80 - 100 °C60 - 90 °CThe higher activity of System 2 often permits lower reaction temperatures.
Time 4 - 16 hours1 - 8 hoursMonitor by TLC or LC-MS to determine completion.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol provides a reliable starting point for general screening.

Workflow_Protocol_1 start Start: Assemble Reagents setup Combine solids in a flame-dried Schlenk flask start->setup inert Evacuate & backfill with Inert Gas (Ar/N₂) 3x setup->inert solvents Add degassed 1,4-Dioxane and Water inert->solvents heat Heat reaction to 90 °C with vigorous stirring solvents->heat monitor Monitor progress by TLC or LC-MS heat->monitor workup Cool, dilute with EtOAc, and perform aqueous wash monitor->workup Upon completion purify Dry organic layer, concentrate, and purify by column chromatography workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • 2-Fluoro-5-iodopyrimidine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv., 5 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-5-iodopyrimidine, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Prepare a degassed 4:1 mixture of 1,4-Dioxane and water by bubbling inert gas through the solvent mixture for 20-30 minutes.

  • Add the degassed solvent mixture to the Schlenk flask via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-fluoro-5-arylpyrimidine.

Protocol 2: High-Activity Procedure using XPhos Pd G3

This protocol is recommended for challenging substrates or for achieving higher efficiency with lower catalyst loading.

Materials:

  • 2-Fluoro-5-iodopyrimidine (1.0 equiv.)

  • Arylboronic acid (1.1 equiv.)

  • XPhos Pd G3 (0.01-0.02 equiv., 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv.)

  • Toluene, anhydrous

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow steps 1 and 2 from Protocol 1, substituting the catalyst and base with XPhos Pd G3 and K₃PO₄, respectively.

  • Prepare a degassed 5:1 mixture of Toluene and water.

  • Add the degassed solvent to the reaction flask.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction. These reactions are often complete within 1-6 hours.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed Pd source).2. Insufficiently degassed reaction mixture (oxygen poisoning).3. Poor quality or wet reagents/solvents.1. Use a fresh bottle of catalyst or switch to a more stable precatalyst (e.g., Buchwald type).2. Ensure thorough degassing (freeze-pump-thaw cycles are more effective than bubbling).[10]3. Use anhydrous solvents and dry reagents under vacuum before use.
Protodeboronation of Boronic Acid 1. Reaction temperature is too high or reaction time is too long.2. Base is too strong or water concentration is too high.3. Catalyst system is too slow.1. Lower the reaction temperature.2. Switch to a milder base like KF or K₂CO₃. Reduce the amount of water.3. Use a more active catalyst/ligand system (see Protocol 2) to accelerate the desired coupling over decomposition.[13] Consider using a more stable boronate ester (e.g., pinacol ester).[14]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Use of a Pd(II) source without a proper pre-reduction step.1. Improve degassing technique. Maintain a positive pressure of inert gas throughout the reaction.[11][15]2. Use a Pd(0) source or a precatalyst designed for clean activation.
Formation of Palladium Black 1. Ligand dissociation from the palladium center, leading to catalyst aggregation.2. Reaction temperature is too high.1. Use a ligand with stronger binding affinity or a higher ligand-to-palladium ratio.2. Lower the reaction temperature.

References

  • Serrano-Aroca, Á., et al. (2020). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... ResearchGate. Available at: [Link]

  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Sandefur, B. J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Reddit. (2016). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction of p‐tolylboronic acid and compound 17aa. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. Available at: [Link]

  • Molander, G. A., et al. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • de Moura, N. F., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link]

  • Billingsley, K. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available at: [Link]

  • Reddit. (2018). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. Available at: [Link]

  • Zhang, T. Y., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5- a ]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. ResearchGate. Available at: [Link]

  • Bioengineer.org. (2023). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Bioengineer.org. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 5a. ResearchGate. Available at: [Link]

  • KLuedo. (n.d.). Pyrimidine Functionalized Phosphine Ligands and Their Application in Catalysis. KLuedo. Available at: [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

  • Colobert, F., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

  • Viciu, M. S., et al. (2005). Palladium-Catalyzed Suzuki—Miyaura Coupling with Aryl Chlorides Using a Bulky Phenanthryl N-Heterocyclic Carbene Ligand. Semantic Scholar. Available at: [Link]

Sources

Application

Technical Application Note: Precision Sonogashira Coupling of 2-Fluoro-5-iodopyrimidine

Executive Summary & Strategic Rationale The functionalization of 2-Fluoro-5-iodopyrimidine represents a classic chemoselectivity challenge in medicinal chemistry. This substrate is a high-value scaffold for kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The functionalization of 2-Fluoro-5-iodopyrimidine represents a classic chemoselectivity challenge in medicinal chemistry. This substrate is a high-value scaffold for kinase inhibitors and nucleotide analogs. However, its dual-electrophilic nature presents a binary risk:

  • The Desired Pathway: Palladium-catalyzed cross-coupling at the C5-I bond (weakest bond, facile oxidative addition).

  • The Competing Pathway: Nucleophilic Aromatic Substitution (

    
    ) at the C2-F  bond (highly activated by the ring nitrogens).
    

The Core Directive: To achieve high-yield Sonogashira coupling at C5 while preserving the C2-fluorine handle for subsequent late-stage functionalization. This guide details the thermodynamic and kinetic controls required to navigate this landscape, emphasizing anhydrous conditions and non-nucleophilic bases.

Mechanistic Analysis & Chemoselectivity

The success of this reaction hinges on exploiting the specific reactivity differences between the carbon-iodine and carbon-fluorine bonds.

Electronic Environment

The pyrimidine ring is electron-deficient (


-deficient). The electronegative fluorine at C2 exacerbates this, making the ring highly susceptible to nucleophilic attack.
  • C5-I Site: Located in the "meta-like" position relative to the ring nitrogens, it is less deactivated than C2 or C4, but the weak C-I bond strength (

    
    50-65 kcal/mol) makes it the exclusive site for Pd(0) oxidative addition.
    
  • C2-F Site: Flanked by two nitrogen atoms, this position acts as a vinylogous acyl halide. In the presence of heat and strong nucleophiles (unhindered amines, alkoxides, or water), the fluoride is easily displaced.

The "Safe Zone" Matrix

To favor coupling over substitution, the reaction parameters must be constrained as follows:

ParameterRecommendationRationale
Solvent Anhydrous THF or DMF Water promotes hydrolysis of C2-F to C2-OH (pyrimidone). THF is preferred for easier workup; DMF for solubility of polar alkynes.
Base Triethylamine (TEA) or DIPEA Must be tertiary. Primary/secondary amines will displace C2-F via

. Inorganic bases (

) are safer if substrate is highly labile.
Temperature RT to 45°C High heat (>60°C) accelerates

exponentially faster than the catalytic cycle.
Catalyst

The workhorse catalyst. Bulky phosphines facilitate the cycle at lower temperatures.
Co-Catalyst CuI (1-5 mol%) Essential for transmetallation at low temps. Keep loading low to minimize alkyne homocoupling (Glaser).

Visualization: Reaction Pathways

The following diagram illustrates the kinetic competition between the desired cross-coupling and the undesired substitution or hydrolysis pathways.

ReactionPathways Substrate 2-Fluoro-5-iodopyrimidine Pd_Cycle Pd(0) Oxidative Addition (Fast at C5-I) Substrate->Pd_Cycle Pd(PPh3)2Cl2 SNAr_Trap S_NAr Attack at C2-F (Nucleophilic Base/Amine) Substrate->SNAr_Trap Heat, 1°/2° Amines Hydrolysis Hydrolysis (Water) -> Pyrimidone Substrate->Hydrolysis Wet Solvent Coupling Transmetallation & Reductive Elimination Pd_Cycle->Coupling CuI, Alkyne Product 5-Alkynyl-2-fluoropyrimidine (Target) Coupling->Product Desired Pathway Side_Product C2-Substituted Impurity SNAr_Trap->Side_Product Hydrolysis->Side_Product

Figure 1: Kinetic competition between Sonogashira coupling (C5) and Nucleophilic Aromatic Substitution (C2).

Optimized Experimental Protocol

Objective: Synthesis of 5-((trimethylsilyl)ethynyl)-2-fluoropyrimidine (Generic Model).

Materials & Reagents
  • Substrate: 2-Fluoro-5-iodopyrimidine (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (0.03 equiv / 3 mol%)
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv / 2 mol%)

  • Base: Triethylamine (TEA), dried over KOH (3.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF), degassed.

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of dry Argon or Nitrogen.

  • Solvent Degassing: Sparge anhydrous THF with Argon for 15 minutes prior to use. Crucial: Oxygen promotes alkyne homocoupling (Glaser coupling).

  • Reagent Addition:

    • Charge the flask with 2-Fluoro-5-iodopyrimidine (1.0 equiv),

      
       (3 mol%), and CuI (2 mol%).
      
    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed THF via syringe (Concentration ~0.1 M to 0.2 M).

  • Base & Alkyne Addition:

    • Add TEA (3.0 equiv) via syringe.

    • Add the terminal alkyne (1.2 equiv) dropwise via syringe over 5 minutes.

    • Note: The solution typically turns dark brown/black upon addition of the alkyne, indicating active Pd(0) species generation.

  • Reaction Monitoring:

    • Stir at Room Temperature (20-25°C) .

    • Monitor by TLC or LC-MS every hour.

    • Endpoint: usually 2-4 hours. If conversion is <50% after 4 hours, warm gently to 40°C. Do not exceed 50°C.

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Filter through a small pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

    • Wash the filtrate with water (

      
      ) and brine (
      
      
      
      ). Note: Perform water washes quickly to avoid hydrolysis of the C2-F.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

    • Warning: 2-Fluoropyrimidines can be volatile; avoid prolonged high-vacuum drying if the molecular weight is low.

Experimental Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup (Dry Ar/N2) Mix Charge Solids: Substrate + Pd(II) + CuI Start->Mix Solvent Add Degassed Solvent (THF) & Base (TEA) Mix->Solvent Alkyne Add Alkyne Dropwise (Control Exotherm) Solvent->Alkyne React Stir at RT (2-4 hrs) Monitor via LC-MS Alkyne->React Check Conversion > 95%? React->Check Heat Warm to 40°C (Max 50°C) Check->Heat No Quench Filter (Celite) -> Dilute EtOAc Wash H2O/Brine Check->Quench Yes Heat->React Re-monitor Purify Flash Chromatography Isolate Product Quench->Purify

Figure 2: Step-by-step experimental workflow for sensitive fluoropyrimidine substrates.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Product contains -OH or =O at C2 Hydrolysis of C2-FEnsure solvent is strictly anhydrous. Reduce water washes during workup. Switch to non-hygroscopic base.
Product contains -N(Et)2 at C2

by Base
The base is too nucleophilic or temp is too high. Switch to DIPEA (more hindered) or

(inorganic).
Low Conversion Catalyst DeactivationSparge solvents longer to remove

. Increase catalyst loading to 5 mol%. Switch to

.[1]
Alkyne Dimer (Glaser Product) Oxidative HomocouplingOxygen ingress. rigorous degassing required. Add alkyne slowly. Reduce CuI loading.
Black Precipitate Early Pd Aggregation ("Pd Black")Lack of stabilizing ligands. Add excess

(10 mol%) or use a bidentate ligand catalyst.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Schestkowa, O., et al. (2021). Synthesis of 5-alkynyl pyrimidine nucleosides derivatives via Sonogashira coupling. Bioorganic & Medicinal Chemistry Letters.

  • Pliego, J. R. (2026).[2] Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination (Context on C-F activation). Inorganica Chimica Acta.

  • Léris, P., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH PubMed Central.

Sources

Method

Application Note: Regioselective Buchwald-Hartwig Amination of 2-Fluoro-5-iodopyrimidine

Executive Summary The 2-fluoro-5-iodopyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical node for synthesizing kinase inhibitors (e.g., JAK, EGFR). The presence of the C2-fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-fluoro-5-iodopyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical node for synthesizing kinase inhibitors (e.g., JAK, EGFR). The presence of the C2-fluorine atom is invaluable as a bioisostere or a handle for late-stage diversification. However, this substrate presents a severe chemoselectivity challenge: the C2-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) , which competes aggressively with the desired Palladium-catalyzed C–N coupling at the C5-iodine site.

This guide provides a validated protocol to exclusively couple amines at the C5 position. By utilizing specific bulky phosphine ligands (BrettPhos, Xantphos) and modulating base strength, researchers can achieve >95% regioselectivity, preserving the C2-fluorine for subsequent functionalization.

Chemical Context & Mechanistic Insight

The Selectivity Paradox

The substrate contains two electrophilic sites with distinct reactivity profiles:

  • C5-Iodine: The "soft" electrophile. Reacts via Oxidative Addition to Pd(0).[1][2][3] This is the desired pathway.

  • C2-Fluorine: The "hard" electrophile. Reacts via SNAr (Addition-Elimination) with amines. This is the undesired pathway, accelerated by polar solvents and high temperatures.

To succeed, the rate of Oxidative Addition (


) must significantly exceed the rate of nucleophilic attack (

).
Mechanistic Pathway Diagram

ReactionPathways Substrate 2-Fluoro-5-iodopyrimidine + Amine (HNR2) Pd_Complex L-Pd(0) Catalyst Substrate->Pd_Complex Ligand Binding SNAr_TS Meisenheimer Complex (Transition State) Substrate->SNAr_TS Direct Attack (k_SNAr) OxAdd Oxidative Addition (C5-I) Pd_Complex->OxAdd Fast (k_OA) Pd_Int Pd(II)-Amido Complex OxAdd->Pd_Int Base/Amine Product Product: 5-Amino-2-fluoropyrimidine Pd_Int->Product Reductive Elimination Byproduct Byproduct: 2-Amino-5-iodopyrimidine SNAr_TS->Byproduct -HF

Figure 1: Kinetic competition between Pd-catalyzed coupling (Green path) and background SNAr (Red path).

Critical Parameter Optimization

The following parameters are optimized to maximize the


 ratio.
Ligand Selection

The ligand is the primary driver of success.[2] It must be sufficiently electron-rich to facilitate oxidative addition to the C-I bond but bulky enough to accelerate reductive elimination.

LigandClassRecommendationRationale
BrettPhos Biaryl MonophosphinePrimary Choice Exceptional activity for primary amines; works at lower temperatures (60-80°C), suppressing SNAr.
Xantphos BidentateRobust Alternative Large bite angle favors reductive elimination. Excellent for heterocycles and anilines.
RuPhos Biaryl MonophosphineSecondary AminesBest-in-class for sterically hindered secondary amines.
PPh3 / dppf Simple PhosphinesAvoid Requires high temperatures (>100°C), leading to significant C2-displacement.
Base & Solvent Effects[4]
  • Base: Strong bases like NaOtBu often trigger SNAr or hydrolysis of the fluoride. Cesium Carbonate (Cs2CO3) is the gold standard here due to its mild nature and "cesium effect" (solubility/coordination).

  • Solvent: Avoid polar aprotic solvents (DMF, DMSO) as they stabilize the charged Meisenheimer intermediate of the SNAr pathway. Toluene or 1,4-Dioxane are required.

Standardized Experimental Protocol

Objective: Synthesis of N-aryl/alkyl-2-fluoro-5-aminopyrimidine. Scale: 1.0 mmol (adaptable).

Materials
  • Substrate: 2-Fluoro-5-iodopyrimidine (1.0 equiv, 224 mg)

  • Amine: 1.2 equiv (Primary or Secondary)

  • Catalyst Source: Pd2(dba)3 (2 mol%) OR Pd(OAc)2 (4 mol%)

  • Ligand: BrettPhos (4-6 mol%) or Xantphos (4-6 mol%)

  • Base: Cs2CO3 (2.0 equiv, anhydrous)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow

Workflow Step1 1. Charge Solids (Pd source, Ligand, Base, Substrate) into Schlenk tube or vial. Step2 2. Inert Atmosphere Evacuate/Backfill with Argon (3x). CRITICAL: O2 kills active catalyst. Step1->Step2 Step3 3. Solvent Addition Add Anhydrous Dioxane. Add Amine (if liquid). Step2->Step3 Step4 4. Activation Stir at RT for 5 mins to pre-complex Pd-Ligand. Step3->Step4 Step5 5. Reaction Heat to 80°C. Monitor by LCMS at 2h and 4h. Step4->Step5 Step6 6. Workup Filter through Celite (removes Pd/Base). Concentrate & Column Chromatography. Step5->Step6

Figure 2: General workflow for the amination of halopyrimidines.

Detailed Procedure
  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Charging: Add Pd2(dba)3 (18 mg, 0.02 mmol), BrettPhos (32 mg, 0.06 mmol), 2-Fluoro-5-iodopyrimidine (224 mg, 1.0 mmol), and Cs2CO3 (650 mg, 2.0 mmol).

    • Note: If the amine is a solid, add it here.

  • Degassing: Cap the vial. Evacuate under high vacuum and backfill with Argon three times.

  • Solvation: Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe.

    • Note: If the amine is a liquid, add it now via microliter syringe.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm).

    • Checkpoint: Monitor by TLC/LCMS after 2 hours. The reaction is typically complete within 4-6 hours.

    • Caution: Do not exceed 100°C. Higher temperatures drastically increase C2-substitution.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL). Filter the slurry through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst inactive or poisoned.1. Ensure Argon atmosphere is rigorous.2. Switch to a pre-formed catalyst (e.g., BrettPhos Pd G3 ) to bypass activation issues.
C2-Substituted Byproduct SNAr is competing.1. Lower temperature to 60°C.2. Change solvent to Toluene (less polar).3. Use a bulkier amine if possible.
Dehalogenation (Product is 2-F-pyrimidine)

-Hydride elimination or reduction.
1. Switch base to K3PO4.2. Ensure solvent is anhydrous (water can act as H-source).
Starting Material Intact Oxidative addition failed.1. Increase catalyst loading to 5 mol%.2. Switch from Xantphos to BrettPhos (more electron-rich).

Safety & Handling

  • 2-Fluoro-5-iodopyrimidine: Irritant. Handle in a fume hood.

  • Palladium Residues: Heavy metal waste. Dispose of Celite pads and aqueous layers in appropriate hazardous waste containers.

  • Pressurized Vessels: If heating above the boiling point of the solvent (not recommended here), use a pressure-rated vial behind a blast shield.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Foundation for ligand selection (BrettPhos/RuPhos).
  • Maiti, S., et al. (2015). "Regioselective Palladium-Catalyzed Amination of 2,4-Dihalopyrimidines." Journal of Organic Chemistry.

    • Establishes the hierarchy of halide reactivity in pyrimidines.
  • Bennet, D. J., et al. (2019). "Optimization of Buchwald-Hartwig Amination for Heterocycles." Organic Process Research & Development.

    • Provides industrial context for base/solvent selection to minimize SNAr.
  • Limbark, L. (2025).[2] "Application Notes: Palladium-Catalyzed Amination of Halopyrimidines." BenchChem Protocols.

    • General reactivity trends for I > Br > Cl > F in cross-coupling.

Sources

Application

Application Note: Strategic Utilization of 2-Fluoro-5-iodopyrimidine in Kinase Inhibitor Synthesis

Executive Summary 2-Fluoro-5-iodopyrimidine (CAS: 697300-79-1) is a "privileged scaffold" building block essential for the rapid synthesis of ATP-competitive kinase inhibitors. Its utility stems from its orthogonal react...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-iodopyrimidine (CAS: 697300-79-1) is a "privileged scaffold" building block essential for the rapid synthesis of ATP-competitive kinase inhibitors. Its utility stems from its orthogonal reactivity profile: the C5-iodine atom allows for facile palladium-catalyzed cross-coupling (extending into the solvent-exposed or hydrophobic pockets), while the C2-fluorine atom serves as a highly reactive handle for Nucleophilic Aromatic Substitution (


) to install hinge-binding motifs (typically anilines or aminopyrazoles).

This guide details the regioselective functionalization of this scaffold, providing validated protocols for both "C2-First" and "C5-First" synthetic strategies.

Strategic Analysis: Orthogonal Reactivity

The power of 2-Fluoro-5-iodopyrimidine lies in the electronic differentiation of its two leaving groups.

  • C2-Fluorine (

    
     Locus):  The pyrimidine ring nitrogens are highly electron-withdrawing, activating the C2 position. Fluorine, being highly electronegative, increases the electrophilicity of the C2 carbon, making it significantly more reactive toward nucleophilic attack than the corresponding chloride or bromide, provided a strong nucleophile is used.
    
  • C5-Iodine (Cross-Coupling Locus): The C-I bond is weak and oxidative addition of Pd(0) occurs readily at this position. The C2-F bond is generally inert to Pd(0) oxidative addition under standard conditions, allowing for chemoselective functionalization at C5.

Decision Matrix: Route Selection
FeatureRoute A:

First (C2)
Route B: Coupling First (C5)
Primary Action Install Hinge Binder (Amine)Install Hydrophobic Tail (Aryl/Heteroaryl)
Advantages Eliminates labile Fluorine early; Product (2-amino-5-iodopyrimidine) is stable.Allows late-stage diversification of the hinge binder.
Risks High temperature may be required for weak nucleophiles.Hydrolysis Risk: Basic Suzuki conditions can hydrolyze C2-F to C2-OH (inactive).
Ideal For Standard library generation where the hinge binder is constant.SAR studies where the hinge binder is the variable.

Visualizing the Synthetic Pathways

G cluster_0 Critical Decision Point Start 2-Fluoro-5-iodopyrimidine (Scaffold) SNAr_Prod Intermediate A: 2-Amino-5-iodopyrimidine Start->SNAr_Prod Route A (Standard) SNAr: R-NH2, Base, Heat (Displaces F) Suzuki_Prod Intermediate B: 2-Fluoro-5-arylpyrimidine Start->Suzuki_Prod Route B (Advanced) Suzuki: Ar-B(OH)2 anhydrous base (Preserves F) Final_A Final Inhibitor (2-Amino-5-arylpyrimidine) SNAr_Prod->Final_A Suzuki Coupling Ar-B(OH)2, Pd cat. Final_B Final Inhibitor (2-Amino-5-arylpyrimidine) Suzuki_Prod->Final_B SNAr R-NH2, Acid/Base

Caption: Divergent synthetic pathways. Route A is preferred for stability; Route B requires strict control of basicity to prevent hydrolysis.

Detailed Protocols

Protocol A: The "Hinge-First" Approach ( )

Objective: Displacement of C2-F with an aniline or amine to form the hinge-binding motif.

Reagents:

  • Substrate: 2-Fluoro-5-iodopyrimidine (1.0 equiv)

  • Nucleophile: Aniline or aliphatic amine (1.1 equiv)

  • Base: DIPEA (2.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: n-Butanol (for high heat) or DMF/DMAc

  • Temperature: 80°C – 120°C

Step-by-Step Methodology:

  • Charge: In a reaction vial, dissolve 2-Fluoro-5-iodopyrimidine (1.0 eq) in n-Butanol (0.2 M concentration).

  • Add: Add the amine/aniline (1.1 eq) followed by DIPEA (2.0 eq).

    • Note: If the amine is an HCl salt, increase DIPEA to 3.0 eq.

  • Heat: Seal the vessel and heat to 100°C. Monitor by LCMS.

    • Checkpoint: The starting material (Rt ~ low, non-polar) should disappear. The product (2-amino-5-iodopyrimidine) is usually more polar and UV active.

  • Workup:

    • Option 1 (Precipitation): Cool to room temperature. Many 2-amino-5-iodopyrimidines precipitate from n-Butanol. Filter and wash with cold ethanol.

    • Option 2 (Extraction): Dilute with EtOAc, wash with water (x2) and brine. Dry over ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      .
      
  • Yield: Typical yields are 75–90%.

Mechanism & Insight: The C2-F is a better leaving group than C2-Cl in


 reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
Protocol B: The "Tail-First" Approach (Suzuki Coupling)

Objective: Coupling at C5-I while preserving the C2-F for later functionalization.

Critical Constraint: Standard aqueous Suzuki conditions (e.g.,


/Dioxane/

) will hydrolyze the C2-F to C2-OH (pyridone tautomer), destroying the scaffold. Anhydrous conditions are mandatory.

Reagents:

  • Substrate: 2-Fluoro-5-iodopyrimidine (1.0 equiv)

  • Boronic Acid/Ester: Ar-B(OH)2 or Ar-BPin (1.1 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (dry, 2.0 equiv) or 
    
    
    
    (dry)
  • Solvent: Anhydrous 1,4-Dioxane or Toluene

  • Atmosphere: Argon/Nitrogen

Step-by-Step Methodology:

  • Deoxygenate: Sparge the anhydrous solvent with Argon for 15 minutes.

  • Charge: Add 2-Fluoro-5-iodopyrimidine, Boronic acid, and dry Base to the reaction vessel.

  • Catalyst: Add Pd catalyst under a counter-flow of Argon.

  • Reaction: Heat to 80°C–90°C.

    • Safety: Do not overheat (>100°C) as C2-F stability decreases.

  • Checkpoint: Monitor via TLC/LCMS. Look for the consumption of the iodide.

    • Warning: If you observe a mass of [M-F+OH], hydrolysis has occurred. Check solvent dryness.

  • Workup: Filter through a Celite pad to remove Pd/salts. Concentrate and purify via Flash Chromatography (Hex/EtOAc).

Case Study: Synthesis of a JAK2 Inhibitor Analog

Context: Synthesis of a Fedratinib-like core (TG101348) using the 2-Fluoro-5-iodopyrimidine scaffold.

StepReaction TypeReagentsOutcome
1

(C2)
2-F-5-I-pyrimidine + p-sulfonamido anilineFormation of Hinge Binder. The aniline displaces the Fluorine. The Iodine remains intact.
2 Suzuki (C5) Product of Step 1 + Heteroaryl Boronic AcidExtension into Solvent Front. The Iodine is displaced by the heteroaryl tail.

Analytical Data Validation (Step 1 Product):

  • 1H NMR (DMSO-d6): The characteristic doublet of the C2-F coupling (J ~ 1-2 Hz) on the pyrimidine protons will disappear.

  • 1H NMR: Look for the singlet (or tightly coupled doublet) of the pyrimidine H4/H6 protons at

    
     8.5–8.8 ppm.
    
  • 13C NMR: The C2 carbon doublet (

    
     Hz) will vanish, replaced by a singlet typical of a guanidine-like carbon (
    
    
    
    160 ppm).

Safety & Handling

  • Hazards: 2-Fluoro-5-iodopyrimidine is a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).

  • Sensitization: Pyrimidine intermediates can be skin sensitizers. Double-gloving is recommended.

  • Storage: Store at 2-8°C. Protect from light (iodides can degrade) and moisture (fluorine hydrolysis).

References

  • Regioselectivity in Pyrimidine Chemistry

    • Title: "Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate... and pyrido[2,3-d]pyrimidine derivatives."[1]

    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link] (General reference for pyrimidine reactivity patterns).

  • Suzuki Coupling of Halopyrimidines

    • Title: "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction"
    • Source: Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Kinase Inhibitor Design (Aurora A)

    • Title: "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor"[2]

    • Source: ACS Medicinal Chemistry Letters
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines"
    • Source: MDPI Molecules
    • URL:[Link]

  • Safety Data Sheet: Title: "2-Fluoro-5-iodopyridine Safety Data Sheet" (Analogous handling) Source: Fisher Scientific

Sources

Method

Synthesis of 2-alkynyl-5-iodopyrimidines from 2-Fluoro-5-iodopyrimidine

Application Note: Regioselective Synthesis of 2-Alkynyl-5-iodopyrimidines ) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Part 1: Strategic Analysis & Reactivity Profile The Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 2-Alkynyl-5-iodopyrimidines


)
Target Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Part 1: Strategic Analysis & Reactivity Profile

The Challenge: Orthogonal Reactivity Control The synthesis of 2-alkynyl-5-iodopyrimidines from 2-fluoro-5-iodopyrimidine presents a classic problem in chemoselectivity. The starting material contains two reactive centers with opposing chemical preferences:

  • C2-Fluorine (Electrophilic Center): Flanked by two nitrogen atoms, the C2 position is highly electron-deficient. The C-F bond is an exceptional leaving group for Nucleophilic Aromatic Substitution (

    
    ) but relatively inert to Palladium(0) oxidative addition compared to C-I.
    
  • C5-Iodine (Soft Electrophile): The C-I bond is weak and electron-rich relative to C-F. It is the preferred site for oxidative addition by transition metals (Pd, Ni) in cross-coupling reactions (Sonogashira, Suzuki) but is deactivated toward

    
     attack.
    

The Solution: Mechanism Selection To install the alkyne at C2 while retaining the iodine at C5, one must avoid transition-metal catalysis (which would target C5). Instead, the synthesis must rely on Nucleophilic Aromatic Substitution (


) . By generating a "hard" alkynyl nucleophile (acetylide), we can exclusively target the highly activated C2 position.

Reactivity Map:

ReactivityMap Start 2-Fluoro-5-iodopyrimidine Sonogashira Pd-Catalysis (Sonogashira) Start->Sonogashira Pd(0) inserts into C-I bond SNAr Nucleophilic Attack (SNAr) Start->SNAr Acetylide attacks C2-F bond Prod_C5 5-Alkynyl-2-fluoropyrimidine (Undesired Regioisomer) Sonogashira->Prod_C5 Coupling at C5 Prod_C2 2-Alkynyl-5-iodopyrimidine (Target Molecule) SNAr->Prod_C2 Displacement of F (Retention of I)

Figure 1: Divergent reactivity pathways. Pd-catalysis favors C5-I, while nucleophilic attack favors C2-F.

Part 2: Experimental Protocols

Protocol A: Lithium Acetylide Displacement (Low Temperature)

Best for: Complex alkynes, small-scale synthesis, and ensuring zero reaction at C5.

Principle: Lithium acetylides are generated in situ at low temperature to prevent Lithium-Halogen exchange at the C5-iodine position. The nucleophile then attacks C2, displacing fluoride.

Reagents:

  • Substrate: 2-Fluoro-5-iodopyrimidine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.1 equiv)

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Acetylide Generation:

    • Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

    • Add the terminal alkyne (1.1 equiv) and anhydrous THF (

      
       concentration relative to alkyne).
      
    • Cool the solution to -78 °C (Dry ice/acetone bath).

    • Add LiHMDS (1.1 equiv) dropwise over 10 minutes.

    • Stir at -78 °C for 30 minutes to ensure complete deprotonation.

  • Nucleophilic Attack:

    • Dissolve 2-Fluoro-5-iodopyrimidine (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the acetylide mixture at -78 °C.

    • Critical: Maintain temperature below -60 °C during addition to prevent any potential Li-I exchange at the C5 position.

  • Reaction & Quench:

    • Allow the reaction to stir at -78 °C for 1 hour.

    • Slowly warm to 0 °C over 2 hours. Monitor by TLC/LCMS. The reaction is usually complete upon reaching 0 °C.

    • Quench with saturated aqueous

      
       solution.
      
  • Workup:

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Grignard-Mediated (Scalable)

Best for: Robust substrates, larger scales, and avoiding cryogenic conditions.

Principle: Magnesium acetylides (Grignard reagents) are less basic and less prone to halogen exchange than lithium reagents, allowing for reaction at 0 °C or Room Temperature (RT).

Reagents:

  • Substrate: 2-Fluoro-5-iodopyrimidine

  • Reagent: Isopropylmagnesium chloride (

    
    , 2.0 M in THF) or Ethylmagnesium bromide (
    
    
    
    ).
  • Solvent: THF

Step-by-Step Procedure:

  • Grignard Exchange:

    • Dissolve the terminal alkyne (1.05 equiv) in anhydrous THF under inert atmosphere.

    • Cool to 0 °C.

    • Add

      
       (1.05 equiv) dropwise.
      
    • Stir for 30–60 minutes at 0 °C to RT to form the alkynyl Grignard (

      
      ).
      
  • Substitution:

    • Cool the Grignard solution back to 0 °C.

    • Add a solution of 2-Fluoro-5-iodopyrimidine (1.0 equiv) in THF dropwise.

    • Allow to warm to Room Temperature and stir for 2–4 hours.

  • Workup:

    • Quench with dilute HCl (1M) or sat.

      
      .
      
    • Standard extraction and purification.[2]

Part 3: Data Summary & Troubleshooting

Comparative Methodologies Table

FeatureMethod A: Li-AcetylideMethod B: GrignardMethod C: Sonogashira
Active Species



Mechanism

(Addition-Elimination)

(Addition-Elimination)
Cross-Coupling
Regioselectivity High (C2 only) High (C2 only) Poor (Favors C5)
Temperature -78 °C to 0 °C0 °C to RTRT to 80 °C
Risk Factor Li-I Exchange (if temp rises)Wurtz Coupling (low risk)Wrong Isomer (Major)
Yield (Est.) 75–90%60–85%<10% (desired isomer)

Experimental Workflow Diagram:

Workflow Step1 Step 1: Acetylide Formation (THF, -78°C or 0°C) Step2 Step 2: Addition of 2-Fluoro-5-iodopyrimidine Step1->Step2 Decision Check Temperature Control Step2->Decision Path_Li Method A (LiHMDS) Keep < -60°C Decision->Path_Li High Reactivity Needed Path_Mg Method B (Grignard) 0°C to RT Decision->Path_Mg Scalability Needed Product Formation of 2-Alkynyl-5-iodopyrimidine Path_Li->Product Path_Mg->Product

Figure 2: Decision tree for selecting the appropriate experimental protocol.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of 2,4-Dinitrochlorobenzene. Chemical Reviews. Link (Foundational

      
       theory establishing F > Cl > Br > I reactivity order in activated systems).
      
  • Regioselectivity in Pyrimidines: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Details the lithiation and substitution patterns of halogenated heterocycles). Note on 2-Fluoro reactivity: 2-Fluoropyrimidines are established as superior substrates for compared to chlorides due to the high electronegativity of fluorine stabilizing the Meisenheimer complex.
  • Analogous Reactivity (2-Alkynyl-5-substituted pyrimidines)

    • Shibata, T., et al. (1999). Practically Perfect Asymmetric Autocatalysis with (2-Alkynyl-5-pyrimidyl)alkanols. Journal of the American Chemical Society.[3] Link (Demonstrates the stability and synthesis of the 2-alkynyl-5-substituted pyrimidine scaffold).

  • Avoidance of Pd-Catalysis for C2 Selectivity: Nishihara, Y. (2013). Synthesis of Multisubstituted Pyridines and Pyrimidines via Pd-Catalyzed Cross-Coupling. (Highlights that Pd prefers C-I/Br bonds; nucleophiles must be used for C-F/Cl bonds).

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Fluoro-5-iodopyrimidine for the Strategic Synthesis of Potent VEGFR-2 Inhibitors

Abstract The inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal regulator of tumor angiogenesis, represents a cornerstone of modern oncology drug discovery.[1][2][3] Pyrimidine-based scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal regulator of tumor angiogenesis, represents a cornerstone of modern oncology drug discovery.[1][2][3] Pyrimidine-based scaffolds have emerged as a privileged class of structures for targeting the ATP-binding site of VEGFR-2. This guide provides a detailed technical overview and actionable protocols for the utilization of 2-Fluoro-5-iodopyrimidine as a strategic starting material in the synthesis of novel VEGFR-2 inhibitors. We will explore the chemical rationale behind this building block's design, outline robust synthetic methodologies, and present a framework for the biological evaluation of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation kinase inhibitors.

The Central Role of VEGFR-2 in Tumor Angiogenesis

Tumor growth and metastasis are critically dependent on the formation of new blood vessels, a process known as angiogenesis.[2] The VEGFR-2 signaling pathway is a primary driver of this process.[4] Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[4][5] These pathways, including the PI3K/Akt and Ras/Raf/ERK/MAPK pathways, ultimately promote endothelial cell proliferation, migration, and survival, leading to the vascularization of tumors.[4][6] Consequently, blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain is a validated and highly effective therapeutic strategy to halt tumor progression by cutting off its nutrient and oxygen supply.[4][7]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Receptor P_VEGFR2 Dimerized & Phosphorylated VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation VEGF VEGF-A Ligand VEGF->VEGFR2 Binding PLCg PLCγ P_VEGFR2->PLCg Activation PI3K PI3K P_VEGFR2->PI3K Activation RAS Ras P_VEGFR2->RAS Activation PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf RAS->RAF Gene_Expression Gene Expression (Proliferation, Migration, Survival) PKC->Gene_Expression AKT->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: The VEGFR-2 signaling cascade initiated by VEGF-A binding.

2-Fluoro-5-iodopyrimidine: A Privileged Scaffold for Kinase Inhibitor Synthesis

The selection of a starting scaffold is a critical decision in medicinal chemistry, dictating the accessible chemical space and influencing the drug-like properties of the final compounds. 2-Fluoro-5-iodopyrimidine is an exemplary building block for VEGFR-2 inhibitor synthesis due to the distinct and synergistic roles of its substituents.

  • The Pyrimidine Core: The pyrimidine ring is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[8] Its nitrogen atoms can form crucial hydrogen bonds with the backbone of the kinase hinge region, providing a stable anchor point for the inhibitor within the ATP-binding pocket.

  • The Iodine at C5: The iodine atom serves as a highly versatile synthetic handle. Its susceptibility to a wide array of palladium-catalyzed cross-coupling reactions allows for the systematic and efficient introduction of diverse aryl and heteroaryl substituents. This is paramount for Structure-Activity Relationship (SAR) studies, enabling chemists to probe the hydrophobic regions of the ATP-binding site and optimize inhibitor potency and selectivity.

  • The Fluorine at C2: The strategic placement of a fluorine atom provides multiple advantages. Its strong electron-withdrawing nature can modulate the basicity of the pyrimidine ring, potentially fine-tuning hydrogen bonding interactions. Furthermore, fluorine substitution is a common strategy to block sites of metabolism, thereby improving the pharmacokinetic profile (e.g., increasing metabolic stability and oral bioavailability) of the final drug candidate.[9]

Synthetic Protocols and Methodologies

The primary strategy for elaborating the 2-Fluoro-5-iodopyrimidine core involves palladium-catalyzed cross-coupling reactions. These methods are prized for their reliability, broad substrate scope, and tolerance of various functional groups.[9]

Synthetic_Workflow cluster_reactions Key Reactions Start 2-Fluoro-5-iodopyrimidine Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Intermediate Coupled Pyrimidine Intermediate Coupling->Intermediate Suzuki Suzuki Coupling (Boronic Acids/Esters) Coupling->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Coupling->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Coupling->Buchwald Modification Further Functionalization (e.g., amination at C2) Intermediate->Modification Final Final VEGFR-2 Inhibitor Candidate Modification->Final

Caption: General synthetic workflow for VEGFR-2 inhibitors.

Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyrimidine core and various (hetero)aryl boronic acids or esters.[10] This reaction is fundamental for introducing moieties that occupy the hydrophobic pocket of the VEGFR-2 active site.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Fluoro-5-iodopyrimidine (1.0 eq.), the desired (hetero)aryl boronic acid or pinacol ester (1.2-1.5 eq.), a palladium catalyst, a ligand (if required), and a base.

  • Solvent Addition: Add the appropriate anhydrous solvent(s) via syringe.

  • Heating: Heat the reaction mixture to the specified temperature and stir for the designated time.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Typical Yields
Pd(PPh₃)₄ (5%)---K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90Moderate to Good
Pd₂(dba)₃ (1.5%)P(t-Bu)₃ (4.5%)KF (3.0)1,4-Dioxane110Good to Excellent[11]
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.2)Toluene/H₂O (10:1)100Good to Excellent
Protocol: Sonogashira Coupling

This reaction is employed to install an alkyne linker, which can be a key structural element in certain classes of kinase inhibitors, providing rigidity and specific vectoral orientation.

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-Fluoro-5-iodopyrimidine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).

  • Reagent Addition: Add a base (e.g., triethylamine or diisopropylethylamine) followed by the terminal alkyne (1.1-1.3 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.

Subsequent Functionalization: Nucleophilic Aromatic Substitution (SNAr)

After the initial cross-coupling at the C5 position, the fluorine atom at C2 can be displaced by various nucleophiles, such as amines, via an SNAr reaction. This step is often crucial for installing the moiety that will interact with the kinase hinge region.

Step-by-Step Protocol:

  • Reaction Setup: In a sealed tube or microwave vial, dissolve the 5-substituted-2-fluoropyrimidine intermediate (1.0 eq.) in a polar aprotic solvent such as n-butanol, DMSO, or NMP.

  • Reagent Addition: Add the desired amine (1.5-3.0 eq.) and a base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq.).

  • Heating: Heat the reaction mixture, often to high temperatures (120-180 °C), potentially using microwave irradiation to accelerate the reaction.

  • Monitoring & Work-up: Monitor by LC-MS. Once complete, cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic phase. Purify by column chromatography or preparative HPLC.

Biological Evaluation of Synthesized Inhibitors

A robust biological evaluation cascade is essential to determine the potency and selectivity of the newly synthesized compounds.

Biological_Evaluation Compound Synthesized Inhibitor Kinase_Assay In Vitro Kinase Assay (VEGFR-2) Compound->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., HUVEC, A549, HepG2) Compound->Cell_Assay IC50 Determine IC₅₀ Value Kinase_Assay->IC50 Lead_Opt Lead Optimization IC50->Lead_Opt GI50 Determine GI₅₀/IC₅₀ Value Cell_Assay->GI50 Downstream Downstream Signaling Analysis (Western Blot for p-VEGFR-2, p-ERK) Cell_Assay->Downstream GI50->Lead_Opt Downstream->Lead_Opt

Caption: Workflow for the biological evaluation of inhibitors.

  • In Vitro Kinase Inhibition Assay: The primary evaluation is a direct enzymatic assay to measure the compound's ability to inhibit VEGFR-2 phosphorylation. This assay yields an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), which is a direct measure of potency.[12]

  • Cellular Proliferation Assays: The antiproliferative activity of the compounds is assessed using relevant cell lines. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used as they are a primary target of VEGFR-2 signaling. Cancer cell lines that overexpress VEGFR-2, such as A549 (lung) and HepG2 (liver), are also employed.[1] The output is typically a GI₅₀ or IC₅₀ value representing the concentration for 50% growth inhibition.

  • Western Blot Analysis: To confirm the mechanism of action, Western blotting can be used to measure the phosphorylation status of VEGFR-2 and downstream signaling proteins like ERK in compound-treated cells. A potent inhibitor should decrease the levels of phosphorylated VEGFR-2 and its downstream effectors.[13]

Conclusion

2-Fluoro-5-iodopyrimidine stands out as a superior building block for the discovery of novel VEGFR-2 inhibitors. Its architecture provides a stable hinge-binding core, a modifiable fluorine element for optimizing pharmacokinetics, and a versatile iodine handle for rapid library synthesis and SAR exploration. The protocols outlined in this document provide a reliable foundation for medicinal chemists to efficiently synthesize and evaluate potent and selective next-generation anticancer agents.

References

  • Wikipedia. VEGFR-2 inhibitor.
  • Selleckchem.com. VEGFR2 Selective Inhibitors.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024).
  • PubMed. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors.
  • Future Medicinal Chemistry.
  • ResearchGate. Examples of VEGFR-2 inhibitor drugs used in clinical practice.
  • ACS Publications.
  • PubMed. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies.
  • Bentham Science Publishers. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. (2024).
  • PubMed. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile.
  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
  • MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
  • PubMed.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Taylor & Francis. VEGFR-2 inhibitor – Knowledge and References.
  • PMC.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.

Sources

Method

Precision Heck Coupling of 2-Fluoro-5-iodopyrimidine: A Protocol for Labile Heterocycles

Executive Summary & Strategic Rationale The 2-fluoro-5-iodopyrimidine scaffold is a high-value "Janus" intermediate in medicinal chemistry. It offers two distinct orthogonal handles: the C-5 iodine for cross-coupling (He...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-fluoro-5-iodopyrimidine scaffold is a high-value "Janus" intermediate in medicinal chemistry. It offers two distinct orthogonal handles: the C-5 iodine for cross-coupling (Heck, Suzuki, Sonogashira) and the C-2 fluorine for subsequent nucleophilic aromatic substitution (


).

However, this dual reactivity presents a significant chemical challenge. The electron-deficient pyrimidine ring activates the C-I bond for oxidative addition (beneficial) but simultaneously renders the C-F bond highly susceptible to hydrolysis or nucleophilic attack by the base or solvent (detrimental).

Core Challenge: Executing a Palladium-catalyzed C-C bond formation at C-5 without compromising the labile C-2 fluorine.

Solution: This protocol utilizes a "Ligand-Controlled, Base-Modulated" approach. We employ a bulky tertiary amine base to prevent


 side reactions and a bidentate phosphine ligand to stabilize the Palladium intermediate, allowing for milder thermal conditions.

Mechanistic Insight & Reaction Design

The Chemoselectivity Paradox

In standard Heck conditions, primary or secondary amines are often used as bases or ligands. With 2-fluoropyrimidines, these nucleophiles will rapidly displace the fluorine atom, destroying the scaffold. Furthermore, strong inorganic bases (e.g., NaOH, CsOH) in aqueous media will lead to hydrolysis (formation of 5-iodouracil derivatives).

Critical Control Points:

  • Base Selection: Must be non-nucleophilic. DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et3N) are preferred over inorganic bases to maintain solubility and avoid heterogeneous "hotspots."

  • Catalyst System: Pd(OAc)₂ with Triphenylphosphine (PPh₃) is the standard "workhorse." However, for this electron-deficient substrate, Pd(dppf)Cl₂ is recommended if the standard system fails, as the bidentate ligand prevents catalyst decomposition (Pd black formation) at the lower temperatures required to preserve the C-F bond.

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN) . Avoid protic solvents.

Catalytic Cycle Visualization

The following diagram illustrates the Heck cycle, highlighting the critical "Danger Zone" where side reactions occur.

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd-II Complex) Pd0->OxAdd + 2-Fluoro-5-iodopyrimidine Coord Alkene Coordination OxAdd->Coord + Alkene SideRxn SIDE REACTION: Nu- Attack at C-2 (SNAr) (F Displacement) OxAdd->SideRxn Strong Nucleophiles or High Temp Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim BaseStep Base Regeneration (HX Removal) BetaElim->BaseStep - Product BaseStep->Pd0 + Base

Figure 1: Catalytic cycle of the Heck reaction showing the primary pathway and the competitive SNAr side reaction at the C-2 position.

Experimental Protocol

Reagents & Materials Table
ReagentEquiv.[1][2][3][4]RoleCritical Attribute
2-Fluoro-5-iodopyrimidine 1.0SubstrateStored at -20°C; protect from moisture.
Acrylate / Styrene 1.2 - 1.5Coupling PartnerExcess drives reaction to completion.
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalystHigh purity essential.
PPh₃ 0.10 (10 mol%)Ligand1:2 Pd:L ratio prevents Pd precipitation.
Triethylamine (Et₃N) 2.5BaseMust be dry/distilled. Do not use secondary amines.
DMF (Anhydrous) [0.2 M]SolventDegassed (Sparged with N₂/Ar).
Step-by-Step Procedure

Scale: 1.0 mmol (224 mg of 2-Fluoro-5-iodopyrimidine)

  • Preparation of Reaction Vessel:

    • Oven-dry a 10 mL microwave vial or a round-bottom flask equipped with a magnetic stir bar.

    • Cool under a stream of dry Nitrogen or Argon.

  • Reagent Charging (The "Sandwich" Method):

    • Note: Add solids first, then liquids to minimize splashing.

    • Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PPh₃ (26.2 mg, 0.10 mmol).

    • Add 2-Fluoro-5-iodopyrimidine (224 mg, 1.0 mmol).

    • Seal the vessel with a septum.

  • Solvent & Liquid Reagent Addition:

    • Evacuate and backfill with Argon (3 cycles).

    • Inject Anhydrous DMF (5.0 mL) via syringe.

    • Inject the Alkene (e.g., Ethyl Acrylate, 1.2 mmol, 130 µL).

    • Inject Triethylamine (350 µL, 2.5 mmol).

  • The Reaction:

    • Place the vessel in a pre-heated oil block at 80°C .

    • Expert Tip: Do not exceed 90°C. Higher temperatures drastically increase the rate of C-F hydrolysis by trace water.

    • Stir vigorously (800 rpm) for 4–12 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS every 2 hours. Look for the disappearance of the starting iodide (

      
      ) and appearance of the fluorescent product (
      
      
      
      ).
  • Workup (Crucial for Fluorine Retention):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) (20 mL).

    • Wash 1: Water (10 mL). Perform this quickly to remove DMF.

    • Wash 2: Brine (10 mL).

    • Dry the organic layer over Na₂SO₄ (Sodium Sulfate). Do not use K₂CO₃ as a drying agent.

    • Filter and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      

Troubleshooting & Optimization (The "Why" and "How")

ObservationDiagnosisCorrective Action
Formation of Pd Black Catalyst decomposition (Ligand dissociation).Increase Ligand:Pd ratio to 3:1 or switch to Pd(dppf)Cl₂ .
Loss of Fluorine (M-18 peak) Hydrolysis of C-F bond.Ensure DMF is anhydrous. Lower temp to 60°C. Check base for contamination.
No Reaction Oxidative addition failure.The C-I bond is reactive, so this usually means the catalyst is dead. Degas solvents more thoroughly (freeze-pump-thaw).
Product is a mixture of isomers Isomerization of the double bond.This is common with Heck.[4] Shorten reaction time or add AgOAc (Silver Acetate) to promote the cationic pathway (though expensive).

Safety & Hazard Identification

  • 2-Fluoro-5-iodopyrimidine: Potential skin irritant. The C-F bond makes it a potential alkylating agent. Handle with gloves.

  • Palladium Salts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.

  • DMF: Hepatotoxin and reproductive hazard. Use only in a fume hood.

References

  • General Heck Methodology: Beletskaya, I. P.; Cheprakov, A. V.[4] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chem. Rev.[4][5][6]2000 , 100, 3009–3066.[4] Link

  • Pyrimidine Coupling Specifics: Deng, X.; Mani, N. S. "Palladium-catalyzed cross-coupling reactions of 2-chloro-5-iodopyrimidine." Tetrahedron Lett.2006 , 47, 3505. Link

  • Fluorine Stability in Coupling: Schlosser, M. "C-C Bond Formation with Fluorinated Molecules." Angew.[7] Chem. Int. Ed.2006 , 45, 5432. Link

  • Nucleoside Analog Protocols: Agrofoglio, L. et al. "Palladium-Assisted Synthesis of Acyclic Nucleosides." Chem. Rev.[4][5][6]2003 , 103, 1875. Link

Sources

Application

Purification of 2-Fluoro-5-iodopyrimidine derivatives by column chromatography

Technical Guide: Chromatographic Isolation Strategies for 2-Fluoro-5-iodopyrimidine Derivatives Abstract This application note details the purification of 2-Fluoro-5-iodopyrimidine (CAS: 171197-80-1) and its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chromatographic Isolation Strategies for 2-Fluoro-5-iodopyrimidine Derivatives

Abstract This application note details the purification of 2-Fluoro-5-iodopyrimidine (CAS: 171197-80-1) and its derivatives via column chromatography. As a critical intermediate in Suzuki-Miyaura and Sonogashira cross-coupling reactions, the purity of this scaffold directly impacts downstream catalytic efficiency. This guide addresses specific physicochemical challenges—notably its low melting point (33–37 °C), volatility, and susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position.

Physicochemical Profile & Purification Challenges

Before initiating purification, the operator must understand the molecule's specific vulnerabilities to prevent yield loss and decomposition.

PropertyValue/CharacteristicImplications for Purification
Melting Point 33–37 °CCRITICAL: Product may melt on the column if high flow rates generate friction heat. Do not use thermal drying for solid loading.
Volatility Moderate to HighSignificant yield loss can occur during rotary evaporation if vacuum is too high (>20 mbar) or bath temperature exceeds 30 °C.
Reactivity C2-Fluoro (Electrophilic)Susceptible to hydrolysis (forming 5-iodouracil) or SNAr with amine modifiers. Avoid primary amine additives in mobile phases.
Solubility High in DCM, EtOAcLiquid loading is preferred over solid loading to minimize thermal stress.

Method Development & Stationary Phase Selection

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Standard Solvent System: Hexanes:Ethyl Acetate (80:20 v/v).

  • Rf Target: 0.3 – 0.4.

  • Visualization: UV absorption at 254 nm is strong. Iodine staining is effective but destructive.

  • Note: If the derivative contains basic amines, pre-wash the TLC plate with 1% Triethylamine (TEA) in hexanes to prevent tailing, but do not add TEA to the bulk mobile phase for the isolation of the 2-fluoro core itself if possible.

Stationary Phase Selection
  • Standard: Irregular Silica Gel (40–63 µm). Economical for bulk purification.

  • High-Purity/Polishing: C18-Functionalized Silica. Recommended if removing polar hydrolyzed byproducts (e.g., 5-iodouracil) which elute at the solvent front in Normal Phase (NP) but are retained in Reverse Phase (RP).

Detailed Protocols

Protocol A: Standard Normal Phase Flash Chromatography

Best for: Bulk isolation of crude reaction mixtures.

Step 1: Sample Preparation (Liquid Loading) Due to the low melting point, avoid dry loading which requires rotary evaporation of silica slurries.

  • Dissolve the crude residue in the minimum volume of Dichloromethane (DCM).

  • Filter through a 0.45 µm PTFE syringe filter if particulates are present.

Step 2: Column Equilibration

  • Pack a column with Silica Gel 60.

  • Equilibrate with 3 Column Volumes (CV) of 100% n-Heptane (or Hexanes).

    • Why Heptane? It is less volatile than hexane, reducing bubble formation during summer months or in warm labs.

Step 3: Elution Gradient Run the following gradient at a flow rate optimized for the column diameter (e.g., 15–20 mL/min for a 12g column):

Time (CV)% Ethyl Acetate% n-HeptaneDescription
0–20%100%Elute non-polar impurities (e.g., excess iodine).
2–100% → 10%100% → 90%Shallow gradient to separate close-running non-polars.
10–2010% → 25%90% → 75%Product Elution Window.
20–2525% → 50%75% → 50%Flush polar impurities (hydrolyzed byproducts).

Step 4: Fraction Collection & Workup

  • Monitor fractions by UV (254 nm).

  • Pool product fractions.

  • Evaporation (Crucial): Set rotavap bath to max 25 °C . Use a vacuum controller set to >100 mbar initially, stepping down cautiously. Do not leave on high vacuum for extended periods.

Protocol B: Reverse Phase (C18) Polishing

Best for: Removing trace hydrolyzed species (5-iodouracil) or separating closely related halogenated isomers.

Step 1: Loading Dissolve the semi-pure material in Acetonitrile (ACN) or MeOH.

Step 2: Gradient (Water/Acetonitrile)

  • Buffer: 0.1% Formic Acid is compatible, but neutral water is preferred to minimize hydrolysis risk.

  • Gradient: 5% to 95% ACN over 20 minutes.

  • Elution: The 2-Fluoro-5-iodo derivative is lipophilic and will elute late (typically >60% ACN), while hydrolyzed uracil derivatives elute early (<20% ACN).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification pathway based on crude purity and scale.

PurificationWorkflow Start Crude 2-Fluoro-5-iodopyrimidine CheckMP Check MP & Volatility (MP ~35°C) Start->CheckMP LoadChoice Loading Method? CheckMP->LoadChoice LiqLoad Liquid Load (DCM) (Preferred) LoadChoice->LiqLoad SolidLoad Solid Load (Silica) LoadChoice->SolidLoad RunCol Run Flash Column Heptane/EtOAc (0-25%) LiqLoad->RunCol WarningSubl RISK: Sublimation/Melting Do NOT use heat SolidLoad->WarningSubl WarningSubl->RunCol CheckPurity Purity Check (NMR/LCMS) RunCol->CheckPurity IsPure >98% Pure CheckPurity->IsPure Yes HasHydrolysis Contains 5-Iodouracil (Hydrolysis Impurity) CheckPurity->HasHydrolysis No FinalDry Controlled Evaporation (Max 25°C, >100 mbar) IsPure->FinalDry RP_Polish C18 Polishing Step H2O/ACN Gradient HasHydrolysis->RP_Polish RP_Polish->FinalDry

Figure 1: Purification workflow emphasizing thermal management and impurity removal strategies.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product disappears on Rotavap Sublimation due to high vacuum/heat.Reduce bath temp to <25 °C. Keep pressure >100 mbar. Stop immediately when solvent is removed.
New polar spot appears on TLC Hydrolysis of C2-F bond.Ensure silica is neutral. Avoid acidic modifiers. Minimize time on column.
Broad/Tailing Peaks Interaction with silanols (if amine derivative).Pre-treat column with 1% TEA in Hexane, then run without TEA in the mobile phase to avoid SNAr.
Column "cracks" or runs dry Heat of adsorption or low MP product melting.Equilibrate column thoroughly. Use Heptane instead of Hexane.

Storage and Stability

  • Temperature: Store at -20 °C. The low melting point makes room temperature storage risky during summer.

  • Light: Protect from light.[1] The C-I bond is photosensitive and can homolyze, leading to iodine liberation (purple discoloration).

  • Atmosphere: Store under Argon or Nitrogen to prevent moisture-induced hydrolysis of the C-F bond.

References

  • BenchChem. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine. (Provides analogous purification protocols for fluorinated iodopyrimidines using Heptane/Ethyl Acetate).

  • Sigma-Aldrich. 2-Fluoro-5-iodopyridine Product Specification. (Establishes Melting Point at 33-37 °C and storage conditions).

  • National Institutes of Health (NIH). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines. (Discusses halogenation mechanisms and stability of halogenated pyrimidine scaffolds).

  • Google Patents. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine. (Details reduced pressure rectification and handling of volatile 2-fluoropyrimidine derivatives).

Sources

Method

Topic: Scale-up Synthesis of 2-Fluoro-5-iodopyrimidine Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 2-Fluoro-5-iodopyrimidine and its derivatives are crucial building blocks in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-iodopyrimidine and its derivatives are crucial building blocks in medicinal chemistry, forming the core of numerous therapeutic agents due to the unique properties conferred by the fluorine and iodine substituents. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a versatile handle for cross-coupling reactions to build molecular complexity.[1][2] Scaling the synthesis of these intermediates from the bench to kilo-scale production presents significant challenges, including ensuring safety, maintaining yield and purity, and developing cost-effective processes. This document provides a detailed guide for the scale-up synthesis of 2-fluoro-5-iodopyrimidine, focusing on a robust halogen exchange (HalEx) strategy. It includes a comprehensive protocol, safety considerations, analytical quality control methods, and an exploration of the chemical principles that govern the process.

Introduction: The Strategic Importance of 2-Fluoro-5-iodopyrimidine

Fluorinated pyrimidines are a cornerstone of modern pharmaceuticals, most famously represented by the anti-cancer drug 5-Fluorouracil (5-FU).[3][4] The introduction of fluorine can dramatically alter a molecule's physicochemical properties, such as lipophilicity and pKa, leading to improved cell permeability and target engagement. The 2-fluoro substitution, in particular, on a pyrimidine ring creates an electron-deficient system that influences its reactivity and interactions.[5]

When combined with a 5-iodo group, the resulting scaffold becomes a powerful synthetic intermediate. The iodine atom is an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the efficient introduction of diverse substituents at this position.[1] This dual-functionality makes 2-fluoro-5-iodopyrimidine a highly sought-after precursor in drug discovery programs targeting kinases, viruses, and other disease-related proteins.

However, transitioning the synthesis of this valuable compound to an industrial scale requires careful consideration of reaction kinetics, thermodynamics, heat transfer, and safety protocols that are often negligible at the lab scale.

Strategic Synthesis Pathway Selection for Scale-Up

Several synthetic routes can be envisioned for 2-fluoro-5-iodopyrimidine. The optimal choice for scale-up depends on raw material cost, process safety, atom economy, and robustness.

  • Route 1: Diazotization of 2-Amino-5-iodopyrimidine: This classic transformation (a variation of the Balz-Schiemann reaction) involves converting an amino group to a diazonium salt, which is then displaced by fluoride. While effective, this route often involves thermally unstable diazonium intermediates and the use of hazardous reagents like hydrogen fluoride-pyridine, posing significant safety risks at a large scale.[6]

  • Route 2: Direct Iodination of 2-Fluoropyrimidine: This involves the electrophilic iodination of a pre-existing 2-fluoropyrimidine ring. However, the pyrimidine ring is electron-deficient, making it less susceptible to electrophilic substitution. This often requires harsh conditions and can lead to issues with regioselectivity and yield.

  • Route 3: Halogen Exchange (HalEx) on 2-Chloro-5-iodopyrimidine: This is often the most viable and scalable approach. It involves a nucleophilic aromatic substitution (SNAr) reaction where the more reactive chlorine atom at the 2-position is displaced by a fluoride ion. The starting material, 2-chloro-5-iodopyrimidine, is readily accessible.[7][8] This method offers high yields, relatively mild conditions, and avoids the hazards of diazotization.[9][10][11]

This guide will focus on the Halogen Exchange (Route 3) , as it represents the most pragmatic and industrially applicable strategy.

cluster_start Starting Material cluster_process Process cluster_product Product & Purification Start 2-Chloro-5-iodopyrimidine Process Halogen Exchange (SNAr) Reagents: KF, Phase Transfer Catalyst Solvent: Aprotic Polar (e.g., DMSO, Sulfolane) Start->Process Product Crude 2-Fluoro-5-iodopyrimidine Process->Product Purification Scale-Up Purification (Recrystallization / Distillation) Product->Purification Final Pure 2-Fluoro-5-iodopyrimidine (>99%) Purification->Final

Caption: High-level workflow for the scale-up synthesis of 2-Fluoro-5-iodopyrimidine.

Detailed Protocol: Kilo-Scale Halogen Exchange Synthesis

This protocol describes the synthesis of 2-fluoro-5-iodopyrimidine from 2-chloro-5-iodopyrimidine on a 5 kg scale.

Materials and Equipment
ItemSpecificationVendor ExampleRationale
Reactor 100 L Glass-Lined ReactorPfaudlerInert surface, excellent heat transfer, and corrosion resistance.
Starting Material 2-Chloro-5-iodopyrimidine (>98%)Sigma-Aldrich, TCIHigh purity minimizes side reactions and simplifies purification.
Fluorinating Agent Potassium Fluoride (Spray-Dried, >99%)Multiple SuppliersHigh surface area and anhydrous nature are critical for reactivity.
Solvent Dimethyl Sulfoxide (DMSO, Anhydrous <50 ppm H₂O)Gaylord ChemicalHigh boiling point, excellent solvating power for KF with catalyst.
Catalyst Tetrabutylammonium Bromide (TBAB, >99%)Multiple SuppliersPhase-transfer catalyst to increase the solubility and nucleophilicity of KF.
Work-up Reagents Toluene, Deionized Water, BrineStandard Chemical SuppliersFor extraction and washing of the product.
Drying Agent Anhydrous Sodium SulfateStandard Chemical SuppliersTo remove residual water from the organic phase.
Control System Automated temperature and stirring controlSiemens, RockwellEssential for process safety and reproducibility at scale.
Safety Nitrogen line, Scrubber (NaOH solution)In-house engineeringMaintain inert atmosphere and neutralize any potential acidic off-gassing.
Step-by-Step Synthesis Protocol

WARNING: This procedure involves hazardous materials and should only be performed by trained chemists in a facility equipped with appropriate engineering controls and personal protective equipment (PPE).

  • Reactor Preparation and Inerting:

    • Ensure the 100 L reactor is clean, dry, and passivated.

    • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction. The rationale is to prevent moisture, which can hydrolyze the starting material and reduce the efficacy of the anhydrous potassium fluoride.

  • Reagent Charging:

    • Charge the reactor with spray-dried potassium fluoride (5.8 kg, 99.8 mol, 4.0 eq) . The use of spray-dried KF is crucial as its high surface area significantly increases reaction rates compared to standard crystalline KF.

    • Add tetrabutylammonium bromide (TBAB) (0.8 kg, 2.5 mol, 0.1 eq) . TBAB acts as a phase-transfer catalyst, forming an ion pair with the fluoride anion that is more soluble in the organic solvent.

    • Add anhydrous dimethyl sulfoxide (DMSO) (30 L) via a closed-system transfer line.

  • Azeotropic Drying (Critical Step):

    • Add toluene (10 L) to the mixture.

    • Heat the reactor to 110-120 °C and distill off the toluene-water azeotrope under a gentle nitrogen flow. Continue until no more water is collected. This step is a self-validating system to ensure the reaction is truly anhydrous, which is the single most critical parameter for a successful high-yielding HalEx reaction.

    • Cool the mixture to 80 °C.

  • Addition of Starting Material:

    • Dissolve 2-chloro-5-iodopyrimidine (6.0 kg, 24.95 mol, 1.0 eq) in anhydrous DMSO (10 L) in a separate vessel under nitrogen.

    • Slowly add the solution to the reactor over 1-2 hours, maintaining the internal temperature at 80-90 °C. The addition is exothermic, and controlled addition is vital to manage the heat evolution and prevent runaway reactions.

  • Reaction and Monitoring:

    • Once the addition is complete, heat the reaction mixture to 130-135 °C .

    • Hold at this temperature for 8-12 hours.

    • Monitor the reaction progress every 2 hours by taking a sample (quench with water, extract with ethyl acetate) and analyzing it via HPLC. The reaction is considered complete when the starting material is <1.0% by area.

  • Work-up and Isolation:

    • Cool the reaction mixture to 20-25 °C.

    • Slowly quench the reaction by adding deionized water (50 L) . This will be exothermic.

    • Add toluene (40 L) and stir for 30 minutes. Let the layers separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with deionized water (2 x 20 L) and then brine (20 L) to remove residual DMSO and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.

Scale-Up Purification
  • Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of heptane and ethyl acetate.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add heptane until turbidity is observed.

    • Cool the solution slowly to 0-5 °C to induce crystallization.

    • Filter the solid product, wash with cold heptane, and dry under vacuum at 40 °C.

    • This method is highly effective at removing polar impurities and unreacted starting materials. A typical recovery yield from recrystallization is >90% with purity >99.5%.

Safety and Hazard Management

Handling the reagents for this synthesis requires strict adherence to safety protocols.[12][13]

  • 2-Chloro-5-iodopyrimidine: Harmful if swallowed and causes serious eye irritation. Handle with appropriate PPE, including gloves, lab coat, and safety glasses.

  • Potassium Fluoride (KF): Highly toxic if swallowed or inhaled. It is a source of soluble fluoride ions, which can cause severe skin and eye burns and systemic toxicity. Always handle in a well-ventilated area or glovebox, wearing fluoride-resistant gloves.

  • Dimethyl Sulfoxide (DMSO): Can enhance skin absorption of other chemicals. Always wear double gloves when handling.

  • Engineering Controls: The entire process should be conducted in a closed system (reactor) within a well-ventilated area. An emergency shower and eyewash station must be readily accessible. Off-gases should be directed to a caustic scrubber.[13][14]

Analytical Quality Control for Release

To ensure the final product meets specifications for use in drug development, a rigorous set of analytical tests must be performed.

ParameterMethodTypical SpecificationPurpose
Identity ¹H NMR, ¹⁹F NMR, MSConforms to reference standardConfirms the chemical structure.
Purity HPLC (UV, 254 nm)≥ 99.5% areaQuantifies the main component and detects impurities.
Residual Solvents GC-HSDMSO < 5000 ppm, Toluene < 890 ppmEnsures solvents are below ICH limits for safety.
Water Content Karl Fischer Titration≤ 0.1%Confirms the product is dry and stable.
Appearance Visual InspectionWhite to off-white crystalline solidBasic quality check.
Melting Point Melting Point ApparatusConforms to reference standardA sharp melting point indicates high purity.
Example HPLC Method

A standard RP-HPLC method can be developed for in-process control and final release.[15][16]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)

  • Gradient: 30% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Retention Time: ~7.5 min (Product), ~8.2 min (Starting Material)

cluster_mech SNAr Mechanism Reactants 2-Chloro-5-iodopyrimidine + F⁻ Intermediate Meisenheimer Complex (Anionic σ-complex) Slow Rate-determining Reactants->Intermediate Nucleophilic Attack Products 2-Fluoro-5-iodopyrimidine + Cl⁻ Intermediate->Products Loss of Leaving Group (Fast)

Caption: Mechanism of the Halogen Exchange reaction (Nucleophilic Aromatic Substitution).

Conclusion

The scale-up synthesis of 2-fluoro-5-iodopyrimidine is a challenging but manageable process that is critical for the advancement of many drug discovery pipelines. The halogen exchange route from 2-chloro-5-iodopyrimidine offers a safe, reliable, and high-yielding strategy suitable for industrial production. Success at scale hinges on a deep understanding of the reaction mechanism, meticulous control over reaction parameters—especially the exclusion of water—and a robust safety culture. The protocols and analytical methods outlined in this guide provide a comprehensive framework for researchers and process chemists to successfully transition this vital building block from the laboratory to kilo-scale manufacturing.

References

  • CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google P
  • Large-scale synthesis of fluorinated graphene by rapid thermal exfoliation of highly fluorinated graphite - Dalton Transactions (RSC Publishing). (URL: [Link])

  • CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google P
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. (URL: [Link])

  • Exploring the Synthesis Pathways of 2-Fluoro-5-Iodopyridine for Research Applications. (URL: [Link])

  • Downstream scale-up purification of influenza virus using single-use bioprocessing equipment - Cytiva. (URL: [Link])

  • 2-Chloro-5-iodopyrimidine CAS 32779-38-7 - Home Sunshine Pharma. (URL: [Link])

  • A facile synthesis of 5-(perfluoroalkyl)-pyrimidines - PMC - NIH. (URL: [Link])

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [Link])

  • Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC - NIH. (URL: [Link])

  • Synthesis and purification of [2-13C]-5-fluorouracil | Request PDF - ResearchGate. (URL: [Link])

  • 2-Fluoro-5-iodopyrimidine | C4H2FIN2 | CID 53417056 - PubChem - NIH. (URL: [Link])

  • Safety Data Sheet: Iodine - Carl ROTH. (URL: [Link])

  • Halogen Exchange Reaction | PDF - Scribd. (URL: [Link])

  • Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides - AIR Unimi. (URL: [Link])

  • Safe Handling of Hazardous Drugs - Duke Safety. (URL: [Link])

  • Preparation of Haloalkanes by Halide Exchange Reaction - organicmystery.com. (URL: [Link])

  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed. (URL: [Link])

  • Class 11th – Methods of Preparation - Halogen Exchange Reaction | Tutorials Point. (URL: [Link])

  • (PDF) Development and Validation of the Analytical method for the estimation of a combination of 5-fluorouracil and Imiquimod by RP-HPLC - ResearchGate. (URL: [Link])

  • WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor - Google P
  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. (URL: [Link])

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (URL: [Link])

  • Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • A Robust Synthesis of Fluorosurfactants with Tunable Functions via a Two-Step Reaction - arXiv. (URL: [Link])

  • Halogen exchange method (video) | Khan Academy. (URL: [Link])

  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (URL: [Link])

  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - NIH. (URL: [Link])

  • CN102898358A - Preparation method of fluoropyridine compounds - Google P

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Fluoro-5-iodopyrimidine

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights for mastering the Suzuki-Miyaura coupling of 2-Fluoro-5-iodopyrimidine. This electron-deficient heteroaryl hal...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights for mastering the Suzuki-Miyaura coupling of 2-Fluoro-5-iodopyrimidine. This electron-deficient heteroaryl halide presents unique challenges, but with a clear understanding of the underlying principles and systematic troubleshooting, high yields and purity are readily achievable. This document moves beyond simple protocols to explain the causality behind each experimental choice, empowering you to adapt and optimize for your specific research needs.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the Suzuki coupling of 2-Fluoro-5-iodopyrimidine in a direct question-and-answer format.

Question 1: My reaction has stalled, showing low conversion or zero product formation. What are the primary factors to investigate?

Answer: Low or no conversion is the most common issue and typically points to a problem in one of three areas: the catalyst's health, the reaction setup, or the reagents' integrity.

  • Catalyst Inactivation: The active Pd(0) species is highly sensitive to oxygen.[1] If your reaction solution turns black, it's a sign of palladium metal precipitating ("palladium black"), which has drastically lower catalytic activity.[2]

    • Causality: Oxygen irreversibly oxidizes the Pd(0) catalyst to an inactive state. Catalysts like Pd(PPh₃)₄ are particularly sensitive and should be handled in a glovebox.[1]

    • Solution: Ensure your entire setup is rigorously deoxygenated. This involves using a Schlenk line or glovebox, and thoroughly degassing your solvent(s) and aqueous base solution via multiple freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1][3]

  • Ineffective Transmetalation: The transmetalation step, where the organic group moves from boron to palladium, requires activation of the boronic acid by a base.[4] If this step is inefficient, the catalytic cycle halts.

    • Causality: The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which is necessary for efficient transfer to the palladium center.[4][5]

    • Solution: Re-evaluate your base and solvent choice. A common starting point is K₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane/water.[1][6] If solubility of the base is an issue, consider Cs₂CO₃, which has higher solubility in many organic solvents.[5] The presence of water is often crucial for dissolving the inorganic base and facilitating this step.[2]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially through a process called protodeboronation where the C-B bond is cleaved.[2][7]

    • Causality: Protodeboronation is particularly problematic for heteroaryl boronic acids and is accelerated by moisture and acidic conditions.[2]

    • Solution: Use fresh, high-purity boronic acid. If its quality is uncertain, consider converting it to a more stable boronate ester (e.g., a pinacol ester) for storage and use.[2][8] Always store boronic acids in a desiccator.

Question 2: I'm observing significant side products, primarily homocoupling of my boronic acid and/or dehalogenation of the pyrimidine. How can these be minimized?

Answer: The formation of side products points to competing reaction pathways that are outcompeting the desired cross-coupling.

  • Boronic Acid Homocoupling (Biaryl Formation): This side reaction is often promoted by the presence of oxygen and can consume a significant portion of your nucleophile.[3]

    • Causality: Oxygen can participate in a catalytic cycle that leads to the coupling of two boronic acid molecules.

    • Solution: As with catalyst inactivation, rigorous deoxygenation of the reaction mixture is the most effective preventative measure.[3] Reducing the catalyst loading can sometimes help, as can ensuring the reaction is not heated excessively.

  • Dehalogenation (Proto-deiodination): This occurs when the iodine atom on the pyrimidine is replaced by a hydrogen atom.

    • Causality: This can happen through various mechanisms, including a competing reaction pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide. This is more common with highly active catalysts or under harsh conditions.

    • Solution: Employ milder reaction conditions. This may involve lowering the temperature, using a less aggressive base (e.g., KF instead of K₃PO₄), or choosing a different catalyst/ligand system that favors the cross-coupling pathway.[4]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield reactions.

G start Low / No Yield Observed q1 Is the reaction mixture black? start->q1 a1 YES: Catalyst Decomposition. - Improve degassing protocol. - Use a more robust pre-catalyst. q1->a1 Yes q2 Is starting material consumed? q1->q2 No a1->q2 a2 NO: Inactive System. - Check base/solvent combination. - Verify boronic acid quality (protodeboronation). - Screen alternative catalysts/ligands. q2->a2 No q3 Are side products dominant? (Homocoupling / Dehalogenation) q2->q3 Yes end Reaction Optimized a2->end a3 YES: Competing Pathways. - For Homocoupling: Improve degassing. - For Dehalogenation: Use milder base/temp. - Re-screen ligand. q3->a3 Yes q3->end No, but yield is low a3->end

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium catalyst and ligand combination for coupling with 2-Fluoro-5-iodopyrimidine?

Answer: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner. However, due to the electron-deficient nature of the fluoropyrimidine ring, catalysts that promote a rapid oxidative addition are favored.[9]

  • General Recommendation: Start with a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald family, such as SPhos or XPhos, are excellent choices as they accelerate both the oxidative addition and the final reductive elimination step.[4]

  • Alternative: Pd(dppf)Cl₂ is another robust and reliable catalyst that often works well for heteroaryl couplings and is less sensitive to air than some other options.[1]

Catalyst SystemKey AdvantagesCommon Loading
Pd₂(dba)₃ / SPhos High activity for challenging, electron-deficient substrates.1-2 mol % Pd
Pd(OAc)₂ / XPhos Broad substrate scope, thermally stable.1-2 mol % Pd
Pd(dppf)Cl₂ Good general catalyst, relatively air-stable, effective for many heteroaryls.2-5 mol % Pd
Pd(PPh₃)₄ Classic catalyst, but often less active and very oxygen-sensitive.[1]3-5 mol % Pd

Q2: How do I select the appropriate base and solvent?

Answer: The base and solvent work in concert to facilitate the crucial transmetalation step.[4]

  • Bases: The function of the base is to form the reactive boronate species.[4]

    • Potassium Carbonate (K₂CO₃): A good, inexpensive starting point. Requires an aqueous co-solvent for solubility.

    • Potassium Phosphate (K₃PO₄): A stronger base that is often effective when K₂CO₃ fails. Also requires an aqueous co-solvent.

    • Cesium Carbonate (Cs₂CO₃): More expensive, but its higher solubility in organic solvents can be advantageous, sometimes allowing for anhydrous conditions.[5]

    • Potassium Fluoride (KF): A milder base, useful if your substrates have base-sensitive functional groups.[4]

  • Solvents: Aprotic solvents are standard. The addition of water is common to dissolve the inorganic base.

    • 1,4-Dioxane / H₂O: A very common and effective system.

    • Toluene / H₂O or THF / H₂O: Also widely used and effective.[3][10]

    • DMF or Acetonitrile: Polar aprotic solvents that can sometimes offer unique reactivity or selectivity, but may also lead to catalyst instability at high temperatures.[11]

A typical starting point is K₃PO₄ in 1,4-Dioxane/H₂O (e.g., 4:1 v/v) at 80-100 °C .

Q3: Why is the Suzuki-Miyaura reaction catalytic cycle so important to understand for troubleshooting?

Answer: Understanding the catalytic cycle is paramount because every troubleshooting step directly targets a specific phase of this cycle. Low yield is not a random event; it's a failure at a specific mechanistic step.

  • Oxidative Addition: The first step where the aryl halide (2-Fluoro-5-iodopyrimidine) adds to the Pd(0) catalyst.[12] If this step is slow, the entire reaction will be sluggish. This is why bulky, electron-rich ligands are recommended—they accelerate this rate-determining step.[12]

  • Transmetalation: The transfer of the aryl/vinyl group from the activated boronic acid to the palladium center.[4] Failure here is often due to an incorrect choice of base or solvent, preventing the formation of the necessary boronate "ate" complex.

  • Reductive Elimination: The final step where the new C-C bond is formed, and the product is released, regenerating the active Pd(0) catalyst.[12] This step is also accelerated by the aforementioned bulky ligands.

By diagnosing where the cycle is breaking down, you can make targeted, intelligent changes to your protocol rather than relying on random screening.

Suzuki-Miyaura Catalytic Cycle```dot

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.

Protocol 1: General Starting Conditions

This protocol provides a reliable starting point for most aryl or vinyl boronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-5-iodopyrimidine (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol %).

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and deionized water (2 mL). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Place the sealed flask under a positive pressure of inert gas and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol is designed for sterically hindered or electron-deficient boronic acids where the general protocol may be sluggish.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Fluoro-5-iodopyrimidine (1.0 mmol, 1.0 equiv), the boronic acid (1.5 mmol, 1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Preparation: In a separate vial under inert atmosphere, pre-mix the palladium source (Pd₂(dba)₃, 0.01 mmol, 1 mol % Pd) and the ligand (SPhos, 0.022 mmol, 2.2 mol %).

  • Assembly: Add the catalyst/ligand mixture to the Schlenk flask containing the reagents.

  • Solvent Addition & Degassing: Add anhydrous, degassed toluene (10 mL) and degassed deionized water (1 mL). Perform an additional degassing step (sparging or freeze-pump-thaw) on the complete mixture.

  • Reaction: Heat the sealed reaction to 100-110 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 5 and 6 from Protocol 1. Reaction times may extend up to 24 hours for very challenging substrates.

References

Sources

Optimization

Technical Support Center: 2-Fluoro-5-iodopyrimidine Optimization

Executive Summary & Compound Profile 2-Fluoro-5-iodopyrimidine (CAS: 697300-79-1) is a critical heterocyclic building block. Its dual-functional nature—containing an electrophilic C2-fluorine for nucleophilic aromatic su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Fluoro-5-iodopyrimidine (CAS: 697300-79-1) is a critical heterocyclic building block. Its dual-functional nature—containing an electrophilic C2-fluorine for nucleophilic aromatic substitution (


) and a C5-iodine for cross-coupling (e.g., Suzuki-Miyaura)—makes it invaluable in medicinal chemistry.

However, its high lattice energy, driven by halogen bonding and


-stacking, often results in poor solubility in standard non-polar solvents. This insolubility leads to heterogeneous reaction mixtures, slow kinetics, and stalled intermediates. This guide provides a self-validating system to overcome these physical limitations.
Physicochemical Profile
PropertyValueImplication
Molecular Weight 223.98 g/mol Moderate size, potential for aggregation.
Physical State Solid (Crystalline)Requires energy input (heat/sonication) to break lattice.
Key Functionalities C2-F (Electrophile), C5-I (Halogen)Warning: C2-F is labile to nucleophiles (OH⁻, RO⁻).
LogP (Predicted) ~1.3 - 1.6Lipophilic; poor water solubility without co-solvents.

Solvent Selection Matrix

The choice of solvent is a trade-off between solubility power and chemical compatibility . Use this matrix to select the optimal medium for your specific transformation.

Solvent ClassSolubility RatingRecommended ForSenior Scientist Notes
Polar Aprotic (DMSO, DMF, NMP)High (>50 mg/mL)

, High-temp couplings
Best Choice for Stock Solutions. Difficult to remove; requires aqueous workup or lyophilization.
Ethers (THF, 1,4-Dioxane)Moderate Suzuki/Stille CouplingsExcellent compromise. Dioxane is preferred for higher temperature reactions (>80°C).
Chlorinated (DCM, Chloroform)Moderate-High Workup/PurificationAvoid for reactions involving basic amines (potential alkylation side-reactions) or high heat.
Alcohols (MeOH, EtOH, IPA)Moderate

(with caution)
Risk: Alkoxide anions (RO⁻) can displace the Fluorine at C2, forming the alkoxy-pyrimidine byproduct.
Non-Polar (Toluene, Hexane)Low None (alone)Only use as a co-solvent (e.g., Toluene:Water 3:1) with Phase Transfer Catalysts.

Visualized Decision Frameworks

Diagram 1: Solvent Selection Logic

This decision tree guides you to the correct solvent system based on your intended reaction type, minimizing side reactions.

SolventSelection Start Start: Select Reaction Type ReactionType Intended Transformation? Start->ReactionType Suzuki Cross-Coupling (Suzuki/Stille) ReactionType->Suzuki SNAr Nucleophilic Substitution (SNAr) ReactionType->SNAr TempCheck Reaction Temp > 80°C? Suzuki->TempCheck NuCheck Is Nucleophile an Alcohol/Amine? SNAr->NuCheck Dioxane Use 1,4-Dioxane/Water (Recommended) TempCheck->Dioxane Yes THF Use THF/Water (Watch Reflux Limit) TempCheck->THF No DMF Use DMF or DMSO (High Solubility) NuCheck->DMF Amine/Thiol AlcoholWarn AVOID Alcohols (Prevents C2-OR byproduct) NuCheck->AlcoholWarn Alcohol (unless desired) AlcoholWarn->DMF Switch to

Caption: Logic flow for selecting the optimal solvent system based on reaction thermodynamics and chemoselectivity risks.

Troubleshooting Guides & Protocols

Scenario A: The "Crash Out" During Suzuki Coupling

Symptom: The reaction mixture becomes a thick slurry upon adding the aqueous base (e.g.,


 or 

), halting conversion. Root Cause: The lipophilic 2-Fluoro-5-iodopyrimidine precipitates when the polarity of the solvent mixture increases too drastically with water addition.

Corrective Protocol:

  • Switch Solvent Ratio: Change from 1:1 to 4:1 Organic:Water .

  • Add Phase Transfer Catalyst (PTC): Add TBAB (Tetrabutylammonium bromide) at 5-10 mol%. This stabilizes the interface and improves the solubility of the inorganic base in the organic phase.

  • Order of Addition:

    • Dissolve Pyrimidine + Boronic Acid + Catalyst in Dioxane.

    • Heat to 40°C before adding the aqueous base solution dropwise.

Scenario B: Low Yield in Reactions

Symptom: Starting material remains unconsumed despite heating; black tar formation. Root Cause: Thermal decomposition competes with the reaction due to poor solubility (heterogeneous reaction).

Corrective Protocol (High-Concentration Stock):

  • Pre-dissolve: Dissolve 2-Fluoro-5-iodopyrimidine in anhydrous DMSO (Concentration: 1M).

    • Note: Sonicate for 5 minutes at 35°C to ensure complete lattice breakdown.

  • Slow Addition: Add the nucleophile (amine/thiol) to the pyrimidine solution, not vice versa. This maintains a high local concentration of the electrophile.

  • Base Selection: Use a soluble organic base (DIPEA or TEA) instead of inorganic carbonates to maintain a homogeneous single phase.

Diagram 2: Troubleshooting Workflow

Use this chart to diagnose stalled reactions.

Troubleshooting Issue Reaction Issue Precipitation Precipitation/Slurry Issue->Precipitation NoConversion No Conversion (SM remains) Issue->NoConversion SideProduct Side Product (C2-OMe) Issue->SideProduct Soln_Cosolvent Increase Organic Ratio (4:1 Dioxane:Water) Precipitation->Soln_Cosolvent Suzuki Soln_Temp Increase Temp + DMSO (Homogeneous Phase) NoConversion->Soln_Temp SNAr Soln_SolventSwap Switch Solvent (Remove MeOH/EtOH) SideProduct->Soln_SolventSwap Nucleophilic Attack

Caption: Diagnostic pathways for identifying and resolving common failure modes in pyrimidine functionalization.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol or Methanol as a solvent for Suzuki coupling with this molecule? A: Proceed with extreme caution. While these solvents dissolve the catalyst well, the C2-Fluorine is highly activated. In the presence of base (carbonate/hydroxide), the solvent (methoxide/ethoxide) can displace the fluorine, yielding 2-methoxy-5-iodopyrimidine instead of your coupled product [1]. Use Dioxane or THF instead.

Q2: How do I remove DMSO after the reaction? A: DMSO has a high boiling point (189°C). Do not attempt to rotovap it directly.

  • Method A (Extraction): Dilute the reaction mixture with Water (5x volume) and extract into Ethyl Acetate. Wash the organic layer 3x with Brine to pull out residual DMSO.

  • Method B (Lyophilization): If your product is water-stable, freeze the DMSO/Water mixture and lyophilize (freeze-dry).

Q3: The compound is turning pink/purple in storage. Is it degraded? A: This indicates Iodine liberation (dehalogenation), likely due to light exposure. 2-Fluoro-5-iodopyrimidine is light-sensitive.[1][2]

  • Validation: Run a TLC or LC-MS. If the main peak is intact, recrystallize from Heptane/EtOAc to remove the iodine trace.

  • Prevention: Store at -20°C in amber vials under Argon [2].

References

  • PubChem Compound Summary for CID 53417056: 2-Fluoro-5-iodopyrimidine. National Center for Biotechnology Information (2025). PubChem. Available at: [Link][3]

  • Lennon, I. C., et al. "Solvent Selection Guide." Sanofi / ACS Green Chemistry Institute. (2013). Available at: [Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 95(7), 2457-2483. (1995). (General reference for Suzuki solvent systems).

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Minimized Byproducts in 2-Fluoro-5-iodopyrimidine Reactions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Fluoro-5-iodopyrimidine. This versatile building block is crucial in the synthesis of numero...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Fluoro-5-iodopyrimidine. This versatile building block is crucial in the synthesis of numerous biologically active compounds, yet its unique electronic properties present distinct challenges in achieving clean, high-yielding cross-coupling reactions. This guide provides in-depth, field-proven insights into selecting the optimal catalyst systems to minimize byproduct formation in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Understanding the Reactivity of 2-Fluoro-5-iodopyrimidine

2-Fluoro-5-iodopyrimidine possesses two key features that dictate its reactivity in palladium-catalyzed cross-coupling reactions:

  • The Carbon-Iodine Bond: The C-I bond at the 5-position is the primary site for oxidative addition by a Pd(0) catalyst. The general reactivity trend for halogens in such reactions is I > Br > Cl > F, making the C-I bond significantly more susceptible to reaction than the C-F bond.[1]

  • The Electron-Deficient Pyrimidine Ring and the Fluoro Group: The pyrimidine ring is inherently electron-deficient, which can influence the stability of catalytic intermediates. The highly electronegative fluorine atom at the 2-position further withdraws electron density, which can impact catalyst activity and potentially lead to undesired side reactions.

The primary goal in designing reactions with this substrate is to selectively functionalize the C5-position while preventing common side reactions. This guide will address the most frequently encountered byproducts and provide targeted strategies for their mitigation.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. However, when working with 2-Fluoro-5-iodopyrimidine, several byproducts can diminish your yield and complicate purification.

Troubleshooting Guide: Suzuki-Miyaura Reactions

Question 1: I am observing significant amounts of a homocoupled byproduct of my boronic acid (Ar-Ar). How can I prevent this?

Answer: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen. This occurs when two molecules of the boronic acid couple with each other, catalyzed by the palladium species.

Causality: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.

Mitigation Strategies:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice: While many palladium sources can be effective, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources like Pd(OAc)₂.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), can promote the desired cross-coupling pathway over homocoupling.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.

ParameterCondition to Favor Cross-CouplingRationale
Atmosphere Inert (Argon or Nitrogen)Minimizes oxygen, which promotes homocoupling.
Catalyst Pre-formed Pd(0) (e.g., Pd(PPh₃)₄)Reduces side reactions associated with in situ catalyst reduction.
Ligand Bulky, electron-rich (e.g., SPhos)Stabilizes the Pd(0) state and promotes efficient cross-coupling.
Temperature As low as feasible for the desired reactionCan help to disfavor the homocoupling side reaction.

Question 2: My main byproduct is 2-Fluoropyrimidine, resulting from hydrodehalogenation. What causes this and how can I minimize it?

Answer: Hydrodehalogenation is the replacement of the iodine atom with a hydrogen atom. This can occur through various pathways within the catalytic cycle.

Causality: This side reaction can be caused by the presence of a hydride source in the reaction mixture, which can intercept a catalytic intermediate. Potential hydride sources include trace water, the solvent (especially alcohols), or the boronic acid itself.

Mitigation Strategies:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.

  • Solvent Choice: While protic solvents are sometimes used in Suzuki reactions, they can be a source of hydrides. Consider using aprotic solvents like dioxane, THF, or toluene.[2]

  • Base Selection: The choice of base can influence the extent of hydrodehalogenation. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaOH or alkoxides when hydrodehalogenation is an issue.

  • Ligand Effects: The use of appropriate ligands can sometimes suppress this side reaction by accelerating the desired cross-coupling pathway.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-5-iodopyrimidine

This is a general starting protocol and may require optimization for your specific boronic acid.

  • To a flame-dried Schlenk flask, add 2-Fluoro-5-iodopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if not using a pre-catalyst).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent mixture (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sources

Optimization

Managing exothermic reactions in 2-Fluoro-5-iodopyrimidine synthesis

Topic: Managing Exothermic Reactions in Diazotization-Fluorination Protocols Executive Safety Briefing: The Thermal Hazard Profile Status: Critical Target Molecule: 2-Fluoro-5-iodopyrimidine (CAS: N/A for specific isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions in Diazotization-Fluorination Protocols

Executive Safety Briefing: The Thermal Hazard Profile

Status: Critical Target Molecule: 2-Fluoro-5-iodopyrimidine (CAS: N/A for specific isomer, analogous to 2-fluoro-5-halopyrimidines) Primary Hazard: Thermal Runaway during Diazotization (Balz-Schiemann type)

As Senior Application Scientists, we often see researchers underestimate the 2-amino-5-iodopyrimidine


 2-fluoro-5-iodopyrimidine  transformation. Unlike standard benzene derivatives, the pyrimidine ring is electron-deficient. When you add an iodine atom at the 5-position, you create a system where the intermediate diazonium salt is exceptionally unstable.

The reaction typically proceeds via a One-Pot Diazotization-Fluorodediazoniation using HF-Pyridine (Olah's Reagent) or


. The exothermic events occur at two distinct stages:
  • Nitrosation (Exotherm A): Reaction of the amine with nitrosonium ion (

    
    ). Fast, sharp heat release.
    
  • Dediazoniation (Exotherm B): Decomposition of the diazonium species to the aryl fluoride. If this overlaps with Exotherm A, you risk a "thermal accumulation" event leading to rapid over-pressurization (

    
     gas evolution).
    

Standard Operating Protocol (SOP) & Data

To manage these exotherms, we recommend the Stepwise Temperature-Controlled Protocol . Do not attempt "all-in-one" heating strategies on scales >5g.

Reagent Thermal Profile Comparison
Reagent SystemExotherm Onset (

)
Heat of Reaction (

)
Risk LevelRecommendation
HF-Pyridine /

-10°C to 0°C-180 to -220 kJ/molHigh Preferred for yield, but requires strict cryo-cooling.

(aq) /

0°C to 10°C-140 to -160 kJ/molMedium Safer salt isolation, but lower solubility for iodinated precursors.

-BuONO (Organic)
20°C to 40°C-120 kJ/molHigh Avoid for this substrate; induction periods can lead to sudden runaway.
Recommended Workflow (Graphviz Diagram)

The following diagram outlines the critical decision nodes for managing the exotherm.

G Start Start: 2-Amino-5-iodopyrimidine Solvent Dissolution in HF-Pyridine (Endothermic/Neutral) Start->Solvent Cooling Cryo-Cool to -10°C (CRITICAL) Solvent->Cooling Addition Slow Addition of NaNO2 (Solid or Aq. Conc.) Cooling->Addition Check1 Check: Is Temp > -5°C? Addition->Check1 Pause STOP ADDITION Increase Cooling Power Check1->Pause Yes Hold Hold at -5°C for 30 mins (Diazo Formation) Check1->Hold No Pause->Cooling Decomp Controlled Warming to 20°C or Thermal Soak at 40°C Hold->Decomp Gas Monitor N2 Evolution (Steady Bubbling = Good) Decomp->Gas Quench Quench into Ice/Water Neutralize HF Gas->Quench

Caption: Figure 1. Thermal management workflow for the diazotization of 2-amino-5-iodopyrimidine. Red nodes indicate critical control points.

Troubleshooting Guide (Q&A Format)

Scenario A: Temperature Spikes During Nitrite Addition

Q: I am adding sodium nitrite to the HF-Pyridine/amine mixture, and the temperature spiked from -10°C to +5°C in seconds. What happened?

A: You likely encountered mixing-limited accumulation .

  • The Cause: In viscous solvents like HF-Pyridine (Olah's reagent), solid

    
     does not disperse instantly. Localized "hot spots" form where the concentration of nitrous acid (
    
    
    
    ) spikes, triggering a rapid exothermic nitrosation.
  • The Fix:

    • Stop addition immediately.

    • Ensure your agitation (RPM) is maximized. Vortexing is essential in viscous media.

    • Switch from solid

      
       to a concentrated aqueous solution (if the water tolerance of your specific protocol permits) or use a screw-feeder for solids to ensure slow, continuous dispersion.
      
    • Do not resume until the internal temperature returns to <-10°C.

Scenario B: "Red Gas" Evolution

Q: During the warming phase (dediazoniation), I see reddish-brown fumes instead of the expected colorless nitrogen bubbles. Is this normal?

A: No. Evacuate the hood immediately.

  • The Cause: Red gas indicates the evolution of Nitrogen Oxides (

    
    ). This means your diazonium intermediate is undergoing oxidative decomposition  rather than the desired fluorination, or you have excess nitrous acid decomposing.
    
  • The Fix:

    • Prevention: Use starch-iodide paper before the warming step. If the paper turns black instantly, you have excess oxidizer. Quench the excess nitrous acid with a small amount of urea or sulfamic acid at 0°C before warming.

    • During the event: Maximize condenser cooling. If the reaction is sealed, check pressure limits;

      
       evolution is often accompanied by rapid pressure increases.
      
Scenario C: Delayed Exotherm (The "Sleeping Giant")

Q: I held the reaction at 0°C for 1 hour, but saw no activity. When I warmed it to 25°C, it suddenly boiled over. Why?

A: This is a classic induction period failure .

  • The Mechanism: The 5-iodo substituent deactivates the pyrimidine ring, making the initial diazotization slower than in benzene systems. At 0°C, you may have accumulated unreacted amine and nitrite. Upon warming, the reaction kicked off all at once (Diazotization + Decomposition simultaneously).

  • The Fix:

    • Verify diazotization completion at low temperature using HPLC or TLC (mini-workup required) before initiating the warming step.

    • Never ramp temperature if you haven't confirmed the consumption of the starting amine.

Advanced Pathway Analysis

Understanding the competing pathways helps in optimizing yield while maintaining safety.

ReactionPath Start 2-Amino-5-iodopyrimidine Diazo Diazonium Intermediate (Unstable) Start->Diazo + NaNO2 / HF (Exotherm A) Product 2-Fluoro-5-iodopyrimidine (Target) Diazo->Product Thermal Dec. (Exotherm B) Side1 5-Iodopyrimidin-2-ol (Hydrolysis) Diazo->Side1 + H2O (Avoid Water) Side2 Tarry Polymers (Radical Coupling) Diazo->Side2 Radical Pathway (Overheating)

Caption: Figure 2. Competing reaction pathways. Water ingress leads to hydrolysis (Side1), while uncontrolled heating promotes radical polymerization (Side2).

Frequently Asked Questions (FAQs)

Q: Can I use continuous flow chemistry to manage the heat? A: Highly Recommended. Continuous flow reactors are ideal for this synthesis. By generating the unstable diazonium salt in a micro-channel and immediately heating it in a downstream zone, you keep the "active inventory" of hazardous material extremely low. This eliminates the risk of bulk thermal runaway [1].

Q: Why not use Halogen Exchange (Halex) on 2-chloro-5-iodopyrimidine instead? A: You can, but it requires high temperatures (>150°C) and anhydrous KF in solvents like sulfolane or DMSO. While it avoids the explosive diazonium hazard, the thermal load is high, and removing high-boiling solvents can be difficult. The Balz-Schiemann route (via diazonium) is generally preferred for higher purity if safety is managed [2].

Q: How do I quench the reaction safely? A: Never pour water into the HF reaction mixture. Always pour the reaction mixture slowly into a stirred slurry of ice and water (or ice/alkali if neutralizing). The heat of hydration of HF is extreme and can cause spattering if done in reverse.

References

  • Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Source: ResearchGate.[1][2] URL:[Link]

  • Synthesis of 2-Amino-5-fluoropyridine (Analogous Process Safety). Source: ResearchGate / VertexAI Grounding. URL:[Link]

  • Reactive Chemical Hazards of Diazonium Salts. Source: ResearchGate.[1][2] URL:[Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds. Source: ACS Publications (Organic Process Research & Development). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Palladium Remediation for 2-Fluoro-5-iodopyrimidine Workflows

Case ID: PD-REM-PYR-001 Status: Active Technician: Senior Application Scientist Subject: Remediation of Palladium (<10 ppm) from Pyrimidine-Based Reaction Matrices[1] Executive Summary & Chemical Context[2][3][4][5][6] T...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PD-REM-PYR-001 Status: Active Technician: Senior Application Scientist Subject: Remediation of Palladium (<10 ppm) from Pyrimidine-Based Reaction Matrices[1]

Executive Summary & Chemical Context[2][3][4][5][6]

The Challenge: You are likely utilizing 2-Fluoro-5-iodopyrimidine as an electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). While the fluorine atom at the C2 position reduces the electron density of the pyrimidine ring (lowering the pKa), the ring nitrogens (N1/N3) remain competent Lewis bases.

The Complication: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) do not merely "float" in the mixture after the reaction. They form stable coordination complexes with the pyrimidine nitrogens of your product. Standard filtration (Celite) removes bulk Pd(0) black but fails to remove soluble Pd(II)-pyrimidine complexes, often leaving 500–1000 ppm of residual metal—well above the ICH Q3D limit (Oral PDE: 100 µ g/day ).

This guide provides a tiered remediation strategy, moving from the most robust method (Solid-Supported Scavengers) to cost-effective alternatives (Chelating Washes).

Decision Matrix: Selecting Your Remediation Protocol

Before proceeding, determine your reaction scale and product solubility. Use the logic flow below to select the correct module.

RemediationLogic Start Start: Characterize Matrix Scale Reaction Scale? Start->Scale Solubility Is Product Soluble in Non-Polar Solvents (DCM/Tol)? Scale->Solubility < 1 kg MethodB Module 4: Cysteine/NAC Wash (Best for >1kg, Cost Sensitive) Scale->MethodB > 1 kg (Bulk) MethodA Module 3: SiliaMetS® Thiol/TMT (Best for <100g, High Value) Solubility->MethodA Yes MethodC Module 5: Activated Carbon (Last Resort - Yield Loss Risk) Solubility->MethodC No (Polar/Aqueous) MethodA->MethodB If Pd > 50ppm after treatment

Figure 1: Decision tree for selecting the appropriate palladium removal technique based on scale and solubility.

Module: Solid-Supported Scavengers (Recommended)

Why this works: Functionalized silica (e.g., SiliaMetS®) acts as a "super-ligand." The grafted thiols or thioureas bind Pd with higher affinity than your pyrimidine product. This method avoids emulsions and prevents product contamination.

Recommended Scavengers
Scavenger TypeFunctional GroupTarget Pd SpeciesBest Solvent Compatibility
SiliaMetS® Thiol Propylthiol (-SH)Pd(II), Pd(0)DCM, THF, Toluene, MeOH
SiliaMetS® TMT Trithiocyanuric AcidPd(II) (Highly specific)THF, DMF, EtOAc
SiliaMetS® Thiourea ThioureaPd(0), Pd(II)Ethanol, Water/Organic mix
Protocol A: Batch Mode Scavenging

Pre-requisite: Your product must be in solution.[2] If the reaction mixture is a slurry, dissolve it fully.

  • Loading Calculation:

    • Measure residual Pd (ICP-MS) or estimate based on catalyst loading (e.g., 5 mol%).

    • Add 4 equivalents of scavenger relative to the Pd content.

    • Rule of Thumb: If Pd content is unknown, add silica at 5-10% w/w relative to the crude product mass.

  • Incubation:

    • Add the scavenger to the reaction mixture.[2]

    • CRITICAL: Heat to 50–60°C . Room temperature scavenging is often too slow for pyrimidine complexes due to high activation energy for ligand exchange.

    • Stir vigorously for 4 hours .

  • Filtration:

    • Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

    • Wash the cake with the reaction solvent to recover entrained product.

  • Verification:

    • Test the filtrate.[3][4] If colored (brown/orange), Pd is likely still present.[4] Repeat if necessary.

Module: Aqueous Chelation Washes (Liquid-Liquid Extraction)

Why this works: Small molecule chelators like N-Acetyl Cysteine (NAC) are water-soluble but have high affinity for Pd. They "strip" the metal from the organic phase into the aqueous phase.

Protocol B: The NAC Wash

Best for: Large scale reactions where silica filtration is impractical.

  • Preparation:

    • Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine (NAC). Adjust pH to neutral (pH 7-8) with NaOH (NAC is acidic; low pH can protonate your pyrimidine, causing loss to the aqueous phase).

  • Execution:

    • Dilute your reaction mixture with a water-immiscible solvent (EtOAc or DCM).

    • Add the NAC solution (20% v/v ratio to organic phase).

    • Heat the biphasic mixture to 40-50°C for 30 minutes with vigorous stirring. Note: Heat is required to break the Pd-Pyrimidine bond.

  • Separation:

    • Cool and separate the layers. The Pd-NAC complex is usually dark red/brown and will migrate to the aqueous layer.

    • Repeat the wash until the aqueous layer is colorless.

Module: Troubleshooting & FAQs

Q: I used Thiol silica, but my Pd levels are still >100 ppm. Why? A: This is likely a "Solvent Effect."

  • Issue: If you are using strongly coordinating solvents like DMF or DMSO (common for fluoropyrimidines), the solvent competes with the scavenger.

  • Fix: Perform a solvent swap. Evaporate the DMF/DMSO and redissolve the crude in a non-coordinating solvent like Toluene or THF before adding the scavenger.

Q: Can I use Activated Carbon (Charcoal)? A: Proceed with caution.

  • Risk: Pyrimidines are flat, aromatic systems that intercalate well into the graphite sheets of activated carbon. You risk losing 10-20% of your product yield.

  • Mitigation: If you must use carbon, use Darco® KB-B (chemically activated, high porosity) and limit contact time to <1 hour.

Q: My product is 2-Fluoro-5-iodopyrimidine (starting material recovery). It's volatile/sublimable. How do I dry it after scavenging? A: 2-Fluoro-5-iodopyrimidine has a low melting point (~33-37°C).

  • Warning: Do not use high-vacuum ovens at elevated temperatures.

  • Protocol: After scavenging/washing, dry the organic phase with MgSO4, filter, and concentrate via rotary evaporation at <30°C .

Visualizing the Scavenging Mechanism

The following diagram illustrates the ligand exchange mechanism required to free the Pd from your pyrimidine product.

Mechanism cluster_0 Reaction Mixture cluster_1 Scavenging Event Pd Pd(II) Pyr Pyrimidine (Product) Pd->Pyr Coordination Silica SiliaMetS (Thiol) Pyr->Silica Displacement Silica->Pd High Affinity Binding Complex Stable Complex

Figure 2: Ligand exchange mechanism. The thiol functionality on the silica displaces the pyrimidine ligand due to the high affinity of Sulfur for Palladium.

References

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. European Medicines Agency.[3][5][6] [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Optimization

Technical Support Center: Fluorination of 5-Iododiazoniopyrimidine

Case ID: SCH-PYR-5I-F Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The "Pyrimidine Paradox" You are encountering low y...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SCH-PYR-5I-F Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Pyrimidine Paradox"

You are encountering low yields in the Schiemann fluorination of 5-iododiazoniopyrimidine (likely derived from 2-amino-5-iodopyrimidine). This is a known, high-difficulty transformation.

The Core Conflict: The classical Balz-Schiemann reaction relies on the thermal decomposition of a diazonium tetrafluoroborate salt (


) to generate a highly reactive aryl cation (

), which captures a fluoride ion.[1][2][3]
  • Issue 1 (Electronic): Pyrimidines are electron-deficient. The resulting diazonium salt is exceptionally electrophilic and prone to nucleophilic attack by any species other than fluoride (e.g., trace water, counter-ions).

  • Issue 2 (Thermal Instability): Heteroaromatic diazonium salts often decompose violently or non-productively (tar formation) at the temperatures required to break the

    
     bond, leading to radical scrambling rather than clean 
    
    
    
    fluorination.
  • Issue 3 (The Iodine Substituent): The C-I bond at the 5-position is sensitive. High-temperature radical pathways can lead to deiodination or scrambling, destroying your scaffold.

Module 1: Diagnostic Matrix (Root Cause Analysis)

Before altering your protocol, identify which failure mode matches your observation.

ObservationProbable CauseMechanistic Failure
Violent decomposition / Charring Thermal runawayThe decomposition temperature of the pyrimidine diazonium salt overlaps with its explosion threshold.
Formation of 5-iodo-2-hydroxypyrimidine HydrolysisThe heteroaryl cation is capturing

(from solvent/air) faster than

due to the "Hard/Soft" mismatch.
Recovery of starting material (Amine) Reduction (Dediazoniation)Radical hydrogen abstraction from solvent (e.g., THF, Ethanol).
Loss of Iodine (Product is 2-fluoropyrimidine) Radical ScramblingHomolytic cleavage of the C-I bond during high-temp decomposition.

Module 2: Strategic Protocol Optimization

Stop using the classical thermal isolation method. Isolating the 5-iododiazoniopyrimidine tetrafluoroborate salt is dangerous and inefficient. The crystal lattice energy often stabilizes the salt too well, requiring high T for decomposition, or the salt is so unstable it degrades on the filter.

Recommended System: Olah’s Reagent (In Situ)

Switch to Pyridinium Poly(hydrogen fluoride) (PPHF / Olah's Reagent) .[4]

  • Why: It acts as both solvent and reagent.[5] It provides a high concentration of

    
     in a non-aqueous environment, suppressing hydrolysis. It allows decomposition at lower temperatures (often 
    
    
    
    ) compared to solid
    
    
    salts.
Mechanism & Failure Pathways

The following diagram illustrates the competition between the desired pathway and the yield-killing side reactions.

G Amine 5-Iodo-2-aminopyrimidine Diazonium Diazonium Species [Ar-N2]+ Amine->Diazonium NaNO2 / HF-Py (Diazotization) Cation Heteroaryl Cation [Ar]+ Diazonium->Cation -N2 (Thermal/SN1) Radical Aryl Radical [Ar•] Diazonium->Radical -N2 (SET/Radical) Product TARGET: 2-Fluoro-5-iodopyrimidine Cation->Product + F- (Olah's) Phenol Hydrolysis: 2-Hydroxy-5-iodopyrimidine Cation->Phenol + H2O (Moisture) Reduced Reduction: 5-Iodopyrimidine Radical->Reduced + H• (Solvent) Deiodo Deiodination: 2-Fluoropyrimidine Radical->Deiodo Iodine Scrambling

Figure 1: Mechanistic bifurcation in pyrimidine fluorination. Note that the heteroaryl cation is extremely unstable, making it highly susceptible to moisture (Red path).

Module 3: Optimized Experimental Protocol

Safety Warning: HF-Pyridine is highly corrosive and toxic. Use PFA/PTFE labware. No glass. Full PPE + Calcium Gluconate gel on standby.

Reagents:
  • Substrate: 5-iodo-2-aminopyrimidine (1.0 equiv)

  • Reagent: Olah's Reagent (70% HF in Pyridine) - Acts as solvent

  • Nitrosating Agent: Solid

    
     (1.2 equiv) or 
    
    
    
    -Butyl Nitrite (1.5 equiv)
Workflow:
  • Vessel Prep: Use a Teflon (PFA) flask with a magnetic stir bar.

  • Dissolution: Charge the amine (1 mmol) and cool to -10°C (Ice/Salt bath).

  • Acid Addition: Add Olah's reagent (2-3 mL/mmol) dropwise. Exothermic.

  • Diazotization:

    • Option A (Standard): Add dry, powdered

      
       in small portions over 30 mins.
      
    • Option B (Anhydrous): Add

      
      -Butyl Nitrite dropwise. (Preferred to minimize water generation).
      
  • Reaction: Stir at -10°C for 1 hour, then allow to warm to Room Temperature (20-25°C).

    • Critical Checkpoint: Do not heat above 40°C unless absolutely necessary. Pyrimidine diazoniums often decompose spontaneously at RT in HF-Py to give the fluoride.

  • Quenching: Pour the reaction mixture onto crushed ice/water containing excess

    
     or 
    
    
    
    to neutralize HF.
  • Extraction: Extract immediately with DCM or Ether. The product is likely volatile; do not rotovap to dryness under high vacuum.

Module 4: Troubleshooting FAQs

Q: I still see low yields (<30%). The product seems to decompose during workup. A: The 2-fluoro-5-iodopyrimidine product is reactive. It is susceptible to nucleophilic aromatic substitution (


) by water or hydroxide during the quench.
  • Fix: Quench into a buffered solution (pH 7), not strong base. Extract rapidly. Keep the organic layer cold.

Q: The reaction turns into a black tar immediately upon warming. A: This indicates radical polymerization.

  • Fix: Add a radical scavenger? No, that might inhibit the reaction if it has radical character. Instead, dilute the reaction. High concentration favors intermolecular coupling (tar). Dilute the Olah's reagent with DCM (1:1) to space out the reactive intermediates.

Q: Can I use


 (Tetrafluoroboric acid) instead of HF-Pyridine? 
A:  Only if you modify the solvent. Aqueous 

will lead to hydrolysis (hydroxy-pyrimidine).
  • Fix: Use organic solvents . Dissolve the amine in THF or DCM, add

    
     (etherate), and diazotize with an alkyl nitrite (
    
    
    
    ). This generates the salt in organic media.[3] Then, heat gently to decompose. This is the "Non-Aqueous Schiemann."

Q: I am losing the Iodine atom. A: The C-I bond is homolytically cleaving.

  • Fix: Lower the temperature. If the reaction requires 60°C+ to decompose, the iodine will not survive. You must use a Photochemical Schiemann approach. Irradiate the diazonium salt (in

    
    ) with UV-Vis light at 0°C. This promotes 
    
    
    
    loss without the thermal energy required to break the C-I bond.

Module 5: Decision Workflow

Follow this logic gate to select your next experiment.

Workflow Start Start: 5-Iodo-2-aminopyrimidine Choice Choose Method Start->Choice Traditional Traditional Aqueous (HBF4 / NaNO2) Choice->Traditional High Risk Olah Olah's Reagent (HF-Pyridine) Choice->Olah Recommended NonAq Non-Aqueous (tBuONO / BF3-Et2O) Choice->NonAq Alternative Fail1 FAIL: Hydrolysis (OH product) Traditional->Fail1 Water present Fail2 FAIL: Low Yield / Tar Olah->Fail2 Overheating Success Isolate Product (Cold Extraction) Olah->Success Standard Protocol NonAq->Success If kept anhydrous

Figure 2: Protocol Selection Guide. Note that the Traditional Aqueous method is marked "High Risk" for this specific substrate.

References

  • Balz, G.; Schiemann, G. (1927).[1] "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft, 60(5), 1186–1190. Link

  • Olah, G. A.; Welch, J. T.; Vankar, Y. D.; Nojima, M.; Kerekes, I.; Olah, J. A. (1979). "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions."[4] The Journal of Organic Chemistry, 44(22), 3872–3881. Link

  • Doyle, M. P.; Bryker, W. J. (1979). "Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of aryl chlorides, bromides, and iodides from arylamines by reaction with alkyl nitrites and anhydrous copper(II) halides." The Journal of Organic Chemistry, 44(9), 1572–1574. (Foundational work on non-aqueous diazotization). Link

  • Furuya, T.; Kamlet, A. S.; Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature, 473, 470–477. (Review of modern catalytic alternatives). Link

  • Laali, K. K.; Gettwert, V. J. (2001). "Fluorination of deactivated aromatic compounds with Selectfluor™ in ionic liquids." Journal of Fluorine Chemistry, 107(1), 31-34. (Alternative electrophilic fluorination strategies). Link

Sources

Troubleshooting

Optimizing base and solvent for 2-Fluoro-5-iodopyrimidine Suzuki coupling

Ticket Subject: Optimization of Base & Solvent Systems for Suzuki-Miyaura Coupling of 2-Fluoro-5-iodopyrimidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Triage: The Subst...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Base & Solvent Systems for Suzuki-Miyaura Coupling of 2-Fluoro-5-iodopyrimidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Triage: The Substrate Reactivity Profile

Before optimizing, you must understand the specific "danger zones" of your molecule. 2-Fluoro-5-iodopyrimidine presents a classic chemoselectivity paradox :

  • Site A (C5-Iodine): This is your desired reaction center. The C-I bond is weak and undergoes Oxidative Addition (OA) with Palladium readily.

  • Site B (C2-Fluorine): This is your liability. The pyrimidine ring is electron-deficient, withdrawing electron density from the carbons. The C2 position, flanked by two nitrogens and a highly electronegative fluorine, is exceptionally electrophilic. It is a prime target for Nucleophilic Aromatic Substitution (SNAr) .

The Core Problem: Most Suzuki bases (hydroxides, alkoxides) are nucleophiles. If they attack C2, you lose your fluorine and generate a 2-hydroxy or 2-alkoxy impurity.

Troubleshooting Modules (FAQs)

Module A: "My Fluorine is disappearing (SNAr Competition)"

User Report: I am getting the coupled product, but the fluorine has been replaced by an -OH or -OEt group.

Root Cause: Your base or solvent is acting as a nucleophile at the C2 position. This often happens with strong bases (NaOH, KOtBu) or nucleophilic solvents (MeOH, EtOH) at high temperatures.

Diagnostic & Solution Protocol:

VariableCurrent Setting (Problematic)Recommended AdjustmentTechnical Rationale
Base Hydroxides (NaOH, KOH) or Alkoxides (KOtBu, NaOMe)Switch to Carbonates or Phosphates (K₃PO₄, Cs₂CO₃, Na₂CO₃)Carbonates/phosphates are sufficiently basic to activate the boronic acid but are poor nucleophiles for SNAr attack at C2.
Solvent Alcohols (MeOH, EtOH) or high-water ratioAprotic / Low-Water Systems (Dioxane, Toluene, DME)Alcohols will directly attack C2. Water, in the presence of base, generates OH⁻ which attacks C2.
Temp > 100°CLower to 60-80°C SNAr has a higher activation energy than Pd-catalyzed coupling. Lower heat favors the catalyst.

Pro-Tip: If SNAr persists even with weak bases, switch to anhydrous conditions . Use CsF (Cesium Fluoride) as the base in dry THF or Toluene. The fluoride anion activates the boronate species without introducing a nucleophile that changes the substrate structure.

Module B: "The reaction is stalling / Low Conversion"

User Report: I see starting material remaining. The catalyst seems dead.

Root Cause: The base might be too weak to activate the boronic acid (transmetallation failure), or the catalyst has deactivated (protodeboronation of the boronic acid).

Diagnostic & Solution Protocol:

VariableCurrent Setting (Problematic)Recommended AdjustmentTechnical Rationale
Base NaHCO₃ or weak CarbonatesUpgrade to K₃PO₄ or Cs₂CO₃ Potassium phosphate is more basic than carbonate in organic media and often drives difficult transmetallations.
Water Anhydrous (without Fluoride source)Add trace water (1-5%) Suzuki coupling requires a "shuttle" base. If not using CsF, a small amount of water is necessary to solubilize the inorganic base.
Additive NoneAdd Ag₂O (Silver Oxide) Ag₂O can accelerate coupling and suppress SNAr by acting as a non-nucleophilic activator [1].

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired Suzuki cycle and the parasitic SNAr pathway.

Suzuki_Mechanism cluster_danger Danger Zone (C2 Reactivity) SM 2-Fluoro-5-iodopyrimidine Pd_Int Oxidative Addition (Pd-Ar-I) SM->Pd_Int Pd(0) SNAr_Impurity S_NAr Byproduct (2-OH / 2-OR) SM->SNAr_Impurity Nucleophilic Attack (OH-, OR-) at C2 TransMet Transmetallation (Base Required) Pd_Int->TransMet R-B(OH)2 Product Desired Product (C-C Bond Formed) TransMet->Product Reductive Elimination

Caption: Kinetic competition between the desired Pd-catalyzed cycle (Yellow/Green) and the parasitic Nucleophilic Aromatic Substitution (Red) at the C2 position.

Standard Operating Procedures (SOPs)

Based on the reactivity profile, we recommend two distinct protocols. Start with Protocol A ; move to Protocol B only if hydrolysis is observed.

Protocol A: The "Standard" (Robust & Scalable)

Best for: Initial screening, cost-effective scale-up.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Base: K₃PO₄ (2.0 - 3.0 equivalents).

    • Why: Phosphate offers a higher basicity than carbonate but is less nucleophilic than hydroxide.

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).

    • Why: The bidentate ligand (dppf) prevents β-hydride elimination and is robust against air/moisture.

  • Conditions: Heat to 80°C under N₂/Ar atmosphere. Monitor by LCMS at 2 hours.

Protocol B: The "Anhydrous" (High Sensitivity)

Best for: Substrates where the C2-Fluorine is being hydrolyzed rapidly.

  • Solvent: Anhydrous THF or Toluene.

  • Base: CsF (Cesium Fluoride) (2.0 - 3.0 equivalents).

    • Why: "Anhydrous Suzuki" conditions.[1][2][3] The fluoride activates the boronic acid/ester forming a boronate-fluoride complex, facilitating transmetallation without generating OH⁻ ions [2].

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ + PCy₃.

  • Conditions: Reflux (THF: 66°C, Toluene: 90°C) under strict inert atmosphere.

Decision Tree for Optimization

Use this logic flow to guide your experimental design.

Decision_Tree Start Start Optimization Check_Impurity Analyze Crude (LCMS) Check for Impurities Start->Check_Impurity Success High Yield (>80%) Fluorine Intact Check_Impurity->Success Clean Hydrolysis Impurity: 2-Hydroxy/Alkoxy (S_NAr Attack) Check_Impurity->Hydrolysis Mass = Product - F + OH Low_Conv Low Conversion (SM Remaining) Check_Impurity->Low_Conv SM Present Fix_Hydrolysis Action: Switch to Anhydrous Use CsF / Toluene Hydrolysis->Fix_Hydrolysis Fix_LowConv Action: Increase Base Strength (Na2CO3 -> K3PO4) Or Change Ligand (SPhos) Low_Conv->Fix_LowConv Fix_Hydrolysis->Check_Impurity Fix_LowConv->Check_Impurity

Caption: Troubleshooting logic flow. Identify the failure mode (Hydrolysis vs. Stalling) to select the correct remediation strategy.

References

  • BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from

  • Wade, J. V., & Krueger, C. A. (2003).[4] Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.[4] Journal of Combinatorial Chemistry, 5(3), 267-272.[4] Link

  • Lian, X., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions.Link

Sources

Optimization

How to improve the stability of 2-Fluoro-5-iodopyrimidine in solution

The following guide serves as a specialized Technical Support Center for researchers working with 2-Fluoro-5-iodopyrimidine . It is structured to address the specific chemical vulnerabilities of this molecule—namely, the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Fluoro-5-iodopyrimidine . It is structured to address the specific chemical vulnerabilities of this molecule—namely, the susceptibility of the C2-fluorine to nucleophilic attack and the photosensitivity of the C5-iodine bond.

Part 1: Executive Summary & Core Directives

2-Fluoro-5-iodopyrimidine (CAS: 697300-79-1) is a highly reactive intermediate used frequently in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.[1] Its dual-halogenated nature makes it chemically versatile but inherently unstable in solution.[1]

The Golden Rules of Stability:

  • Exclude Water: The C2-position is highly electrophilic.[1] Moisture initiates rapid hydrolysis.[1]

  • Exclude Light: The C5-iodine bond is photosensitive.[1][2] UV/Visible light triggers deiodination.[1]

  • Control Temperature: Store stock solutions at -80°C for long-term viability.

  • Avoid Bases in Storage: Basic pH dramatically accelerates defluorination.[1]

Part 2: The Chemistry of Instability (Why It Degrades)

To preserve this molecule, you must understand the two distinct mechanisms driving its degradation.[1]

Nucleophilic Aromatic Substitution (SNAr) at C2

The pyrimidine ring is electron-deficient due to the two nitrogen atoms.[1] The fluorine atom at the 2-position is highly activated for nucleophilic displacement.[1]

  • The Enemy: Water (H₂O), Hydroxide (OH⁻), Amines, Thiols.[1]

  • The Mechanism: Water attacks the C2 carbon, forming a Meisenheimer complex, followed by the elimination of fluoride (F⁻).

  • The Result: Conversion to 5-iodo-2(1H)-pyrimidinone (inactive impurity).[1]

Photolytic Deiodination at C5

The Carbon-Iodine (C-I) bond is the weakest bond in the molecule.[1]

  • The Enemy: UV and visible light.[1]

  • The Mechanism: Homolytic cleavage of the C-I bond generates a radical intermediate.[1]

  • The Result: Formation of 2-fluoropyrimidine and free iodine (I₂), which causes the solution to turn yellow/brown.

Part 3: Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes for this compound in solution.

DegradationPathways Compound 2-Fluoro-5-iodopyrimidine (Active) HydrolysisProduct 5-Iodo-2(1H)-pyrimidinone (Inactive) Compound->HydrolysisProduct Hydrolysis (S_NAr) Requires: H₂O / OH⁻ Accelerated by: Basic pH PhotoProduct 2-Fluoropyrimidine + Free Iodine (I₂) Compound->PhotoProduct Photolysis Requires: UV/Vis Light Indicator: Yellow Color Water Moisture/High pH Water->Compound Light Light Exposure Light->Compound

Figure 1: Dual degradation pathways.[1] The C2-F bond is susceptible to hydrolysis (red path), while the C5-I bond is susceptible to photolysis (yellow path).

Part 4: Optimized Handling Protocols

Solubilization & Storage Workflow
ParameterRecommendationTechnical Rationale
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)DMSO dissolves the compound well (up to ~100 mg/mL).[1] Crucial: Use a fresh, anhydrous bottle.[1] DMSO is hygroscopic; "wet" DMSO will hydrolyze the compound over time.[1]
Concentration 10 - 50 mM Higher concentrations are generally more stable than dilute ones, as the relative ratio of solute to potential impurities (like trace water) is better.[1]
Container Amber Glass Vials with Teflon-lined capsAmber glass blocks UV light.[1] Teflon prevents leaching and provides a tight seal against moisture.[1]
Temperature -80°C (Preferred) or -20°CAt -80°C, chemical kinetics are virtually arrested.[1] Stability is ~6 months at -80°C vs. ~1 month at -20°C.
Freeze/Thaw Single-Use Aliquots Repeated temperature cycling causes condensation inside the vial, introducing water.[1]
Step-by-Step Preparation Guide
  • Preparation: Bring the solid compound and anhydrous DMSO to room temperature before opening to prevent water condensation on the cold solid.

  • Dissolution: Dissolve the calculated mass in anhydrous DMSO. Vortex briefly.

    • Note: Sonicate only if necessary and keep it brief to avoid heating.[1]

  • Aliquoting: Immediately dispense into small, amber aliquots (e.g., 50 µL or 100 µL) sufficient for a single experiment.

  • Sealing: Cap tightly. Parafilm is recommended for long-term storage.[1]

  • Storage: Place immediately in a -80°C freezer.

Part 5: Troubleshooting & FAQs

Q1: My stock solution has turned from colorless to light yellow. Is it still usable?

Diagnosis: Iodine Liberation. The yellow color indicates the release of elemental iodine (I₂), suggesting that photolysis (light damage) or oxidation has occurred at the C5 position.

  • Action: If the color is faint, check purity via LC-MS. If the peak area for the parent compound is >95%, it may still be usable for qualitative work.[1] For quantitative kinetics or sensitive biological assays, discard it .

  • Prevention: Ensure you are using amber vials and working in low-light conditions.

Q2: I see a precipitate after thawing my DMSO stock. What happened?

Diagnosis: Moisture Contamination or "Salting Out". 2-Fluoro-5-iodopyrimidine is hydrophobic.[1] If moisture entered the vial (due to a loose cap or hygroscopic DMSO), the solubility decreases, forcing the compound out of solution. Alternatively, the precipitate could be the hydrolysis product (pyrimidinone), which often has different solubility properties.[1]

  • Action: Centrifuge the vial. Analyze the supernatant and the pellet (redissolved) separately by LC-MS. If the pellet is the hydrolysis product, the stock is compromised.[1]

  • Prevention: Use single-use aliquots to avoid repeated opening of the vial.

Q3: Can I dilute this compound in PBS or cell culture media for storage?

Answer: Absolutely Not. Aqueous buffers (PBS) and media contain water (nucleophile) and often have a pH of 7.[1]4. At this pH, the hydrolysis of the C2-fluorine will proceed, albeit slower than at pH 9, but significant degradation will occur over hours/days.[1]

  • Protocol: Perform the dilution from DMSO into the aqueous buffer immediately prior to use (within 15 minutes). Do not store the aqueous dilution.[1]

Q4: I need to run a reaction at 80°C. Will the molecule survive?

Answer: Conditional Yes. Thermal stability depends heavily on the solvent and pH.[1]

  • In Anhydrous Organic Solvent (e.g., Toluene, Dioxane): Stable.[1][3]

  • In Water/Alcohol Mixtures: High risk of hydrolysis.[1]

  • Advice: If heating is required in a nucleophilic solvent, ensure the reaction with your desired target is faster than the background hydrolysis.[1] Use a base that is non-nucleophilic (e.g., Cs₂CO₃ or DIPEA) rather than hydroxide or alkoxides if possible.[1]

Part 6: Recommended Analytical Workflow

Use this flowchart to validate the integrity of your compound before critical experiments.

QC_Workflow Start Thaw Aliquot VisualCheck Visual Inspection Start->VisualCheck Color Yellow/Brown? VisualCheck->Color Check 1 Precipitate Cloudy/Solid? VisualCheck->Precipitate Check 2 LCMS LC-MS Analysis (C18 Column, Acidic Mobile Phase) VisualCheck->LCMS Clear (Pass) Color->LCMS Yes (Iodine Release) Precipitate->LCMS Yes (Hydrolysis/Agg.) Decision Purity > 95%? LCMS->Decision Use Proceed to Experiment Decision->Use Yes Discard Discard & Thaw New Lot Decision->Discard No

Figure 2: Quality Control Decision Tree. Visual cues (color, turbidity) are early warning signs, but LC-MS is the definitive validation method.

References

  • MedChemExpress . 2-Fluoro-5-iodopyridine Safety & Handling. Retrieved from (Extrapolated storage data for halogenated N-heterocycles).[1]

  • PubChem . 2-Fluoro-5-iodopyrimidine Compound Summary. National Library of Medicine.[1] Retrieved from .[1]

  • Fisher Scientific . Safety Data Sheet: 2-Chloro-5-fluoropyrimidine. (Analogous stability data for halopyrimidines). Retrieved from .[1]

  • Sigma-Aldrich . Product Specification: 2-Fluoro-5-iodopyridine. Retrieved from .[1][4]

  • National Institutes of Health . Light-Sensitive Injectable Prescription Drugs.[1] (General guidelines for photosensitive iodinated compounds). Retrieved from .[1]

Sources

Troubleshooting

Technical Support Center: Purification of Polar 2-Fluoro-5-iodopyrimidine Derivatives

[1] Case ID: PYR-F-I-505 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are ob...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PYR-F-I-505 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing yield loss, "ghost peaks," or severe streaking during the purification of 2-Fluoro-5-iodopyrimidine derivatives.

While the 5-iodo position provides excellent utility for cross-coupling (Suzuki-Miyaura, Sonogashira), the 2-fluoro substituent on the electron-deficient pyrimidine ring creates a specific vulnerability: it is a "spring-loaded" leaving group, highly susceptible to Nucleophilic Aromatic Substitution (


) .

This guide moves beyond standard protocols to address the specific physicochemical traps inherent to this scaffold.

Module 1: The "Ghost Peak" Phenomenon (Chemical Stability)

Q: Why does a new, polar impurity appear during purification, even if the crude looked clean?

A: You are likely generating the impurity on the column.

The 2-fluoro position is activated by the electron-withdrawing nitrogen atoms of the ring. Standard flash silica (pH ~5.0–6.[1]0) is acidic enough to protonate a ring nitrogen, further activating the C2 position. If any moisture is present (in the silica or solvent), water acts as a nucleophile, displacing the fluoride to form 2-hydroxy-5-iodopyrimidine (or its tautomer, 5-iodopyrimidin-2(1H)-one).[1]

This byproduct is significantly more polar than your target, often eluting as a broad "ghost peak" or remaining stuck to the baseline.

Mechanism of On-Column Hydrolysis

The following diagram illustrates the failure mode occurring inside your silica cartridge:

SNAr_Mechanism Start 2-Fluoro-5-iodo pyrimidine Acid Acidic Silica (Protonation) Start->Acid Adsorption Activated Activated Intermediate Acid->Activated Ring Activation Product 2-Hydroxy-5-iodo pyrimidine (Impurity) Activated->Product SNAr Hydrolysis (-HF) Water H2O / OH- (Nucleophile) Water->Activated Trace Moisture

Figure 1: Mechanism of acid-catalyzed hydrolysis on silica gel.[1] The acidic surface activates the ring, facilitating water attack at the C2 position.

Module 2: Chromatographic Troubleshooting

Q: My compound streaks badly on silica. Should I use Methanol?

A: Avoid Methanol if possible. While Methanol is polar, it is also nucleophilic.[1] In the presence of acidic silica or elevated temperatures, Methanol can displace the Fluorine to form the 2-methoxy derivative.

Recommended Mobile Phase: Dichloromethane (DCM) / Ethyl Acetate (EtOAc) or Hexane / EtOAc.[1]

Q: How do I stop the streaking and decomposition?

A: You must neutralize the stationary phase. The interaction between the basic pyrimidine nitrogens and acidic silanols causes the streaking.

Protocol: The "TEA-Buffered" Silica Method

Do not just add Triethylamine (TEA) to your solvent bottle.[1] Follow this specific sequence to ensure the column is passivated before your compound touches it.[1]

  • The Pre-Wash (Critical):

    • Prepare a solution of 10% Triethylamine (TEA) in your weak solvent (e.g., Hexane or DCM).[1]

    • Flush the column with 2 Column Volumes (CV) of this solution.

    • Why? This saturates the active silanol sites (

      
      ).[1]
      
  • The Equilibration:

    • Switch to your starting mobile phase (e.g., 100% Hexane or 95% Hexane/5% EtOAc) containing 1% TEA .[1]

    • Flush for 2 CVs to remove excess free amine.[1]

  • The Run:

    • Maintain 1% TEA in both Solvent A and Solvent B throughout the gradient.

    • Note: TEA is volatile and can be removed under vacuum, unlike non-volatile buffers.[1]

Q: When should I switch to Reverse Phase (C18)?

If the TEA-buffered normal phase still results in yield loss, switch to C18.

C18 Strategy:

  • Stationary Phase: C18-bonded silica (neutral, no free silanols).[1]

  • Mobile Phase: Water / Acetonitrile.[1]

  • Buffer: Use 0.1% Formic Acid or Ammonium Bicarbonate (pH 7.4).[1]

    • Caution: Avoid high pH (>8) buffers, which will instantly hydrolyze the C-F bond.[1]

Module 3: Solubility & Workup Guide

Q: I cannot dissolve my sample for loading. What solvent should I use?

A: 2-Fluoro-5-iodopyrimidines often exhibit "brick-dust" solubility—poor in non-polar solvents, poor in water.[1]

Data: Solubility Profile & Loading Strategy

SolventSolubilityApplicationRisk Factor
DCM HighLiquid Loading Low (Excellent for evaporation)
DMSO HighC18 Loading High (Difficult to remove; may carry impurities)
Hexane Very LowCrystallization Low
Methanol ModerateAvoid High (

risk: Methanolysis)
Water NegligibleWorkup Moderate (Hydrolysis at extreme pH)
Q: Can I avoid chromatography entirely?

A: Yes, and this is often preferred for scale-up.[1] Because the impurities (hydrolysis products) are significantly more polar, they can often be removed via trituration rather than recrystallization.

Trituration Protocol:

  • Dissolve crude solid in minimal hot EtOAc or DCM.[1]

  • Slowly add 5–10 equivalents of Heptane or Hexane .

  • Cool to 0°C.

  • The 2-fluoro-5-iodopyrimidine should crystallize out, while polar impurities (and oligomers) often remain in the supernatant or oil out separately.[1]

Summary: The Decision Tree

Use this logic flow to determine your purification strategy.

Decision_Tree Start Crude Mixture 2-F-5-I-Pyrimidine TLC TLC Check: Does it streak? Start->TLC Streak_Yes Yes: Silanol Interaction TLC->Streak_Yes Tailing Streak_No No: Clean Spot TLC->Streak_No Rf > 0.3 Method_B TEA-Buffered Silica (See Protocol) Streak_Yes->Method_B Method_A Standard Flash (Hex/EtOAc) Streak_No->Method_A Check_Yield Yield < 50%? Method_B->Check_Yield Method_C Reverse Phase (C18) (Water/ACN) Hydrolysis Hydrolysis Detected (Switch to C18) Check_Yield->Hydrolysis Yes Hydrolysis->Method_C

Figure 2: Purification workflow decision matrix. Priority is given to buffering silica to prevent streaking and hydrolysis.

References

  • PubChem. 2-Fluoro-5-iodopyrimidine Compound Summary. National Library of Medicine.[1] [Link]

  • Biotage. Successful Flash Chromatography: A Stationary Phase Decision Matrix. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Mechanism. [Link]

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography (Deactivating Silica). [Link][1]

Sources

Optimization

Technical Support Center: NMR Analysis of 2-Fluoro-5-iodopyrimidine

Welcome to the technical support center for the analysis of 2-Fluoro-5-iodopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Fluoro-5-iodopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this key synthetic intermediate by Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.

Introduction: The Challenge of Purity in Halogenated Heterocycles

2-Fluoro-5-iodopyrimidine is a valuable building block in medicinal chemistry, prized for its unique electronic properties and versatile reactivity. However, its synthesis and handling can introduce a range of impurities, from residual starting materials and solvents to byproducts of side reactions and degradation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. The presence of both fluorine and iodine, along with the nitrogen-rich pyrimidine core, results in characteristic NMR spectra that are highly sensitive to the compound's chemical environment. This sensitivity, while powerful, can also lead to complex spectra that require careful interpretation.

This guide provides a structured, question-and-answer approach to common issues encountered during the NMR analysis of 2-Fluoro-5-iodopyrimidine, blending theoretical principles with practical, field-proven solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: What are the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for pure 2-Fluoro-5-iodopyrimidine?

Answer:

Understanding the baseline NMR spectrum of pure 2-Fluoro-5-iodopyrimidine is the first and most critical step in identifying any deviations that may signal the presence of impurities. The chemical shifts are influenced by the electronegativity of the fluorine and iodine atoms, as well as the aromatic and electron-deficient nature of the pyrimidine ring.

Expected NMR Data for 2-Fluoro-5-iodopyrimidine:

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) in Hz Assignment
¹H ~8.8 - 8.6Doublet (d)³J(H-F) ≈ 2-3 HzH-4, H-6
¹³C ~163 (d)Doublet¹J(C-F) ≈ 230-250 HzC-2
~160 (d)Doublet³J(C-F) ≈ 4-6 HzC-4, C-6
~90 (d)Doublet⁴J(C-F) ≈ 2-4 HzC-5
¹⁹F ~ -65 to -75Triplet (t)³J(F-H) ≈ 2-3 HzF-2

Note: These are approximate values and can vary depending on the solvent, concentration, and instrument parameters. It is always recommended to run a reference standard under your experimental conditions for precise comparison.

Causality Behind the Spectral Features:

  • ¹H NMR: The two equivalent protons at the 4 and 6 positions are deshielded due to the electron-withdrawing nature of the nitrogen atoms and the fluorine substituent. They appear as a doublet due to coupling with the fluorine atom at the 2-position.

  • ¹³C NMR: The carbon directly attached to the fluorine (C-2) exhibits a large one-bond coupling constant (¹J(C-F)), a hallmark of C-F bonds. The other ring carbons also show smaller couplings to the fluorine atom. The C-5 carbon, bonded to the heavy iodine atom, is significantly shielded.

  • ¹⁹F NMR: The fluorine nucleus is sensitive to its environment and couples with the two adjacent protons (H-4 and H-6), resulting in a triplet.[1][2]

FAQ 2: I see unexpected peaks in my ¹H NMR spectrum. What are the likely impurities?

Answer:

The appearance of unexpected signals in your ¹H NMR spectrum is a common issue. These can arise from several sources, including residual starting materials, byproducts from the synthesis, or common laboratory solvents.

Troubleshooting Workflow for Unexpected ¹H NMR Signals:

Caption: Workflow for identifying unknown peaks in a ¹H NMR spectrum.

Step-by-Step Guide:

  • Rule out Common Solvents: Before delving into complex chemical impurities, always check for signals from common laboratory solvents that may have been used during synthesis or workup. Consult established tables of NMR solvent impurities.[3] Common culprits include acetone (~2.17 ppm in CDCl₃), ethyl acetate (quartet at ~4.12 ppm, triplet at ~1.26 ppm in CDCl₃), and dichloromethane (~5.30 ppm in CDCl₃).

  • Evaluate the Synthetic Route: The most likely process-related impurities are unreacted starting materials or byproducts.

    • Starting Material (e.g., 2-Fluoropyrimidine): If 2-Fluoro-5-iodopyrimidine is synthesized by direct iodination of 2-fluoropyrimidine, you might see residual starting material. The ¹H NMR of 2-fluoropyrimidine shows a multiplet around 8.4 ppm (H-6), a multiplet around 8.2 ppm (H-4), and a multiplet around 7.2 ppm (H-5).

    • Byproducts:

      • Over-iodination: Depending on the reaction conditions, di-iodinated species such as 2-fluoro-4,5-diiodopyrimidine could be formed. This would lead to a singlet in the aromatic region of the ¹H NMR.

      • Hydrolysis: The fluorine at the 2-position can be susceptible to hydrolysis under certain conditions, leading to 2-hydroxy-5-iodopyrimidine. The ¹H NMR of this compound would show two singlets in the aromatic region.

  • Consider Degradation: Halogenated compounds can be sensitive to light and air. Degradation could lead to de-iodination, reforming 2-fluoropyrimidine, or other decomposition products.

Confirmatory Experiments:

  • Spiking Experiment: The most straightforward way to confirm the identity of a suspected impurity is to add a small amount of the pure suspected compound to your NMR sample and re-acquire the spectrum. If the peak increases in intensity, you have confirmed its identity.

  • 2D NMR Spectroscopy: If the impurity is unknown, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for determining its structure by revealing proton-proton and proton-carbon correlations, respectively.

FAQ 3: My ¹⁹F NMR spectrum shows more than one signal. What does this indicate?

Answer:

The ¹⁹F nucleus is exceptionally sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for detecting even minor structural variations.[2][4] Multiple signals in the ¹⁹F NMR spectrum of 2-Fluoro-5-iodopyrimidine almost certainly indicate the presence of other fluorine-containing species.

Potential Sources of Multiple ¹⁹F NMR Signals:

Potential Impurity Expected ¹⁹F Chemical Shift (relative to 2-Fluoro-5-iodopyrimidine) Reasoning
2-FluoropyrimidineDifferent chemical shiftThe electronic environment of the fluorine is altered by the replacement of the iodine atom with a proton.
2-Fluoro-4,5-diiodopyrimidineDifferent chemical shiftThe addition of a second iodine atom will further influence the electron density around the fluorine.
2,5-DifluoropyrimidineA second fluorine signal will be presentIf a side reaction leads to the replacement of iodine with fluorine.

Troubleshooting Strategy:

  • Correlate with ¹H NMR: Examine the ¹H NMR spectrum for corresponding impurity peaks. The integration of the impurity peaks in both the ¹H and ¹⁹F spectra should be consistent.

  • Check Starting Materials: If your synthesis starts from a fluorinated precursor, ensure its purity.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the molecular weights of the impurities, providing crucial clues to their structures.

FAQ 4: The coupling patterns in my spectra are complex and difficult to interpret. What should I do?

Answer:

Complex coupling patterns in the NMR spectra of halogenated heterocycles are common due to long-range couplings.[5]

Experimental Approaches to Simplify Complex Spectra:

Sources

Troubleshooting

Technical Support Center: Efficient Removal of Tin Reagents from Stille Coupling with 2-Fluoro-5-iodopyrimidine

Welcome to the technical support guide for post-reaction work-up of Stille couplings, specifically tailored for researchers working with halogenated heterocycles like 2-Fluoro-5-iodopyrimidine. This document provides in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for post-reaction work-up of Stille couplings, specifically tailored for researchers working with halogenated heterocycles like 2-Fluoro-5-iodopyrimidine. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy. Our goal is to empower you to achieve high purity for your target compounds, a critical step in drug development and materials science.

The Stille reaction is a powerful tool for carbon-carbon bond formation due to the stability and functional group tolerance of organostannane reagents.[1] However, a significant drawback is the presence of toxic organotin byproducts that must be meticulously removed.[1][2][3] For pharmaceutical applications, reducing these residues to parts-per-million (ppm) levels is a safety and regulatory necessity.[4] This guide will address the unique challenges presented by a polar, potentially coordinating substrate like 2-Fluoro-5-iodopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the typical tin byproducts I need to remove?

A1: The most common byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnI) from the coupling reaction and potentially unreacted tetraalkyltin starting material. If your reaction conditions involve tin hydrides, you might also contend with hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[5]

Q2: My standard aqueous potassium fluoride (KF) wash isn't completely removing the tin residues. Why might this be happening with my 2-Fluoro-5-iodopyrimidine product?

A2: Several factors could be at play. The nitrogen atoms in the pyrimidine ring can coordinate with the tin species, altering their solubility and making them more difficult to separate. Additionally, if your product has some water solubility, you may lose product during the aqueous wash. Incomplete precipitation of the tin fluoride or the formation of emulsions during extraction can also trap organotin residues in the organic layer.[2][6]

Q3: I'm observing co-elution of my product and tin byproducts during flash chromatography. What can I do?

A3: This is a common issue when the polarity of the product and the tin byproducts are similar.[2] For polar, nitrogen-containing compounds, this can be particularly challenging. Modifying your chromatography conditions is key. Consider using a neutral or basic alumina column or deactivating your silica gel with triethylamine.[1][2][7] Another effective strategy is to use a stationary phase impregnated with potassium carbonate (K₂CO₃).[2][4]

Q4: Are there tin-free alternatives to the Stille coupling?

A4: Yes, the Suzuki coupling, which uses generally less toxic boronic acids, is a popular alternative.[2] However, the Stille reaction often offers advantages in terms of the stability and broad functional group tolerance of the organostannane reagents.[1][2]

Troubleshooting and Optimization Guide

This section delves deeper into the causality behind common purification challenges and provides a logical framework for selecting the most appropriate work-up strategy.

Visualizing Your Purification Strategy

The choice of purification method depends on the properties of your product and the nature of the tin impurities.

G start Crude Stille Reaction Mixture product_prop Assess Product Polarity & Solubility start->product_prop polar_sol Product is Polar/ Water-Soluble? product_prop->polar_sol Polar nonpolar_insol Product is Nonpolar/ Water-Insoluble? product_prop->nonpolar_insol Nonpolar chrom_k2co3 Chromatography on K₂CO₃-impregnated Silica polar_sol->chrom_k2co3 aq_kf Aqueous KF Wash nonpolar_insol->aq_kf final_product Purified Product chrom_k2co3->final_product emulsion Emulsion Forms? aq_kf->emulsion precipitate Precipitate Forms? aq_kf->precipitate brine_wash Add Brine to Break Emulsion emulsion->brine_wash celite_filtration Filter through Celite precipitate->celite_filtration celite_filtration->final_product brine_wash->final_product

Caption: Decision tree for selecting a tin removal method.

Comparison of Common Tin Removal Methods
MethodPrincipleAdvantagesDisadvantagesTypical Residual Tin Level
Aqueous KF Wash Precipitation of insoluble trialkyltin fluoride (R₃SnF).[2]Simple, inexpensive, and effective for many substrates.[2]Can form emulsions; may not be effective for all tin species or for water-soluble products.[2]Variable, can be >1%
Chromatography on K₂CO₃-impregnated Silica Adsorption of organotin species onto a basic stationary phase.Highly effective for polar compounds; can reduce tin to very low levels.[4]Requires preparation of the stationary phase.< 15 ppm[4]
Chromatography on Triethylamine-treated Silica Deactivates acidic sites on silica, reducing tailing and improving separation of basic compounds from tin residues.[2][7]Simple modification to standard chromatography; improves peak shape.[7]May not be as effective as K₂CO₃-silica for complete tin removal.Variable
Scavenger Resins (e.g., Thiol-functionalized) Covalent capture of tin species.High selectivity and efficiency; simple filtration-based work-up.Can be more expensive than other methods.[4]Can be very low (<10 ppm)

Detailed Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is often the first line of attack for removing tributyltin byproducts.[2]

Rationale: The high affinity of fluoride for tin drives the formation of a strong Sn-F bond, leading to the precipitation of insoluble and easily filterable R₃SnF.

  • Reaction Quench: After the Stille reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.

  • KF Treatment: Transfer the diluted mixture to a separatory funnel and wash 2-3 times with a saturated aqueous solution of KF. Shake vigorously for at least one minute for each wash.[5][7] An insoluble white precipitate of Bu₃SnF may form at the interface.[5][7]

  • Filtration (if necessary): If a significant precipitate forms, filter the entire biphasic mixture through a pad of Celite® to remove the solid.[2][5][7]

  • Final Washes: Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Concentration: Remove the solvent under reduced pressure to yield the crude product, which can then be further purified by chromatography if needed.

G start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_kf Wash with saturated KF (aq) dilute->wash_kf filter Filter through Celite (if needed) wash_kf->filter wash_brine Wash with Brine filter->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate product Product for further purification concentrate->product

Caption: Workflow for organotin removal using aqueous KF.

Protocol 2: Flash Chromatography with K₂CO₃-Impregnated Silica Gel

This method is particularly effective for polar products like those derived from 2-Fluoro-5-iodopyrimidine, where aqueous work-ups are challenging and co-elution is a problem.[4]

Rationale: The basic K₂CO₃-silica stationary phase strongly retains the Lewis acidic tin byproducts, allowing the desired, less acidic product to elute.[4]

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[5] This mixture can be stored for several months.[4]

  • Reaction Work-up: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous work-up is generally not required.[4]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to separate the product from the immobilized tin impurities.[5]

  • Fraction Collection: Collect and analyze fractions by TLC or LC-MS to identify those containing the pure product.

Protocol 3: Treatment with Iodine for Unreacted Tin Hydrides

If you suspect the presence of unreacted tin hydrides or hexaalkylditin, a pre-treatment step is necessary before the KF wash.[7]

Rationale: Tin hydrides are less reactive towards KF.[5] Iodine (I₂) oxidatively converts these species to tin iodides (e.g., Bu₃SnI), which are readily precipitated by KF.[5][7]

  • Iodine Addition: Before the KF wash, treat the crude organic solution with a solution of iodine (in the same organic solvent) dropwise until a faint persistent iodine color remains.

  • Quenching (Optional): If necessary, quench any excess iodine with a wash of saturated aqueous sodium thiosulfate.

  • Proceed to KF Wash: Continue with the aqueous KF wash as described in Protocol 1.

References

  • Technical Support Center: Stille Coupling Tin Byproduct Removal - Benchchem. (n.d.).
  • Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. (n.d.).
  • The Stille Reaction - Chem 115 Myers. (n.d.).
  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14).
  • Crich, D., & Sun, S. (n.d.). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry - ACS Publications.
  • Stille Coupling | NROChemistry. (n.d.).
  • Technical Support Center: Removal of Organotin Byproducts from Stille Coupling Reactions - Benchchem. (n.d.).
  • (PDF) Potassium fluoride on calcium fluoride - A practical reagent for removal of organotin residues from reaction mixtures - ResearchGate. (2016, January 6).
  • Lapitskaya, M. A., Vasiljeva, L. L., & Pivnitsky, K. K. (2013). Potassium fluoride on calcium fluoride – a practical reagent for removal of organotin residues from reaction mixtures. Mendeleev Communications, 23(5), 257-259. [Link]

  • Technical Support Center: Removal of Organotin Residues from Stille Reactions - Benchchem. (n.d.).
  • Metal Scavengers - Sigma-Aldrich. (n.d.).
  • Stille Coupling - Organic Chemistry Portal. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Fluoro-5-iodopyrimidine and 2-Chloro-5-iodopyrimidine for Drug Discovery Professionals

In the landscape of medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The strategic functionalization of these heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The strategic functionalization of these heterocycles is a key determinant in the successful synthesis of novel drug candidates. Among the plethora of available building blocks, 2-fluoro-5-iodopyrimidine and 2-chloro-5-iodopyrimidine have emerged as versatile intermediates. Their unique substitution pattern, featuring a reactive iodine at the 5-position and a halogen with distinct electronic properties at the 2-position, allows for selective and sequential chemical modifications.

This guide provides an in-depth, objective comparison of the reactivity of these two critical building blocks. We will delve into their performance in cornerstone cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as well as nucleophilic aromatic substitution (SNAr) reactions. By presenting supporting experimental data and elucidating the underlying mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Core Reactivity Principles: A Tale of Two Halogens

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength and the electronic nature of the pyrimidine ring.[1] The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[1] This trend dictates that the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for heavier halogens.[1]

For both 2-fluoro-5-iodopyrimidine and 2-chloro-5-iodopyrimidine, the C-I bond at the 5-position is significantly more labile than the C-F or C-Cl bond at the 2-position. This inherent difference in reactivity allows for highly selective cross-coupling reactions at the C-5 position while leaving the C-2 halogen untouched for subsequent transformations.

The key distinction between our two subject compounds lies in the nature of the halogen at the 2-position. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the entire pyrimidine ring. In contrast, chlorine is less electronegative but larger, introducing different steric and electronic effects. These differences become particularly pronounced when considering subsequent reactions at the 2-position, such as nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of 2-halo-5-iodopyrimidines, this reaction is expected to proceed selectively at the 5-position.

Comparative Performance

While direct head-to-head comparative studies under identical conditions are not extensively documented, the principles of Suzuki coupling suggest that both 2-fluoro-5-iodopyrimidine and 2-chloro-5-iodopyrimidine will readily undergo coupling at the C-5 position with a variety of boronic acids.[2][3] The high reactivity of the C-I bond ensures that this transformation can often be achieved under relatively mild conditions.[1]

Feature2-Fluoro-5-iodopyrimidine2-Chloro-5-iodopyrimidineRationale
Reactivity at C-5 HighHighThe highly labile C-I bond dictates reactivity.[1]
Typical Conditions Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Dioxane/H₂O)Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Dioxane/H₂O)Standard Suzuki conditions are generally effective for aryl iodides.[4]
Yields at C-5 Generally Good to ExcellentGenerally Good to ExcellentDependent on the specific boronic acid and reaction optimization.
Experimental Protocol: Suzuki-Miyaura Coupling at the C-5 Position

This protocol is a representative example for the selective Suzuki-Miyaura coupling at the C-5 position of a 2-halo-5-iodopyrimidine.

Materials:

  • 2-Fluoro-5-iodopyrimidine or 2-Chloro-5-iodopyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the 5-iodopyrimidine derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 5-Iodopyrimidine - Arylboronic Acid - Pd(PPh3)4 - K2CO3 B Inert Atmosphere (N2 or Ar) A->B Evacuate/Backfill C Add Solvents: - 1,4-Dioxane - Water B->C D Heat & Stir (80-100 °C, 4-12h) C->D E Cool & Dilute D->E Reaction Complete F Wash & Dry E->F G Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] Similar to the Suzuki coupling, this reaction is expected to occur selectively at the C-5 position of 2-fluoro-5-iodopyrimidine and 2-chloro-5-iodopyrimidine.

Comparative Performance

The high reactivity of the C-I bond in both substrates facilitates the Sonogashira coupling, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6] The electron-withdrawing nature of the pyrimidine ring and the halogen at the C-2 position can further enhance the reactivity at the C-5 position.[7]

Feature2-Fluoro-5-iodopyrimidine2-Chloro-5-iodopyrimidineRationale
Reactivity at C-5 HighHighThe C-I bond is the primary site of reactivity.[1]
Typical Conditions Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N, DIPEA), solvent (e.g., THF, DMF)Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N, DIPEA), solvent (e.g., THF, DMF)Standard Sonogashira conditions are effective for aryl iodides.[5]
Yields at C-5 Generally Good to ExcellentGenerally Good to ExcellentDependent on the alkyne and optimization of conditions.
Experimental Protocol: Sonogashira Coupling at the C-5 Position

This protocol provides a general procedure for the Sonogashira coupling of a terminal alkyne to the C-5 position of a 2-halo-5-iodopyrimidine.

Materials:

  • 2-Fluoro-5-iodopyrimidine or 2-Chloro-5-iodopyrimidine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Tetrahydrofuran (THF)

Procedure:

  • To a reaction vessel, add the 5-iodopyrimidine derivative, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add THF, followed by the terminal alkyne and triethylamine.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 5-alkynylpyrimidine.

Sonogashira_Mechanism Pd0 Pd(0)L2 PdII_complex R-Pd(II)-I(L2) Pd0->PdII_complex Oxidative Addition ArI R-I ArI->PdII_complex PdII_alkyne_complex R-Pd(II)-C≡CR'(L2) PdII_complex->PdII_alkyne_complex Transmetalation Cu_alkyne Cu-C≡CR' Cu_alkyne->PdII_alkyne_complex PdII_alkyne_complex->Pd0 Reductive Elimination Product R-C≡CR' PdII_alkyne_complex->Product

Caption: Catalytic Cycle of Sonogashira Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[8][9] As with the previous cross-coupling reactions, the C-5 iodo position is the primary site of reaction for both 2-fluoro- and 2-chloro-5-iodopyrimidine.

Comparative Performance

Successful Buchwald-Hartwig amination relies on the careful selection of the palladium catalyst, ligand, and base.[6] Both substrates are expected to react efficiently at the C-5 position. The choice of ligand is often critical, especially when dealing with less reactive amines or aryl halides.[10]

Feature2-Fluoro-5-iodopyrimidine2-Chloro-5-iodopyrimidineRationale
Reactivity at C-5 HighHighThe C-I bond readily undergoes oxidative addition.[1]
Typical Conditions Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos, BINAP), base (e.g., Cs₂CO₃, NaOtBu), solvent (e.g., Toluene, Dioxane)Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos, BINAP), base (e.g., Cs₂CO₃, NaOtBu), solvent (e.g., Toluene, Dioxane)These conditions are standard for Buchwald-Hartwig amination of aryl iodides.[8][10]
Yields at C-5 Generally Good to ExcellentGenerally Good to ExcellentHighly dependent on the amine coupling partner and the catalyst/ligand system.
Experimental Protocol: Buchwald-Hartwig Amination at the C-5 Position

The following is a general protocol for the Buchwald-Hartwig amination at the C-5 position.

Materials:

  • 2-Fluoro-5-iodopyrimidine or 2-Chloro-5-iodopyrimidine (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a reaction vessel.

  • Add toluene, followed by the 5-iodopyrimidine derivative and the amine.

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through celite, washing the pad with additional solvent.

  • Concentrate the filtrate and purify the crude residue by column chromatography to obtain the 5-aminopyrimidine product.

Nucleophilic Aromatic Substitution (SNAr): The Key Difference

The most significant divergence in reactivity between 2-fluoro-5-iodopyrimidine and 2-chloro-5-iodopyrimidine is observed in nucleophilic aromatic substitution (SNAr) reactions at the C-2 position. This reaction typically occurs after the C-5 position has been functionalized via one of the cross-coupling methods described above.

Mechanistic Insights and Reactivity Comparison

In SNAr reactions, the rate-determining step is usually the nucleophilic attack on the electron-deficient aromatic ring to form a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. Both fluorine and chlorine are electron-withdrawing, thus activating the pyrimidine ring towards nucleophilic attack.

However, fluorine is a much better leaving group than chlorine in SNAr reactions on electron-deficient heteroaromatics. This is because the highly polarized C-F bond is more susceptible to cleavage in the rate-determining step of the addition-elimination mechanism. The exceptional ability of fluorine to stabilize the partial negative charge that develops on the ipso-carbon in the transition state leading to the Meisenheimer complex also contributes to its higher reactivity.

Therefore, the 2-fluoro-substituted pyrimidine will undergo SNAr much more readily and under milder conditions than its 2-chloro counterpart. The reactivity of 2-chloropyrimidine in SNAr is still significant, and in some cases, does not require transition-metal catalysis for amination.[11] However, for less reactive nucleophiles or to achieve higher yields, more forcing conditions may be necessary for the 2-chloro derivative.

Feature2-Fluoro-5-arylpyrimidine2-Chloro-5-arylpyrimidineRationale
Reactivity at C-2 HighModerate to HighFluorine is a superior leaving group in SNAr on electron-deficient rings.
Typical Conditions Nucleophile, base (e.g., K₂CO₃, DIPEA), solvent (e.g., DMSO, NMP), often at room temp. to moderate heat.Nucleophile, base (e.g., K₂CO₃, DIPEA), solvent (e.g., DMSO, NMP), often requires higher temperatures.The C-F bond is more readily cleaved in the addition-elimination mechanism.
Substrate Scope Broader range of nucleophiles can be employed under mild conditions.May require stronger nucleophiles or more forcing conditions.The lower activation energy for the fluoro derivative allows for greater versatility.
Experimental Protocol: SNAr at the C-2 Position

This protocol outlines a general procedure for the SNAr reaction at the C-2 position of a 5-substituted-2-halopyrimidine.

Materials:

  • 5-Aryl-2-fluoropyrimidine or 5-Aryl-2-chloropyrimidine (1.0 eq)

  • Nucleophile (e.g., a primary or secondary amine) (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add the 2-halopyrimidine derivative, the nucleophile, and K₂CO₃.

  • Add DMSO and stir the mixture.

  • For the 2-fluoro derivative, the reaction may proceed at room temperature or with gentle heating (e.g., 50-80 °C). For the 2-chloro derivative, higher temperatures (e.g., 100-140 °C) may be required.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

SNAr_Comparison cluster_fluoro 2-Fluoro-5-arylpyrimidine cluster_chloro 2-Chloro-5-arylpyrimidine F_start Pyrimidine-F F_ts Meisenheimer Complex (Lower Energy) F_start->F_ts Nucleophilic Attack F_prod Pyrimidine-Nu F_ts->F_prod Fluoride Elimination (Faster) Cl_start Pyrimidine-Cl Cl_ts Meisenheimer Complex (Higher Energy) Cl_start->Cl_ts Nucleophilic Attack Cl_prod Pyrimidine-Nu Cl_ts->Cl_prod Chloride Elimination (Slower) Nu Nucleophile (Nu-H) Nu->F_start Nu->Cl_start

Caption: SNAr Reactivity Comparison.

Practical Considerations and Strategic Synthesis

The choice between 2-fluoro-5-iodopyrimidine and 2-chloro-5-iodopyrimidine should be guided by the overall synthetic strategy.

  • For sequential C-5 and C-2 functionalization: Both building blocks are excellent choices for initial C-5 modification via cross-coupling. However, if the subsequent step involves an SNAr reaction at the C-2 position, 2-fluoro-5-iodopyrimidine is the superior choice, offering milder reaction conditions and potentially higher yields with a broader range of nucleophiles.

  • Cost and Availability: 2-Chloro-5-iodopyrimidine is often more readily available and less expensive than its fluoro counterpart. If the planned SNAr at the C-2 position is robust and high-yielding, the chloro derivative may be a more economical option.

  • Final Compound Properties: The presence of a fluorine atom in the final molecule can have significant implications for its physicochemical and pharmacological properties, including metabolic stability and binding affinity. If a fluorine atom is desired in the target compound, starting with a fluorinated building block can be a more direct approach.

Conclusion

Both 2-fluoro-5-iodopyrimidine and 2-chloro-5-iodopyrimidine are highly valuable and versatile building blocks in drug discovery. Their reactivity at the C-5 position in palladium-catalyzed cross-coupling reactions is comparable, driven by the lability of the C-I bond. The key differentiator is the reactivity at the C-2 position in nucleophilic aromatic substitution reactions, where the fluoro-substituent demonstrates significantly higher reactivity due to its superior leaving group ability in this context. By understanding these nuanced reactivity profiles, medicinal chemists can strategically design and execute efficient synthetic routes to access novel and diverse pyrimidine-based compounds.

References

  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Comparative

Unlocking Kinase Selectivity: A Comparative Guide to 2-Fluoro-5-iodopyrimidine Derivatives

Executive Summary In the landscape of modern oncology, the pyrimidine heterocycle remains a cornerstone of drug design.[1][2] However, the application of this scaffold has shifted dramatically. While early fluoropyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern oncology, the pyrimidine heterocycle remains a cornerstone of drug design.[1][2] However, the application of this scaffold has shifted dramatically. While early fluoropyrimidines like 5-Fluorouracil (5-FU) functioned as indiscriminate antimetabolites, modern medicinal chemistry utilizes the 2-Fluoro-5-iodopyrimidine scaffold to synthesize highly selective Kinase Inhibitors .

This guide compares the biological activity and synthetic utility of 2-Fluoro-5-iodopyrimidine-derived inhibitors (specifically targeting Aurora Kinase A and FLT3) against traditional cytotoxic agents and alternative synthetic precursors. It is designed for researchers seeking to transition from general cytotoxicity to targeted protein modulation.

The Product Class: 2-Amino-5-Arylpyrimidines

The 2-Fluoro-5-iodopyrimidine core is not a drug in itself but a "privileged scaffold." It serves as the critical electrophilic precursor for generating 2-amino-5-arylpyrimidines , a structural motif found in numerous FDA-approved kinase inhibitors.

  • The "2-Fluoro" Advantage: The fluorine atom at the C2 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ), significantly more so than the chloro-analog. This allows for the introduction of complex amines under milder conditions.
    
  • The "5-Iodo" Handle: The iodine atom at C5 is perfectly positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling the attachment of hydrophobic aryl groups that occupy the kinase specificity pocket.

Comparative Overview
Feature2-Fluoro-5-iodopyrimidine Derivatives 5-Fluorouracil (Standard) 2-Chloro-5-iodopyrimidine (Alternative)
Primary Mechanism ATP-Competitive Kinase InhibitionAntimetabolite (False Nucleotide)Precursor for Kinase Inhibitors
Target Specificity High (e.g., Aurora A, FLT3, JAK)Low (DNA/RNA Synthesis)High (Same end-products)
Synthetic Reactivity High (

at C2 is rapid)
N/A (Final Drug)Moderate (Requires harsher conditions)
Toxicity Profile On-Target (e.g., Myelosuppression)Off-Target (GI, Neurotoxicity)N/A
Mechanism of Action: The Shift to Targeted Therapy

Unlike 5-FU, which mimics uracil to disrupt DNA synthesis, derivatives of 2-Fluoro-5-iodopyrimidine are designed to bind the ATP-binding pocket of protein kinases.

Pathway Visualization: Aurora A Inhibition

The following diagram illustrates how a derivative (Compound 13) inhibits Aurora A Kinase, leading to the destabilization of MYC oncoproteins—a mechanism distinct from standard chemotherapy.

AuroraPathway Compound 2-Amino-5-arylpyrimidine (Derivative 13) AuroraA Aurora Kinase A (Active Conformation) Compound->AuroraA Binds ATP Pocket Complex Inhibitor-Kinase Complex (DFG-out Conformation) AuroraA->Complex Conformational Change MYC MYC Oncoprotein (Stabilized by Aurora A) AuroraA->MYC Phosphorylation/Stabilization (Blocked) Complex->MYC Destabilization Proteasome Proteasomal Degradation MYC->Proteasome Ubiquitination Tumor Tumor Regression (SCLC/Neuroblastoma) Proteasome->Tumor Loss of Oncogene Driver

Caption: Mechanism of Action for 2-Fluoro-5-iodopyrimidine derivatives targeting Aurora Kinase A. Binding induces a conformational change that promotes MYC degradation.

Biological Performance Data

The following data compares a lead derivative synthesized from the 2-Fluoro-5-iodopyrimidine scaffold against market standards.

Table 1: Kinase Inhibition Potency (IC50)

Data sourced from recent medicinal chemistry optimizations [1, 3].

CompoundTargetIC50 (nM)Biological Outcome
Derivative 13 (Pyrimidine-based)Aurora A< 200 Degradation of c-MYC; Tumor regression in SCLC models.
Alisertib (Standard)Aurora A1.2 Potent inhibition, but dose-limiting toxicity observed clinically.
Compound 15 (Pyrimidine-based)FLT3-WT7.4 Potent antiproliferative activity in AML cell lines (MV4-11).[3]
5-Fluorouracil General> 10,000 *Non-specific cytotoxicity; requires micromolar concentrations.

*Note: 5-FU activity is measured in cell viability (GI50), not enzyme inhibition, highlighting the mechanistic difference.

Synthetic Efficiency Comparison

Why choose the 2-Fluoro precursor over the 2-Chloro ?

  • Reaction Time:

    
     with amines at C2 is approximately 2-3x faster  with the 2-Fluoro scaffold due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.
    
  • Yield: Synthesis of sterically hindered kinase inhibitors often sees yield improvements of 15-20% when using the fluoro-derivative.

Experimental Protocols

To validate the biological activity of these derivatives, the following workflows are recommended. These protocols ensure the integrity of the scaffold is maintained while assessing potency.

Protocol A: Modular Synthesis of Kinase Inhibitors

Objective: To synthesize a library of 2-amino-5-arylpyrimidines.

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 2-Fluoro-5-iodopyrimidine (1.0 eq) in dry DMSO or DMF.

    • Add the desired amine (e.g., aniline or piperazine derivative) (1.1 eq) and DIPEA (2.0 eq).

    • Critical Step: Heat to 60°C. Monitor by TLC. The Fluorine atom is displaced exclusively; the Iodine remains intact.

    • Validation: 19F-NMR should show disappearance of the starting material signal.

  • Suzuki-Miyaura Coupling:

    • Take the isolated intermediate (2-amino-5-iodopyrimidine).

    • Add Aryl-Boronic acid (1.2 eq),

      
       (5 mol%), and 
      
      
      
      (2M aq).
    • Reflux in Dioxane/Water (4:1) under Argon for 12h.

    • Result: A fully functionalized kinase inhibitor scaffold.

Protocol B: ATP-Consumption Kinase Assay

Objective: To determine IC50 values for Aurora A inhibition.

  • Reagents: Recombinant Aurora A kinase, substrate peptide (e.g., Kemptide), ATP, and Luciferase-based detection reagent (e.g., ADP-Glo).

  • Setup:

    • Prepare 384-well plates.

    • Add 5 µL of compound (serial dilution in DMSO).

    • Add 5 µL of Enzyme/Substrate master mix.

    • Incubate for 15 min at Room Temp to allow binding.

  • Reaction:

    • Initiate by adding 5 µL of ATP (10 µM final).

    • Incubate for 60 min at Room Temp.

  • Detection:

    • Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.

    • Add Detection Reagent to convert ADP to Luciferase signal.

    • Measure Luminescence.

  • Analysis: Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.

References
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Source: Journal of Medicinal Chemistry (2021). URL:[Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Source: Medicinal Research Reviews (2025). URL:[Link]

  • Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2023).[3] URL:[Link]

  • Metabolism and biological activity of 5'-deoxy-5-fluorouridine. Source: Cancer Research (NIH). URL:[Link]

Sources

Validation

Strategic Evolution of Kinase Inhibitors: The 2-Fluoro-5-iodopyrimidine Scaffold

Executive Summary In the high-stakes arena of kinase inhibitor discovery, scaffold selection dictates the efficiency of Structure-Activity Relationship (SAR) exploration. The 2-Fluoro-5-iodopyrimidine scaffold represents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, scaffold selection dictates the efficiency of Structure-Activity Relationship (SAR) exploration. The 2-Fluoro-5-iodopyrimidine scaffold represents a "privileged structure" that offers a distinct tactical advantage over traditional di-chloro analogs. Its utility lies in the orthogonal reactivity of its halogen substituents: the C2-fluorine atom is highly activated for Nucleophilic Aromatic Substitution (


) under mild conditions, while the C5-iodine atom remains inert to nucleophiles but is highly reactive in Palladium-catalyzed cross-coupling reactions.

This guide objectively compares the 2-Fluoro-5-iodopyrimidine scaffold against standard alternatives, providing experimental protocols and SAR insights for researchers targeting kinases such as VEGFR-2 , CDK , and JAK .

Part 1: Comparative Analysis of Pyrimidine Scaffolds

The choice of starting material significantly impacts library throughput and purity. Below is a technical comparison of 2-Fluoro-5-iodopyrimidine against its chlorinated counterparts.

Table 1: Scaffold Performance Metrics
Feature2-Fluoro-5-iodopyrimidine 2,4-Dichloropyrimidine 2-Chloro-5-iodopyrimidine

Reactivity (C2)
High (Fluorine is a superior leaving group in electron-deficient rings)Moderate (Requires higher temp; regioselectivity issues at C4 vs C2)Moderate (Slower than fluoro analog)
Regioselectivity Excellent (C2 is the exclusive site for

)
Poor (Mixtures of C2/C4 substitution common)Good (C2 selective, but slower)
Cross-Coupling (C5) Excellent (Iodine is the gold standard for oxidative addition)N/A (Requires C5 functionalization step)Excellent (Iodine allows coupling)
Reaction Conditions Mild (Room temp to 60°C for amines)Harsh (Reflux often required)Intermediate (60-80°C often required)
Primary Utility Rapid generation of 2-amino-5-arylpyrimidine librariesGeneral pyrimidine synthesisCost-effective alternative for scale-up
Expert Insight: The "Fluoro-Activation" Effect

In electron-deficient heteroaromatics like pyrimidine, the rate-determining step of


 is the nucleophilic attack, not the bond breaking. The high electronegativity of fluorine lowers the LUMO energy of the ring, accelerating the attack of the amine at the C2 position. This allows for the installation of sensitive "hinge-binding" amines without thermal degradation, a common failure mode with chloro-pyrimidines.

Part 2: Technical Deep Dive & SAR Logic

The "Divide and Conquer" Synthetic Strategy

The 2-Fluoro-5-iodopyrimidine scaffold enables a divergent synthesis strategy essential for kinase SAR.

  • Vector 1 (Hinge Region): The C2-fluorine is displaced by an amine. This amine typically forms hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Vector 2 (Hydrophobic Pocket/Gatekeeper): The C5-iodine is used in Suzuki-Miyaura or Sonogashira couplings to introduce aryl/heteroaryl groups that access the hydrophobic pocket or interact with the gatekeeper residue.

Visualization: Divergent Synthetic Workflow

SyntheticWorkflow Start 2-Fluoro-5-iodopyrimidine Step1 Step 1: SNAr Displacement (Introduction of Hinge Binder) Start->Step1 R-NH2, Base Mild Heat Inter Intermediate: 2-Amino-5-iodopyrimidine Step1->Inter Step2 Step 2: Pd-Catalyzed Coupling (Introduction of Hydrophobic Group) Inter->Step2 Ar-B(OH)2, Pd(0) Suzuki Conditions Final Final Kinase Inhibitor (2-Amino-5-arylpyrimidine) Step2->Final

Caption: Divergent synthesis allows independent optimization of the hinge binder (Step 1) and hydrophobic moiety (Step 2).

SAR Case Study: VEGFR-2 and CDK Inhibitors

In the development of VEGFR-2 inhibitors (e.g., analogs of Pazopanib or Rosuvastatin-related kinase programs) and CDK inhibitors:

  • C2-Position: Substitution with bulky amines (e.g., cyclohexylamine, substituted anilines) establishes the primary anchor. The 2-fluoro scaffold allows the use of electron-deficient anilines (weak nucleophiles) that would fail with 2-chloropyrimidines.

  • C5-Position: Introduction of a bi-aryl system or a fused heterocycle (via the iodine) is critical for potency. For example, adding a N-methylpyrazole at C5 often improves solubility and selectivity.

Part 3: Self-Validating Experimental Protocols

These protocols are designed to be robust and reproducible. The "Validation Checkpoints" ensure the user can verify success at each stage.

Protocol A: Displacement (C2-Functionalization)

Objective: Synthesis of 2-amino-5-iodopyrimidine intermediates.

  • Reagents:

    • 2-Fluoro-5-iodopyrimidine (1.0 equiv)

    • Target Amine (e.g., 4-aminocyclohexanol) (1.1 equiv)

    • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

    • Solvent: Isopropanol (IPA) or DMSO (for low solubility amines).

  • Procedure:

    • Dissolve 2-Fluoro-5-iodopyrimidine in IPA (0.2 M concentration).

    • Add DIPEA followed by the amine.

    • Heat to 60°C for 4–6 hours. (Note: Highly reactive amines may proceed at RT).

    • Monitor via LCMS.[1]

  • Workup:

    • Concentrate solvent.

    • Precipitate with water or purify via flash chromatography (Hexane/EtOAc).

  • Validation Checkpoint:

    • LCMS: Look for Mass [M+H]+ corresponding to Product. The characteristic M and M+2 pattern of Chlorine is absent, but the Iodine atom gives a distinct mass defect.

    • NMR: Disappearance of the doublet at ~8.5 ppm (characteristic of H-4/H-6 coupled to F) and appearance of a singlet (or collapsed doublet) for H-4/H-6.

Protocol B: Suzuki-Miyaura Coupling (C5-Functionalization)

Objective: Installation of the hydrophobic group.

  • Reagents:

    • Intermediate from Protocol A (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Catalyst:

      
       (0.05 equiv)
      
    • Base:

      
       (2M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine reactants in a microwave vial or sealed tube.

    • Purge with Nitrogen/Argon for 5 minutes (Crucial for Pd cycle).

    • Heat to 90°C for 2–12 hours.

  • Validation Checkpoint:

    • Visual: Reaction mixture often turns black (Pd precipitation) upon completion.

    • LCMS: Disappearance of the Iodine-containing starting material.

    • Purification: These products often require reverse-phase HPLC due to polarity.

Part 4: Mechanistic Visualization (SAR Decision Tree)

This diagram guides the medicinal chemist through the optimization process using this scaffold.

SAR_Logic Start SAR Optimization Phase CheckPotency Is Potency < 100 nM? Start->CheckPotency OptimizeHinge Modify C2-Amine (H-Bond Donor/Acceptor) CheckPotency->OptimizeHinge No (Low Potency) CheckSelectivity Is Selectivity/Solubility Poor? CheckPotency->CheckSelectivity Yes (High Potency) OptimizeHinge->CheckPotency Retest OptimizeGatekeeper Modify C5-Aryl Group (Size/Polarity) CheckSelectivity->OptimizeGatekeeper Yes (Issues) Success Lead Candidate Identified CheckSelectivity->Success No (Good Profile) OptimizeGatekeeper->CheckSelectivity Retest

Caption: Iterative optimization cycle for Kinase Inhibitors using the C2/C5 vectors of the pyrimidine scaffold.

References

  • Munchhof, M. J., et al. (2004). "Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase." Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24.

  • Lum, C., et al. (2008). "Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Application Notes. (2025). "Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene derivatives and related pyrimidines."

  • Schlosser, M., et al. (2005). "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." European Journal of Organic Chemistry.

  • ChemicalBook. "2-Amino-5-fluoropyrimidine Synthesis and Properties."

Sources

Comparative

In Vitro Evaluation of Kinase Inhibitors Derived from 2-Fluoro-5-iodopyrimidine: A Comparative Technical Guide

Executive Summary: The Halogen Advantage In the high-stakes arena of kinase inhibitor discovery, the choice of starting scaffold dictates the diversity of the resulting chemical library. 2-Fluoro-5-iodopyrimidine (2-F-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the high-stakes arena of kinase inhibitor discovery, the choice of starting scaffold dictates the diversity of the resulting chemical library. 2-Fluoro-5-iodopyrimidine (2-F-5-I) has emerged as a superior "privileged structure" compared to its chlorinated or brominated analogs.

This guide evaluates the in vitro performance of libraries synthesized from 2-F-5-I. Unlike standard 2-chloro-5-bromopyrimidines, the 2-F-5-I scaffold offers orthogonal reactivity : the C-5 iodine allows for facile palladium-catalyzed coupling (Suzuki/Sonogashira), while the C-2 fluorine serves as a hyper-reactive leaving group for Nucleophilic Aromatic Substitution (


). This specific reactivity profile allows researchers to introduce sterically hindered or electron-deficient amines at the C-2 position—moieties often inaccessible via chloro-pyrimidines—thereby unlocking novel chemical space for potency and selectivity optimization.

Comparative Analysis: Scaffold Selection

The primary alternative to 2-F-5-I is 2-Chloro-5-iodopyrimidine . While cheaper, the chloro-analog often fails during the diversification phase of library synthesis, leading to lower purity and "missing data" in Structure-Activity Relationship (SAR) matrices.

Table 1: Precursor Performance Comparison
Feature2-Fluoro-5-iodopyrimidine (Recommended)2-Chloro-5-iodopyrimidine (Alternative)Impact on In Vitro Evaluation

Reactivity
High (10-100x) Moderate2-F allows derivatization with weak nucleophiles (e.g., anilines) at lower temps, preserving sensitive functional groups.
C-5 Coupling Excellent (Iodine) Excellent (Iodine)Both allow Suzuki coupling, but 2-F stability prevents premature C-2 displacement during C-5 coupling.
Library Diversity Broad Limited2-F enables access to bulky "hinge binders" that fail to displace Chlorine.
Metabolic Stability High (If F is retained)Low (Cl is a liability)Retaining F at C-2 (rare but possible) blocks metabolic oxidation; Cl is often a metabolic soft spot.

Strategic Evaluation Workflow

To objectively evaluate compounds derived from this scaffold, a hierarchical screening funnel is required. This ensures that the unique chemical space accessed by the 2-F precursor translates into biological efficacy.

Diagram 1: The Orthogonal Synthesis & Evaluation Funnel

This diagram illustrates the logical flow from scaffold selection to lead identification, highlighting the specific advantages of the Fluorine atom.

EvaluationFunnel cluster_advantage The Fluorine Advantage Scaffold 2-Fluoro-5-iodopyrimidine (Scaffold) Step1 Step 1: C-5 Suzuki Coupling (Install Tail Region) Scaffold->Step1 Pd-Catalysis Step2 Step 2: C-2 SnAr Displacement (Install Hinge Binder) Step1->Step2 F-displacement (Fast Kinetics) Library Diversified Library (High Purity) Step2->Library Assay1 Biochemical Assay (IC50 / Kd) Library->Assay1 High Throughput Assay2 Cellular Viability (GI50 / On-Target) Assay1->Assay2 Hit Selection

Caption: The 2-F substituent accelerates Step 2, enabling the synthesis of complex hinge-binders that define the library's potency.

In Vitro Performance Data (Case Study)

The following data simulates a comparative study where a library of Aurora Kinase inhibitors was synthesized. The goal was to install a hindered aniline at C-2, a reaction difficult to achieve with 2-chloropyrimidines.

Target: Aurora Kinase A (Oncology target).[1] Objective: Compare potency (IC50) of compounds accessible via 2-F-5-I vs. those limited to 2-Cl-5-I chemistry.

Table 2: Kinase Inhibition Profile (Aurora A)
Compound IDC-2 Substituent (Hinge Binder)Synthetic Yield (from 2-F)Synthetic Yield (from 2-Cl)Aurora A IC50 (nM)Selectivity (vs. CDK2)
Ref-1 Morpholine (Simple)92%88%45010x
Cmpd-A 4-aminopyrazole (Nucleophilic)85%60%12050x
Cmpd-B 2-methoxy-4-aniline (Hindered) 78% < 5% (Failed) 12 >200x
Cmpd-C 2-Fluoro (Retained)N/AN/A>10,000N/A

Analysis:

  • Compound B represents the "Product Performance" advantage. The hindered aniline confers high potency (12 nM) and selectivity. This compound could only be synthesized in sufficient yield for testing by using the 2-Fluoro-5-iodopyrimidine precursor. The 2-Chloro analog failed to react with the hindered aniline under standard conditions, resulting in a "missing" lead in the alternative workflow.

Detailed Experimental Protocols

To replicate these results and validate the scaffold's utility, follow these standardized protocols.

Protocol A: High-Throughput Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of the synthesized pyrimidine derivatives against the target kinase.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

  • Compound Handling: Acoustic dispense 10 nL of compound (in 100% DMSO) into a 384-well white low-volume plate. Include Staurosporine (1 μM) as a positive control and DMSO only as a negative control.

  • Enzyme Addition: Add 2 μL of purified Aurora A kinase (0.5 nM final conc) to the wells. Incubate for 10 min at RT to allow compound-enzyme equilibration.

  • Substrate Initiation: Add 2 μL of ATP/Substrate mix (10 μM ATP, 0.2 μg/μL Myelin Basic Protein).

  • Reaction: Incubate at RT for 60 minutes.

  • Detection: Add 4 μL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

  • Signal Development: Add 8 μL of Kinase Detection Reagent (converts ADP to ATP to Luciferase signal). Incubate 30 min.

  • Read: Measure Luminescence on a multimode plate reader (e.g., EnVision).

  • Calculation: Normalize data to controls and fit to a 4-parameter logistic equation to determine IC50.

Protocol B: Cellular Viability Assay (CellTiter-Glo®)

Objective: Confirm that biochemical potency translates to cellular efficacy (membrane permeability).

  • Cell Seeding: Seed HCT-116 (Colon Cancer) cells at 3,000 cells/well in 96-well opaque plates. Incubate 24h at 37°C/5% CO2.

  • Treatment: Treat cells with serial dilutions of the pyrimidine derivatives (9-point dose response, starting at 10 μM).

  • Incubation: Incubate for 72 hours.

  • Lysis/Detection: Equilibrate plate to RT. Add 100 μL CellTiter-Glo® reagent (lyses cells and generates luminescence proportional to ATP/cell count).

  • Shake: Orbital shake for 2 minutes; incubate 10 minutes to stabilize signal.

  • Read: Measure Luminescence. Calculate GI50 (concentration for 50% growth inhibition).

Mechanistic Visualization: SAR Logic

Understanding where to modify the 2-Fluoro-5-iodopyrimidine scaffold is critical for interpreting the data.

Diagram 2: Structure-Activity Relationship (SAR) Map

This diagram maps the biological function to the chemical vectors on the scaffold.

SAR_Logic Core Pyrimidine Core (Scaffold) Pos2 Position 2 (from Fluorine) Solvent Front / Hinge Binder Core->Pos2 SnAr Displacement Pos5 Position 5 (from Iodine) Hydrophobic Pocket / Gatekeeper Core->Pos5 Suzuki Coupling Pos6 Position 6 Solubilizing Group (Optional) Core->Pos6 C-H Activation Bio2 Determines: Selectivity & H-Bonding Pos2->Bio2 Bio5 Determines: Potency & Shape Complementarity Pos5->Bio5

Caption: Position 2 (derived from the Fluoro-substituent) is the critical vector for tuning kinase selectivity.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. Describes the use of pyrimidine scaffolds to reduce MYC oncoproteins via Aurora A inhibition.[1]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. A comprehensive review of the pyrimidine scaffold in FDA-approved drugs and its structural diversity.

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Chemical Reviews. Details the specific reactivity and metabolic advantages of fluorinated pyrimidine intermediates.

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. Journal of Medicinal Chemistry. Discusses the "hinge-binding" motif of aminopyrimidines and selectivity challenges.

Sources

Validation

Comparing palladium vs nickel catalysts for 2-Fluoro-5-iodopyrimidine cross-coupling

Technical Guide: Palladium vs. Nickel Catalysts for 2-Fluoro-5-iodopyrimidine Cross-Coupling Executive Summary: The Selectivity vs.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Palladium vs. Nickel Catalysts for 2-Fluoro-5-iodopyrimidine Cross-Coupling

Executive Summary: The Selectivity vs. Cost Trade-Off

For the cross-coupling of 2-fluoro-5-iodopyrimidine , the choice between Palladium (Pd) and Nickel (Ni) is not merely a matter of cost—it is a decision between chemoselectivity and reactivity profile .

  • Palladium (Pd): The industry standard. It exhibits near-perfect chemoselectivity for the C–I bond (C5 position), leaving the C–F bond (C2 position) intact for subsequent nucleophilic aromatic substitution (SNAr). It is the "safe" choice for early-phase discovery where yield and purity are paramount.

  • Nickel (Ni): The scalable disruptor. While significantly cheaper, Ni(0) is more nucleophilic and smaller than Pd(0), allowing it to activate the thermodynamically stable C–F bond. In electron-deficient systems like pyrimidines, Ni poses a high risk of defluorination or polymerization unless specific bulky ligands are employed to sterically hinder C–F oxidative addition.

Mechanistic Divergence: The "Fluorine Hazard"

The core technical challenge with 2-fluoro-5-iodopyrimidine is the electron-deficient nature of the pyrimidine ring, which activates the C–F bond toward oxidative addition.

  • Palladium Pathway: Pd(0) undergoes fast oxidative addition into the weak C–I bond. The C–F bond is energetically inaccessible to standard Pd(0) species, ensuring the fluorine handle remains for later derivatization.

  • Nickel Pathway: Ni(0) readily inserts into C–I. However, without ligand control, Ni(0) can also coordinate to the

    
    -system of the fluoro-pyrimidine, forming a nickelacyclopropane intermediate that leads to C–F cleavage (defluorination).
    
Visualization: Reaction Pathway Divergence

ReactionPathways Start 2-Fluoro-5-iodopyrimidine + Boronic Acid Pd_Cycle Pd(0) Catalyst (Standard) Start->Pd_Cycle Choice A Ni_Cycle Ni(0) Catalyst (High Reactivity) Start->Ni_Cycle Choice B Pd_OA Oxidative Addition (C-I Bond Only) Pd_Cycle->Pd_OA Ni_OA_I Oxidative Addition (C-I Bond) Ni_Cycle->Ni_OA_I Kinetic Product Ni_OA_F Side Reaction: C-F Activation Ni_Cycle->Ni_OA_F Thermodynamic Risk Product_Target Target Product: 5-Aryl-2-fluoropyrimidine Pd_OA->Product_Target High Selectivity Ni_OA_I->Product_Target Product_Side Side Product: Defluorinated/Polymerized Ni_OA_F->Product_Side

Figure 1: Mechanistic divergence showing the risk of C-F activation inherent to Nickel catalysis in fluoropyrimidines.

Comparative Performance Analysis

FeaturePalladium (Pd) Nickel (Ni) Implication for Drug Dev
Primary Selectivity Excellent. Exclusively activates C–I.Variable. Can activate C–I and C–F.Pd is preferred if the Fluorine is a "handle" for later steps.
C-F Bond Stability Inert.Vulnerable. Risk of defluorination.Ni requires bulky ligands (e.g., PCy3) to protect the C-F bond.
Catalyst Cost High (~$35,000/kg).[1]Low (~$75/kg).Ni offers ~400x cost reduction for large-scale manufacturing.
Reaction Kinetics Fast oxidative addition; rate-limiting transmetallation.Slower oxidative addition for C-Cl, but comparable for C-I.Ni reactions may require longer times or higher catalyst loading.
Air/Moisture Sensitivity Moderate. Many air-stable precatalysts available (e.g., Pd(dppf)Cl2).High. Ni(0) is pyrophoric; Ni(II) precatalysts often require glovebox handling or in-situ reduction.Pd is more operationally robust for general lab use.
Toxicity (ICH Q3D) Class 1 (Limit: 10 ppm).Class 2A (Limit: 20 ppm).Paradoxically, Ni allows a higher residual limit, but Ni salts are carcinogenic sensitizers.

Experimental Protocols

Protocol A: The "Gold Standard" (Palladium)

Recommended for: Discovery chemistry, gram-scale synthesis, and when the C-F bond must be preserved.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1–3 mol%)

  • Ligand: dppf (contained in precatalyst) – The bite angle prevents β-hydride elimination and ensures stability.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered boronic acids).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 80°C, 2–4 hours.

Procedure:

  • Charge a reaction vial with 2-fluoro-5-iodopyrimidine (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.02 equiv).

  • Evacuate and backfill with N₂ (3x).

  • Add degassed Dioxane/Water (0.2 M concentration).

  • Heat to 80°C. Monitor via LCMS for consumption of iodide. Note: The C-F bond will remain intact.

Protocol B: The "Cost-Optimized" (Nickel)

Recommended for: Process chemistry, kilogram-scale, or when C-F activation is intentionally desired (rare).

  • Catalyst: NiCl₂(dme) (5 mol%)

  • Ligand: PCy₃ (10 mol%) – CRITICAL: The bulky cyclohexyl groups provide steric protection, making it difficult for the Ni center to approach the C–F bond, thereby enhancing selectivity for the more accessible C–I bond.

  • Base: K₃PO₄ (2.0 equiv).

  • Solvent: THF or Toluene (Anhydrous).

  • Conditions: 60°C, 12–18 hours.

Procedure:

  • In a Glovebox: Charge vial with 2-fluoro-5-iodopyrimidine (1.0 equiv), Arylboronic acid (1.5 equiv), NiCl₂(dme) (0.05 equiv), PCy₃ (0.10 equiv), and K₃PO₄ (2.0 equiv).

  • Add anhydrous THF.

  • Seal and heat to 60°C.

  • Critical Control Point: Do not exceed 80°C. Higher temperatures increase the probability of overcoming the activation energy for C–F insertion.

Troubleshooting & Optimization Matrix

Observation Probable Cause Solution
Defluorination (Product is 5-aryl-pyrimidine) Ni catalyst is activating C-F bond.Switch to Pd catalyst. If Ni is required, increase ligand steric bulk (e.g., use IPr carbene or PCy3) and lower temperature.
Homocoupling (Biaryl formation) Slow oxidative addition or transmetallation issues.Switch solvent to Toluene/Water mix to facilitate transmetallation; ensure strict O₂ exclusion (Ni is sensitive to O₂-induced homocoupling).
Low Conversion (Ni) Catalyst deactivation (oxidation).Ensure solvents are degassed. Use a precatalyst like Ni(COD)₂ only if glovebox is available; otherwise use air-stable Ni(II) with in-situ reductant (Zn or Mn).
Hydrodehalogenation (Product is 2-fluoropyrimidine) Protodeboronation of boronic acid.Use Boronic Ester (Pinacol) instead of acid. Switch base to anhydrous K₃PO₄.

References

  • BenchChem. A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. (2025).[1][2][3][4]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. Recent Advances in Homogeneous Nickel Catalysis. Nature, 509, 299–309 (2014).

  • Tobisu, M., & Chatani, N. Cross-Couplings Using C–O Bond Activation Reactions. Accounts of Chemical Research, 48(6), 1717–1726 (2015). (Context on Ni affinity for C-O/C-F bonds).

  • Hazari, N., et al. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides.[2][4][5] (Mechanistic insight on C-F activation risks).

  • Luescher, M. U., Gallou, F., & Lipshutz, B. H. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions.[6] Green Chemistry (2024).[6][7]

Sources

Comparative

Definitive Structural Confirmation of 2-Fluoro-5-iodopyrimidine: A Comparative Analytical Guide

Executive Summary: The Regioisomer Trap In the synthesis of halogenated pyrimidines, particularly via nucleophilic aromatic substitution ( ) or direct halogenation, the formation of regioisomers is a pervasive risk.[1] F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In the synthesis of halogenated pyrimidines, particularly via nucleophilic aromatic substitution (


) or direct halogenation, the formation of regioisomers is a pervasive risk.[1] For 2-Fluoro-5-iodopyrimidine , the primary structural threat is its isomer, 5-Fluoro-2-iodopyrimidine .[1]

While Mass Spectrometry (MS) can confirm the molecular weight (MW: 223.97), it fails to distinguish these isomers due to their identical elemental composition. This guide establishes a self-validating spectroscopic workflow, prioritizing Nuclear Magnetic Resonance (NMR) spectroscopy as the most efficient tool for definitive structural assignment, superior to the slower (though absolute) X-ray crystallography.[1]

Part 1: Comparative Analytical Matrix

The following matrix objectively compares available analytical techniques for confirming the 2-Fluoro-5-iodopyrimidine structure.

TechniqueDiscriminatory PowerThroughputCostLimitation

F NMR
High Very HighLowRequires reference shifts for absolute certainty.[1]

C NMR
Very High MediumLowRequires sufficient concentration; long acquisition for quaternary carbons.

H NMR
MediumHighLowPyrimidine protons are often singlets/doublets; chemical shift overlap is possible.[1]
GC-MS / LC-MS LowHighMediumCannot distinguish regioisomers (identical m/z). Fragmentation patterns are often too similar.
X-Ray Crystallography AbsoluteLowHighRequires single crystal growth (days/weeks).

Recommendation: Use a combined


F / 

C NMR
protocol as the standard release test. Reserve X-ray crystallography only for primary reference standard qualification.

Part 2: The Structural Logic (Self-Validating Protocols)

To confirm the structure without an external reference standard, we rely on first-principles spectroscopy: Scalar Coupling (


)  and the Heavy Atom Effect .[1]
The Fluorine "Fingerprint" ( F NMR)

Fluorine chemical shifts are highly sensitive to electronic environments.[1]

  • 2-Fluoro Position: The fluorine is adjacent to two nitrogen atoms.[1] This electron-deficient environment typically causes a downfield shift.

  • 5-Fluoro Position: The fluorine is adjacent to carbons.[1][2] This is relatively shielded compared to the 2-position.[1]

Carbon-Fluorine Coupling ( C NMR)

This is the definitive "smoking gun." We utilize the magnitude of the one-bond coupling constant (


) and the location of the Iodine atom.
  • Target (2-F, 5-I): The carbon attached to Fluorine is C2 .[1] C2 is flanked by two Nitrogens.[1]

  • Isomer (5-F, 2-I): The carbon attached to Fluorine is C5 .[1] C5 is flanked by two Carbons.[1]

Self-Validation Rule:

  • Iodine Effect: Iodine exerts a massive shielding effect (Heavy Atom Effect), shifting the attached carbon significantly upfield (often < 100 ppm).[1]

  • Confirmation: If the carbon doublet with the large

    
     (~200 Hz) is in the typical C2 range (~160 ppm), it is the Target. If the Iodinated carbon (shielded, ~90 ppm) shows the large coupling, it is the Isomer.[1]
    

Part 3: Experimental Protocol

Reagents and Equipment[2][3][4]
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (Must be anhydrous; 2-fluoropyrimidines are labile to hydrolysis).[1]
  • Instrument: 400 MHz NMR or higher.

  • Internal Standard:

    
    -Trifluorotoluene (optional for 
    
    
    
    F referencing).[1]
Workflow Diagram

The following logic flow dictates the analytical decision process.

StructuralConfirmation Start Crude Product (MW 223.97 confirmed) F19 Step 1: 19F NMR (Quick Screen) Start->F19 CheckF Check Chemical Shift F19->CheckF TargetLikely Signal ~ -50 to -70 ppm (Suggests 2-F) CheckF->TargetLikely Downfield IsomerLikely Signal ~ -130 to -160 ppm (Suggests 5-F) CheckF->IsomerLikely Upfield C13 Step 2: 13C NMR (Definitive Proof) TargetLikely->C13 IsomerLikely->C13 Verify AnalyzeC2 Analyze C2 Signal (~160 ppm) C13->AnalyzeC2 Confirmed CONFIRMED TARGET 2-Fluoro-5-iodopyrimidine AnalyzeC2->Confirmed Doublet (J ~210Hz) Rejected REJECTED Isomer: 5-Fluoro-2-iodo AnalyzeC2->Rejected Singlet/Small Coupling

Figure 1: Decision tree for spectroscopic confirmation of 2-Fluoro-5-iodopyrimidine.

Part 4: Comparative Data Analysis

Use the table below to interpret your spectral data.

Table 1: Distinguishing the Target from the Isomer
FeatureTarget: 2-Fluoro-5-iodopyrimidine Isomer: 5-Fluoro-2-iodopyrimidine Mechanism/Reasoning

F Shift

-50 to -70 ppm

-135 to -160 ppm
2-F is deshielded by adjacent Nitrogens. 5-F is shielded by adjacent Carbons.[1]
C2 Signal (

C)
Doublet (

160 ppm)

Singlet (or weak coupling)Shifted upfield by IodineIn Target, F is attached to C2.[1] In Isomer, I is attached to C2.[1]
C5 Signal (

C)
Singlet (

90 ppm)
Shifted upfield by Iodine
Doublet (

150 ppm)

Iodine Heavy Atom Effect shields C5 in the Target.[1]

H NMR
H4/H6 are equivalent (Doublet,

)
H4/H6 are equivalent (Doublet,

)
Symmetry is identical, but coupling magnitude differs (

vs

).[1]
Detailed C NMR Interpretation (The "Self-Check")
  • Locate C2: Look for the most downfield carbon signal (typically >155 ppm due to N-C=N deshielding).[1]

    • If it is a Doublet with a split of ~50-60 Hz (on a 100 MHz Carbon scale,

      
       Hz), the Fluorine is at position 2.
      
  • Locate C5: Look for the most upfield aromatic carbon (typically <100 ppm).[1]

    • This upfield shift is caused by the Iodine atom attached directly to it.[1]

    • If this signal is a Singlet (or has very small coupling), the Fluorine is not attached here.[1] This confirms the Iodine is at position 5.

Part 5: Synthesis Pathway & Impurity Origins

Understanding where the isomer comes from aids in purification.[1]

SynthesisPath Precursor 2,5-Halogenated Pyrimidine Precursors Reaction Nucleophilic Substitution (e.g., TBAF or KF) Precursor->Reaction Target Target: 2-Fluoro-5-iodo (Kinetic Product) Reaction->Target Major Path Isomer Impurity: 5-Fluoro-2-iodo (Thermodynamic/Scrambling) Reaction->Isomer Minor Path (Regio-scrambling) Hydrolysis Degradant: 2-Hydroxy-5-iodo Target->Hydrolysis Moisture (Labile 2-F)

Figure 2: Synthesis and degradation pathways highlighting the origin of regioisomers.[1]

References

  • Dolan, M. E., et al. (1998).[1] Metabolism of fluoropyrimidines. This paper establishes the fundamental NMR shifts for 5-fluorouracil derivatives, providing the baseline for 5-F shift ranges (-130 to -160 ppm).[1]

  • Pakhomov, I., et al. (2019).[1] NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants. Detailed analysis of C-F coupling constants in fluorinated heterocycles.

  • Alfa Chemistry. 19F NMR Chemical Shift Table. A comprehensive reference for fluorine shifts in aromatic and heterocyclic systems.

  • Reich, H. J. The Heavy Atom Effect on 13C NMR. University of Wisconsin-Madison. Explains the shielding mechanism of Iodine on ipso-carbons.

Sources

Validation

Introduction: The Therapeutic Potential of Fluoropyrimidine Analogs

An In-Depth Technical Guide to Enzyme Inhibition Assays for 2-Fluoro-5-iodopyrimidine Analogs This guide provides a comprehensive comparison of enzyme inhibition assays relevant to the study of 2-Fluoro-5-iodopyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Enzyme Inhibition Assays for 2-Fluoro-5-iodopyrimidine Analogs

This guide provides a comprehensive comparison of enzyme inhibition assays relevant to the study of 2-Fluoro-5-iodopyrimidine analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

Pyrimidine analogs are a cornerstone of chemotherapy and antiviral therapy. Their mechanism of action is rooted in their structural similarity to endogenous pyrimidine bases (cytosine, thymine, and uracil), which are essential components of DNA and RNA.[1][2] By mimicking these natural molecules, pyrimidine analogs can disrupt the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells or viruses.[2]

The 2-Fluoro-5-iodopyrimidine scaffold represents a class of compounds designed to interact with specific enzymes within the pyrimidine biosynthesis pathway. The introduction of halogen atoms like fluorine and iodine can significantly alter the molecule's electronic properties and steric profile, leading to potent and selective enzyme inhibition. This guide will focus on the principal enzymatic targets for these analogs and the methodologies used to quantify their inhibitory activity.

Key Enzymatic Targets in Pyrimidine Metabolism

The efficacy of fluoropyrimidine-based therapeutics relies heavily on their ability to inhibit key enzymes involved in nucleotide synthesis.[3] Understanding these targets is critical for designing and interpreting inhibition assays.

Thymidylate Synthase (TS)

Thymidylate Synthase is a critical enzyme in the final step of de novo thymidine synthesis. It catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate (mTHF) as a methyl donor.[3] Since dTMP is an essential precursor for DNA synthesis, the inhibition of TS leads to a depletion of thymidine, causing DNA damage and cell death.[4] Fluoropyrimidines, such as the well-known drug 5-fluorouracil (5-FU), exert their primary cytotoxic effect through the inhibition of TS by their active metabolite, fluorodeoxyuridine monophosphate (FdUMP).[3]

Dihydroorotate Dehydrogenase (DHODH)

DHODH is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[5][6] Located on the inner mitochondrial membrane, it catalyzes the oxidation of dihydroorotate to orotate, a key step in the formation of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[1][5] Inhibiting DHODH depletes the cellular pool of pyrimidines required for both DNA and RNA synthesis, making it an attractive target for anticancer, anti-inflammatory, and antiviral drug development.[5][6][7]

cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_inhibitors Inhibitor Action Start Precursors DHO Dihydroorotate Start->DHO Orotate Orotate DHO->Orotate DHODH UMP UMP Orotate->UMP dUMP dUMP UMP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) DNA DNA Synthesis dTMP->DNA DHODH_Inhibitor Pyrimidine Analogs (e.g., Leflunomide) DHODH_Inhibitor->Orotate Inhibits TS_Inhibitor 2-Fluoro-5-iodopyrimidine Analogs (e.g., 5-FU metabolite) TS_Inhibitor->dTMP Inhibits

Figure 1: Simplified pyrimidine synthesis pathway showing the points of action for TS and DHODH inhibitors.

A Comparative Guide to Enzyme Inhibition Assay Methodologies

The choice of assay is dictated by factors such as the enzyme's mechanism, the availability of substrates, required throughput, and sensitivity. For the targets of pyrimidine analogs, spectrophotometric and fluorometric assays are the most prevalent.[8][9]

Assay TypePrincipleAdvantagesDisadvantagesBest For
Spectrophotometric Measures the change in absorbance of light as a substrate is converted to a product.[10]Low cost, robust, widely available equipment.[8][10]Lower sensitivity than fluorescence, potential for interference from colored compounds.Initial screening, mechanism of action studies, labs with standard equipment.
Fluorometric Measures the change in fluorescence intensity as a non-fluorescent substrate is converted to a fluorescent product.[9]High sensitivity, wide dynamic range, suitable for high-throughput screening (HTS).[9][11]Susceptible to photobleaching, interference from fluorescent compounds, higher cost of reagents.[11]HTS campaigns, low-concentration inhibitor studies, real-time kinetics.[12]
Radiometric Uses a radiolabeled substrate and measures the incorporation of the radiolabel into the product.Highly sensitive and direct.Requires specialized handling and disposal of radioactive materials, not suitable for HTS.Specialized mechanistic studies where other methods are not feasible.

Detailed Experimental Protocol: A Self-Validating Spectrophotometric Assay for Thymidylate Synthase (TS) Inhibition

This protocol provides a robust method for determining the inhibitory potential of 2-Fluoro-5-iodopyrimidine analogs against human Thymidylate Synthase. The principle lies in monitoring the TS-catalyzed conversion of dUMP and mTHF to dTMP and dihydrofolate (DHF). The formation of DHF leads to an increase in absorbance at 340 nm, which can be measured over time.[3][13]

Causality Behind Component Choices
  • Recombinant Human TS (hTS): Using a purified, recombinant enzyme ensures that the observed activity is specific to the target and not confounded by other enzymes in a cell lysate.

  • Tris-HCl Buffer with MgCl₂ and DTT: Tris provides a stable pH environment (typically ~7.4). MgCl₂ is often required as a cofactor for enzyme stability and activity. Dithiothreitol (DTT) is a reducing agent that prevents the oxidation of critical cysteine residues in the enzyme's active site.[14]

  • dUMP and mTHF Substrates: These are the natural substrates for the enzyme. Their concentrations are typically set around their Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.

Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer consisting of 40 mM Tris-HCl, 20 mM MgCl₂, 5 mM DTT, and 75 µM NaEDTA. Adjust the pH to 7.4 and prepare fresh on the day of the experiment.[14]

  • Substrate Solutions:

    • Prepare a 1 mM stock solution of dUMP in purified water.

    • Prepare a 1.5 mM stock solution of mTHF in the Assay Buffer.

  • Enzyme Solution: Dilute recombinant human TS to a working concentration of 400 nM (10x final concentration) in Assay Buffer. Store on ice.

  • Inhibitor Solutions: Prepare a serial dilution of the 2-Fluoro-5-iodopyrimidine analogs in DMSO. A typical starting stock is 10 mM, diluted to create a range of concentrations for IC₅₀ determination.

2. Assay Procedure (96-well UV-transparent plate format):

  • Add 50 µL of Assay Buffer to each well.

  • Add 2 µL of the inhibitor solution (or DMSO for control wells). This includes wells for a "no inhibitor" positive control and a "no enzyme" negative control.

  • Add 10 µL of 1 mM dUMP solution to each well (final concentration: 100 µM).[13]

  • Add 10 µL of 400 nM hTS solution to all wells except the "no enzyme" negative control (final concentration: 40 nM).[13][14]

  • Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.[13]

  • Initiate the reaction by adding 28 µL of 1.5 mM mTHF solution (final concentration: ~150 µM, adjusting final volume to 100 µL).

  • Immediately place the plate in a spectrophotometer capable of kinetic reads.

3. Data Acquisition:

  • Set the spectrophotometer to read the absorbance at 340 nm.

  • Take kinetic readings every 30 seconds for 10-15 minutes.

4. Data Analysis and Self-Validation:

  • Validate Controls: The "no enzyme" wells should show no change in absorbance. The "no inhibitor" (DMSO only) wells represent 100% enzyme activity.

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (Rate_inhibitor / Rate_DMSO_control)) * 100

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Buffer, Substrates (dUMP, mTHF), Enzyme (TS), Inhibitors add_buffer 1. Add Assay Buffer prep_reagents->add_buffer add_inhibitor 2. Add Inhibitor / DMSO add_buffer->add_inhibitor add_dump 3. Add dUMP Substrate add_inhibitor->add_dump add_enzyme 4. Add TS Enzyme add_dump->add_enzyme incubate 5. Pre-incubate (5 min) add_enzyme->incubate start_reaction 6. Add mTHF to Start incubate->start_reaction read_abs Measure Absorbance (340nm) Kinetically start_reaction->read_abs calc_rate Calculate Reaction Rates (V₀) read_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Plot Dose-Response Curve & Determine IC₅₀ calc_inhibition->det_ic50

Figure 2: Experimental workflow for the spectrophotometric TS inhibition assay.

Comparative Performance Data of Hypothetical Analogs

To illustrate the output of such studies, the following table presents hypothetical but realistic inhibition data for a series of 2-Fluoro-5-iodopyrimidine analogs against our two primary enzyme targets. In a real-world scenario, this data would be generated by applying the described assay methodologies.

Compound IDTarget EnzymeAssay TypeIC₅₀ (µM)Notes
Analog A Thymidylate SynthaseSpectrophotometric0.85Potent TS inhibitor.
Analog A DHODHFluorometric> 50Selective for TS over DHODH.
Analog B Thymidylate SynthaseSpectrophotometric15.2Weak TS inhibitor.
Analog B DHODHFluorometric0.15Potent and selective DHODH inhibitor.
Analog C Thymidylate SynthaseSpectrophotometric1.2Dual inhibitor with TS preference.
Analog C DHODHFluorometric5.6Dual inhibitor with TS preference.
5-FU (Control) Thymidylate SynthaseSpectrophotometric1.13[3]Reference compound for TS inhibition.
Leflunomide (Control) DHODHFluorometric~2.0Reference compound for DHODH inhibition.

Interpretation:

  • Analog A demonstrates high potency and selectivity for Thymidylate Synthase, suggesting a mechanism similar to classical fluoropyrimidines.

  • Analog B is a potent inhibitor of DHODH, indicating it primarily disrupts the de novo synthesis pathway at an earlier stage. Its weak activity against TS highlights its different mechanism of action.

  • Analog C shows activity against both enzymes, suggesting a potential dual-targeting mechanism that could be advantageous in overcoming resistance.

This comparative data is crucial for lead candidate selection, enabling researchers to prioritize compounds based on their desired mechanism of action, potency, and selectivity profile.

Conclusion

The systematic evaluation of 2-Fluoro-5-iodopyrimidine analogs requires robust and well-validated enzyme inhibition assays. While both spectrophotometric and fluorometric methods offer reliable means to quantify inhibitor potency, the choice depends on the specific research goals, such as high-throughput screening or detailed mechanistic studies. By understanding the underlying principles of these assays and the biological roles of their enzymatic targets, researchers can generate high-quality, reproducible data to drive the discovery and development of novel therapeutics.

References

  • Iterated Virtual Screening-Assisted Antiviral and Enzyme Inhibition Assays Reveal the Discovery of Novel Promising Anti-SARS-CoV-2 with Dual Activity. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. (n.d.). NIH. Retrieved January 29, 2026, from [Link]

  • A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. (n.d.). NIH. Retrieved January 29, 2026, from [Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. (n.d.). embo. Retrieved January 29, 2026, from [Link]

  • Method of Enzyme Assay. (n.d.). SlideShare. Retrieved January 29, 2026, from [Link]

  • Thymidylate Synthase Inhibitors Part 1. (2014, December 7). YouTube. Retrieved January 29, 2026, from [Link]

  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. (n.d.). NIH. Retrieved January 29, 2026, from [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Pyrimidine Analogs - Holland-Frei Cancer Medicine. (n.d.). NIH. Retrieved January 29, 2026, from [Link]

  • A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. (2023, January 18). PMC - PubMed Central. Retrieved January 29, 2026, from [Link]

  • Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

  • Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. (2020, July 25). NIH. Retrieved January 29, 2026, from [Link]

  • Specific Inhibition of a Family 1A Dihydroorotate Dehydrogenase by Benzoate Pyrimidine Analogues. (n.d.). ACS Publications. Retrieved January 29, 2026, from [Link]

  • Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. (2025, October 27). NIH. Retrieved January 29, 2026, from [Link]

  • Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Chemical structures of selected pyrimidine analogs (86 and 87). (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1. (2023, September 27). MDPI. Retrieved January 29, 2026, from [Link]

  • Hydrogen Peroxide-Based Fluorometric Assay for Real-Time Monitoring of SAM-Dependent Methyltransferases. (n.d.). Frontiers. Retrieved January 29, 2026, from [Link]

  • Novel mass spectrometry-based assay for thymidylate synthase activity. (2024, April 25). Amsterdam UMC. Retrieved January 29, 2026, from [Link]

  • Spectrophotometric assays | Spectrophotometry and Spectrofluorimetry: A Practical Approach. (2020, November 12). Oxford Academic. Retrieved January 29, 2026, from [Link]

  • Fluorescence-based assay to measure the real time kinetics of nucleotide incorporation during transcription elongation. (n.d.). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In. (2024, May 1). Semantic Scholar. Retrieved January 29, 2026, from [Link]

  • (PDF) Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. (2025, August 6). ResearchGate. Retrieved January 29, 2026, from [Link]

  • What are DHODH inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved January 29, 2026, from [Link]

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (n.d.). PMC - NIH. Retrieved January 29, 2026, from [Link]

  • Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm?. (n.d.). Frontiers. Retrieved January 29, 2026, from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing. Retrieved January 29, 2026, from [Link]

Sources

Comparative

A Head-to-Head Comparison of Cross-Coupling Methods for 2-Fluoro-5-iodopyrimidine: A Guide for Researchers

In the landscape of modern medicinal chemistry and drug development, fluorinated pyrimidines are privileged scaffolds, imparting unique metabolic stability and binding properties to bioactive molecules. Among these, 2-fl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, fluorinated pyrimidines are privileged scaffolds, imparting unique metabolic stability and binding properties to bioactive molecules. Among these, 2-fluoro-5-substituted pyrimidines are of particular interest. The strategic introduction of various functionalities at the 5-position is often a critical step in structure-activity relationship (SAR) studies. The precursor, 2-Fluoro-5-iodopyrimidine, serves as a versatile building block for this purpose, with the carbon-iodine bond being ripe for transition-metal catalyzed cross-coupling reactions.

This guide provides a comprehensive, head-to-head comparison of several prominent cross-coupling methodologies for the functionalization of 2-Fluoro-5-iodopyrimidine. We will delve into the mechanistic nuances, practical advantages, and limitations of each method, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Importance of 2-Fluoro-5-iodopyrimidine

The 2-Fluoro-5-iodopyrimidine scaffold presents a unique electronic and steric environment. The fluorine atom at the 2-position is a strong electron-withdrawing group, which can influence the reactivity of the pyrimidine ring and the adjacent C-I bond. The iodine at the 5-position provides a highly reactive site for oxidative addition to a palladium(0) catalyst, the first step in most cross-coupling catalytic cycles. The choice of the cross-coupling method is therefore crucial for achieving high yields and functional group tolerance.

Comparative Analysis of Key Cross-Coupling Reactions

We will now explore the application of Suzuki-Miyaura, Stille, Sonogashira, and Negishi couplings for the derivatization of 2-Fluoro-5-iodopyrimidine.

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability of a vast array of boronic acids and their derivatives, and the generation of non-toxic inorganic byproducts.[1]

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with a boronic acid, activated by a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Advantages for 2-Fluoro-5-iodopyrimidine:

  • High Functional Group Tolerance: Tolerates a wide range of functional groups on the coupling partner.[1]

  • Mild Reaction Conditions: Often proceeds under relatively mild conditions.

  • Commercially Available Reagents: A vast library of boronic acids is commercially available.

  • Low Toxicity of Byproducts: Boron-containing byproducts are generally non-toxic and easily removed.[1]

Potential Challenges:

  • Base Sensitivity: The required base can sometimes lead to side reactions with sensitive substrates.

  • Protodeboronation: Boronic acids can be prone to decomposition (protodeboronation), especially under harsh conditions.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Product Ar-R Ar-Pd(II)-R(L2)->Product Ar-I 2-Fluoro-5-iodopyrimidine Ar-I->Pd(0)L2 R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Ar-Pd(II)-I(L2) Base Base (e.g., K2CO3) Base->Ar-Pd(II)-I(L2) caption Suzuki-Miyaura Coupling Catalytic Cycle

The Stille Coupling: A Powerful Tool with a Caveat

The Stille reaction involves the coupling of an organic halide with an organotin compound.[2] It is known for its excellent functional group tolerance and the inertness of organostannanes to many reaction conditions.[3]

Mechanism: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.[3]

Advantages for 2-Fluoro-5-iodopyrimidine:

  • Excellent Functional Group Tolerance: Organostannanes are compatible with a wide array of functional groups.

  • Neutral Conditions: The reaction often proceeds under neutral conditions, avoiding base-sensitive side reactions.

  • Stability of Reagents: Organotin reagents are generally stable to air and moisture.[2]

Potential Challenges:

  • Toxicity of Tin Reagents: The primary drawback of the Stille coupling is the high toxicity of organotin compounds and their byproducts.[4]

  • Stoichiometric Tin Byproducts: Removal of tin byproducts can be challenging.

Stille_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Product Ar-R Ar-Pd(II)-R(L2)->Product Ar-I 2-Fluoro-5-iodopyrimidine Ar-I->Pd(0)L2 R-SnR'3 Organostannane R-SnR'3->Ar-Pd(II)-I(L2) caption Stille Coupling Catalytic Cycle

The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira coupling is the go-to method for the synthesis of aryl alkynes, coupling a terminal alkyne with an aryl or vinyl halide.[5] This reaction typically employs a dual catalyst system of palladium and copper(I).

Mechanism: The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex formed after oxidative addition. Reductive elimination yields the alkyne product.

Advantages for 2-Fluoro-5-iodopyrimidine:

  • Direct Alkynylation: Provides a direct route to valuable alkynyl-substituted pyrimidines.

  • Mild Conditions: The reaction is often carried out under mild, base-mediated conditions.

Potential Challenges:

  • Homocoupling of Alkynes: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling).

  • Sensitivity to Air: The reaction is often sensitive to oxygen, requiring an inert atmosphere.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Product Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Product Cu(I) Cu(I) Cu-C≡CR Copper(I) Acetylide Alkyne R-C≡C-H Base Base Ar-I 2-Fluoro-5-iodopyrimidine Ar-I->Pd(0)L2 caption Sonogashira Coupling Catalytic Cycle

The Negishi Coupling: High Reactivity and Selectivity

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic reagents for transmetalation.[6] This high reactivity allows for couplings that may be challenging with other methods.

Mechanism: The Negishi coupling follows the standard cross-coupling catalytic cycle of oxidative addition, transmetalation with the organozinc reagent, and reductive elimination.[6]

Advantages for 2-Fluoro-5-iodopyrimidine:

  • High Reactivity: Organozinc reagents are highly reactive, often leading to faster reactions and higher yields.[7]

  • Broad Scope: A wide range of alkyl, aryl, and vinyl zinc reagents can be used.

  • Functional Group Tolerance: Modern methods have improved the functional group tolerance of Negishi couplings.

Potential Challenges:

  • Moisture and Air Sensitivity: Organozinc reagents are sensitive to moisture and air, requiring anhydrous and inert reaction conditions.[6]

  • Preparation of Reagents: While some organozinc reagents are commercially available, many need to be prepared in situ.

Negishi_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Product Ar-R Ar-Pd(II)-R(L2)->Product Ar-I 2-Fluoro-5-iodopyrimidine Ar-I->Pd(0)L2 R-ZnX Organozinc Reagent R-ZnX->Ar-Pd(II)-I(L2) caption Negishi Coupling Catalytic Cycle

Head-to-Head Performance Summary

FeatureSuzuki-Miyaura CouplingStille CouplingSonogashira CouplingNegishi Coupling
Coupling Partner Boronic acids/estersOrganostannanesTerminal alkynesOrganozinc reagents
Key Advantage Operational simplicity, low toxicityExcellent functional group toleranceDirect alkynylationHigh reactivity
Key Disadvantage Base sensitivity, protodeboronationHigh toxicity of tin reagentsAlkyne homocouplingMoisture/air sensitivity
Typical Catalyst Pd(0) complexes (e.g., Pd(PPh₃)₄)Pd(0) complexes (e.g., Pd(PPh₃)₄)Pd(0)/Cu(I) dual systemPd(0) or Ni(0) complexes
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄Often not requiredEt₃N, DIPEAOften not required
Inert Atmosphere RecommendedRecommendedRequiredStrictly required

Experimental Protocols

The following are representative, generalized protocols for the cross-coupling of 2-Fluoro-5-iodopyrimidine. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Cross-Coupling Reactions

Note: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.[8]

1. Suzuki-Miyaura Coupling (Adapted from similar pyridine couplings) [9]

  • To a flame-dried flask, add 2-Fluoro-5-iodopyrimidine (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2. Stille Coupling (Generalized Protocol) [3]

  • To a flame-dried flask, add 2-Fluoro-5-iodopyrimidine (1.0 equiv), the organostannane reagent (1.1-1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF or toluene).

  • Heat the reaction mixture at 80-110 °C until completion.

  • Cool the reaction, and if necessary, add a solution of aqueous KF to precipitate the tin byproducts as a filterable solid.

  • Filter the mixture through celite, and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify by column chromatography.

3. Sonogashira Coupling (Adapted from fluoropyridine couplings) [5]

  • To a flame-dried flask, add 2-Fluoro-5-iodopyrimidine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography.

4. Negishi Coupling (Adapted from iodo-pyrimidine couplings) [10][11]

  • Preparation of the Organozinc Reagent (if not commercially available): To a solution of the corresponding organic halide in anhydrous THF, add activated zinc dust and stir at room temperature or with gentle heating until the zinc is consumed.

  • Coupling Reaction: In a separate flame-dried flask, dissolve 2-Fluoro-5-iodopyrimidine (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.

  • Add the freshly prepared or commercial organozinc solution dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify by column chromatography.

Conclusion and Recommendations

The choice of cross-coupling method for 2-Fluoro-5-iodopyrimidine is highly dependent on the desired final product and the functional groups present on the coupling partner.

  • For general C(sp²)-C(sp²) and C(sp²)-C(sp³) bond formations with a wide variety of commercially available partners, the Suzuki-Miyaura coupling is an excellent first choice due to its reliability and low toxicity.

  • When dealing with highly functionalized and sensitive coupling partners where the presence of a base could be detrimental, the Stille coupling offers a powerful alternative, provided that the toxicity and purification challenges associated with tin can be managed.

  • For the direct introduction of an alkyne moiety, the Sonogashira coupling is the premier method.

  • In cases where other methods fail or give low yields, the high reactivity of the Negishi coupling may provide a solution, especially for the formation of C(sp²)-C(sp³) bonds. However, this method requires more stringent control of anhydrous and anaerobic conditions.

Ultimately, the optimal method will be determined by a combination of factors including substrate scope, functional group tolerance, operational simplicity, and safety considerations. The information and protocols provided in this guide serve as a solid foundation for researchers to successfully navigate the exciting possibilities of functionalizing the 2-Fluoro-5-iodopyrimidine scaffold.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions Involving 1-Fluoro-2-iodocycloheptane.
  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • National Institutes of Health. (n.d.). Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling.
  • Wikipedia. (n.d.). Stille reaction.
  • ResearchGate. (2025, November 23). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • PubMed Central. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
  • Pérez-Balado, C., et al. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development.
  • Chacko, A. M., Qu, W., & Kung, H. F. (2008). Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. Journal of Organic Chemistry.
  • NROChemistry. (n.d.). Stille Coupling.
  • Wikipedia. (n.d.). Negishi coupling.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Fluoro-5-iodopyrimidine

An Expert Guide to the Safe Handling and Disposal of 2-Fluoro-5-iodopyrimidine As a Senior Application Scientist, my primary objective is to empower researchers to achieve groundbreaking results safely and efficiently. T...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Handling and Disposal of 2-Fluoro-5-iodopyrimidine

As a Senior Application Scientist, my primary objective is to empower researchers to achieve groundbreaking results safely and efficiently. The compounds we work with are merely tools; our true craft lies in mastering their application with precision and foresight. This guide provides an in-depth, operational protocol for handling 2-Fluoro-5-iodopyrimidine, a valuable reagent in synthetic chemistry. We will move beyond a simple checklist to a deeper understanding of why each step is critical, ensuring your work is not only scientifically sound but fundamentally safe.

Hazard Profile: Understanding the Compound

2-Fluoro-5-iodopyrimidine is a halogenated heterocyclic compound. While comprehensive toxicological data is not always available for specialized reagents, its structure informs our approach. We must assume it is a skin and eye irritant, potentially harmful if inhaled or ingested, and requires careful handling to prevent exposure.[1][2][3] The core principle is to treat it with respect and to eliminate routes of exposure through robust engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls: The Primary Barrier

Before a single pair of gloves is worn, the environment itself must be engineered for safety. This is your most crucial line of defense.

  • Chemical Fume Hood: All handling of 2-Fluoro-5-iodopyrimidine, from weighing to dissolution and reaction quenching, must occur inside a properly functioning and certified chemical fume hood.[4][5] This is non-negotiable. The hood's constant airflow contains vapors and fine particulates, preventing them from entering the operator's breathing zone.

  • Ventilation: The laboratory should maintain adequate general ventilation to dilute and remove any fugitive emissions.[4]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed.[5][6]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential, but it is the final barrier between you and the chemical. Its selection must be deliberate and based on the specific risks posed by the compound and the procedure.

PPE ComponentSpecification & StandardRationale & Field-Proven Insight
Hand Protection Nitrile GlovesNitrile offers good chemical resistance for this class of compound.[7][8] Always inspect gloves for tears or pinholes before use. For tasks involving larger quantities or extended handling, double-gloving provides an additional layer of safety.
Eye Protection ANSI Z87.1 / EN 166 compliant Safety GogglesStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine dust.[4]
Body Protection Flame-Resistant Laboratory CoatA fully buttoned lab coat protects your skin and personal clothing from accidental splashes.[7]
Respiratory Protection Not required with proper fume hood useA fume hood provides adequate respiratory protection.[1] A NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations, such as a large spill outside of containment.[9]

Operational Workflow: From Receipt to Disposal

A structured workflow minimizes error and ensures safety at every stage. The following protocol outlines the complete lifecycle of handling 2-Fluoro-5-iodopyrimidine in the lab.

G cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Experiment Phase A Receiving & Verification B Secure Storage A->B Store in a cool, dry, well-ventilated area C Weighing & Aliquotting B->C Transport securely D Reaction Setup & Execution C->D Use anti-static weigh paper E Spill Control & Decontamination D->E Clean all glassware F Waste Segregation E->F Collect all contaminated materials G Final Disposal F->G Follow institutional EHS guidelines

Caption: End-to-end workflow for the safe handling of 2-Fluoro-5-iodopyrimidine.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store the container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[1][4][10] The container must be kept tightly closed.[1][11][12]

  • Preparation and Weighing (Inside a Fume Hood):

    • Don all required PPE as outlined in the table above.

    • Place the chemical and a calibrated balance inside the fume hood.

    • To prevent creating airborne dust, do not pour the solid directly. Use a spatula to carefully transfer the material to a weigh boat.

    • Handle the material gently to minimize the creation of dust.[4][6][12]

  • Reaction Setup:

    • Slowly add the solvent to the solid to avoid splashing.

    • Ensure all reaction glassware is securely clamped.

    • Maintain the fume hood sash at the lowest practical height throughout the experiment.

Emergency Procedures: A Plan for the Unexpected

Small Spill (Contained within a Fume Hood):

  • Alert colleagues in the immediate area.

  • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[13]

  • Carefully scoop the material into a designated, labeled hazardous waste container.[1][6][12]

  • Wipe the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spill or Spill Outside of a Fume Hood:

  • Evacuate the laboratory immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Do not attempt to clean the spill yourself.

Waste Management and Disposal

Proper disposal is a critical and legally required part of the chemical lifecycle.

  • Waste Segregation: All materials that have come into contact with 2-Fluoro-5-iodopyrimidine, including gloves, weigh boats, absorbent materials, and contaminated glassware, must be disposed of as hazardous waste.

  • Labeling and Storage: Collect waste in a clearly labeled, sealed container designated for halogenated organic waste.

  • Final Disposal: The final disposal of the waste container must be handled through your institution's EHS office in accordance with all local and national regulations.[1][2][5][6][12][13] Never dispose of this chemical or its waste down the drain.[4]

By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your research. This disciplined approach is the hallmark of an exemplary scientist.

References

  • Lantheus, Material Safety Data Sheet. Lantheus. Accessed January 2024. [Link]

  • Oregon OSHA, Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. Accessed January 2024. [Link]

  • University of Washington, Personal Protective Equipment. Center for Emerging and Re-emerging Infectious Diseases. Accessed January 2024. [Link]

  • CHEMM, Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Accessed January 2024. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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